molecular formula C8H4Cl2N2 B046505 2,4-Dichloroquinazoline CAS No. 607-68-1

2,4-Dichloroquinazoline

Cat. No.: B046505
CAS No.: 607-68-1
M. Wt: 199.03 g/mol
InChI Key: TUQSVSYUEBNNKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloroquinazoline is a useful research compound. Its molecular formula is C8H4Cl2N2 and its molecular weight is 199.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75192. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichloroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2/c9-7-5-3-1-2-4-6(5)11-8(10)12-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUQSVSYUEBNNKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30291383
Record name 2,4-dichloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30291383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

607-68-1
Record name 2,4-Dichloroquinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=607-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 607-68-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75192
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-dichloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30291383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2,4-Dichloroquinazoline: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 607-68-1

This technical guide provides an in-depth overview of 2,4-dichloroquinazoline, a pivotal heterocyclic compound in medicinal chemistry and organic synthesis. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical and physical properties, synthesis, reactivity, and its significant role as a scaffold for pharmacologically active molecules.

Chemical and Physical Properties

This compound is a yellow solid at room temperature.[1] Its core structure, a quinazoline (B50416) ring substituted with two reactive chlorine atoms, makes it a versatile intermediate in the synthesis of a wide array of functionalized molecules.[1] The key physicochemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 607-68-1[2]
Molecular Formula C₈H₄Cl₂N₂[2]
Molecular Weight 199.04 g/mol [2]
Appearance White to yellow solid[3]
Melting Point 119.5 °C[4]
Purity Typically >97%[1]

Synthesis of this compound

The synthesis of this compound is commonly achieved through a two-step process starting from anthranilic acid. The general workflow involves the formation of a quinazoline-2,4-dione intermediate, followed by chlorination.

G cluster_synthesis Synthesis Workflow A Anthranilic Acid B Quinazoline-2,4-dione A->B Urea or Potassium Cyanate (B1221674) C This compound B->C Chlorinating Agent (e.g., POCl₃)

A generalized workflow for the synthesis of this compound.
Experimental Protocol: Synthesis from Anthranilic Acid

This protocol outlines a common laboratory-scale synthesis of this compound.

Step 1: Synthesis of Quinazolidine-2,4-dione (1) [2]

  • A suspension of anthranilic acid (0.073 mol) in distilled water (350 ml) is stirred at room temperature.

  • Acetic acid (0.094 mol) is added dropwise to the suspension.

  • The mixture is heated to 80-90°C, and a solution of potassium cyanate (0.109 mol) in water (100 ml) is added dropwise over 30 minutes.

  • The reaction mixture is refluxed for 1 hour, then cooled to room temperature.

  • The precipitated solid is collected by filtration, washed with water, and dried to yield quinazolidine-2,4-dione.

Step 2: Synthesis of this compound (2) [5]

  • A mixture of quinazoline-2,4-diol (0.339 mol), phosphorous oxychloride (550 mL), and a catalytic amount of N,N-dimethylformamide (DMF) (2 ml) is heated at reflux for 8 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, the mixture is concentrated under reduced pressure.

  • The residue is carefully poured onto ice water with vigorous stirring, which will cause the product to precipitate.

  • The precipitate is collected by filtration to yield this compound as a white solid.

Purification

The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol (B145695) or toluene, to obtain a product with high purity.[6]

Recrystallization Protocol: [7]

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly heated.

  • Filter the hot solution to remove insoluble impurities and the activated charcoal.

  • Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Chemical Reactivity: Regioselective Nucleophilic Substitution

The two chlorine atoms on the quinazoline ring are susceptible to nucleophilic substitution, which is a key feature exploited in the synthesis of more complex molecules.[4] A notable characteristic of this compound is the regioselectivity of these reactions.

The chlorine atom at the C4 position is more reactive towards nucleophiles than the chlorine at the C2 position, especially under mild reaction conditions.[8] This allows for the selective functionalization of the C4 position. The substitution of the second chlorine atom at the C2 position typically requires harsher reaction conditions, such as higher temperatures.[8]

This regioselectivity is attributed to the electronic properties of the quinazoline ring, where the carbon atom at the 4-position has a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it more susceptible to nucleophilic attack.[6][9]

G cluster_reactivity Regioselective Nucleophilic Substitution A This compound B 4-Substituted-2-chloroquinazoline A->B Nucleophile 1 (Mild Conditions) C 2,4-Disubstituted quinazoline B->C Nucleophile 2 (Harsh Conditions)

Regioselective substitution on the this compound scaffold.
Experimental Protocol: Reaction with Amines

The reaction with amines is a widely used method to synthesize a variety of biologically active quinazoline derivatives.

General Procedure for Monosubstitution at C4: [10]

  • A mixture of this compound or its derivative (0.60 mmol), the desired aniline (B41778) (0.60 mmol), and N,N-diisopropylethylamine (DIPEA) (2.18 mmol) in dioxane (6 mL) is stirred at 80 °C for 12 hours under an inert atmosphere.

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic extracts are dried over anhydrous Na₂SO₄ and concentrated in vacuo to yield the 2-chloro-4-anilinoquinazoline product.

Biological Activity and Applications in Drug Development

This compound itself exhibits antimicrobial and antitumor activities.[8] However, its primary significance in drug development lies in its role as a versatile scaffold for the synthesis of potent and selective inhibitors of various biological targets, particularly protein kinases.

Quinazoline derivatives have been successfully developed as anticancer agents, with several compounds approved by the FDA for clinical use, including gefitinib, erlotinib, and lapatinib.[4] These drugs primarily target receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[4]

Mechanism of Action: Kinase Inhibition

Many anticancer drugs derived from the this compound scaffold function as ATP-competitive inhibitors of protein kinases. By binding to the ATP-binding pocket of the kinase domain, they block the phosphorylation and activation of downstream signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.[1]

The dysregulation of signaling pathways such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways is a hallmark of many cancers.[1] Quinazoline-based kinase inhibitors can effectively block these pathways at their source.

G cluster_pathway Simplified EGFR/VEGFR Signaling Pathway Inhibition cluster_downstream Downstream Signaling ligand Growth Factor (e.g., EGF, VEGF) receptor Receptor Tyrosine Kinase (EGFR/VEGFR) ligand->receptor ras_raf RAS-RAF-MEK-ERK Pathway receptor->ras_raf pi3k_akt PI3K-AKT-mTOR Pathway receptor->pi3k_akt proliferation Cell Proliferation, Survival, Angiogenesis ras_raf->proliferation pi3k_akt->proliferation inhibitor Quinazoline-based Inhibitor inhibitor->inhibition

Inhibition of EGFR/VEGFR signaling by quinazoline-based drugs.

This guide provides a foundational understanding of this compound for researchers. Its versatile chemistry and proven track record as a pharmacophore underscore its continued importance in the development of novel therapeutics.

References

An In-depth Technical Guide to the Physical Properties of 2,4-Dichloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2,4-dichloroquinazoline. The information is presented to support its application in research, particularly in the field of medicinal chemistry and drug development, where it serves as a key intermediate in the synthesis of bioactive molecules, including Janus kinase 2 (JAK2) inhibitors.

Core Physical and Chemical Properties

This compound is a chlorinated heterocyclic compound with the chemical formula C₈H₄Cl₂N₂.[1][2] It is commonly available as a white to light yellow or light brown crystalline powder.[3]

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound.

Identifier Value
CAS Number 607-68-1
Molecular Formula C₈H₄Cl₂N₂[1][2]
Molecular Weight 199.04 g/mol [4]
Appearance White to yellow to light brown powder or crystalline powder[3]
Property Value
Melting Point 116-123 °C[3]
Boiling Point 273.3 °C at 760 mmHg
Solubility Sparingly soluble in water[5]
Density 1.486 g/cm³

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Spectroscopy Data Summary
¹H NMR (300 MHz, DMSO-d₆) δ 8.32 (d, J = 8.4 Hz, 1H), 8.18 (tt, J = 8.7, 1.5 Hz, 1H), 8.06 (dd, J = 7.8, 0.6 Hz, 1H), 7.92 (tt, J = 7.8, 0.9 Hz, 1H)
Infrared (IR) Conforms to standard spectra.
Mass Spectrometry Monoisotopic Mass: 197.9751535 Da[1]

Experimental Protocols

Detailed methodologies for determining the key physical properties of organic compounds like this compound are outlined below.

Melting Point Determination

The melting point of this compound is determined using the capillary method.

Methodology:

  • Sample Preparation: A small amount of the finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, and the temperature is gradually increased.

  • Observation: The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. A slow heating rate (1-2 °C per minute) is crucial for an accurate measurement.

MeltingPoint_Workflow Melting Point Determination Workflow A Sample Preparation: Finely powder this compound B Packing: Pack into a sealed capillary tube (2-3 mm height) A->B C Apparatus Setup: Place the capillary tube in the melting point apparatus B->C D Heating: Gradually increase the temperature (1-2 °C/min) C->D E Observation: Record the temperature range from the first sign of melting to complete liquefaction D->E F Result: Melting Point Range (e.g., 116-123 °C) E->F

Melting Point Determination Workflow
Solubility Determination

The solubility of this compound can be qualitatively and quantitatively determined in various solvents.

Qualitative Methodology:

  • Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) are selected.

  • Procedure: A small, measured amount of this compound is added to a test tube containing a specific volume of the solvent at a controlled temperature.

  • Observation: The mixture is agitated, and the solubility is observed. The compound is classified as soluble, partially soluble, or insoluble.

Solubility_Test_Workflow Qualitative Solubility Testing Workflow start Start: Select a solvent add_solute Add a known amount of this compound to a known volume of solvent start->add_solute agitate Agitate the mixture at a controlled temperature add_solute->agitate observe Observe the mixture agitate->observe soluble Soluble: Complete dissolution observe->soluble Clear solution partially_soluble Partially Soluble: Some solid remains observe->partially_soluble Suspension/undissolved solid insoluble Insoluble: No apparent dissolution observe->insoluble No change

Qualitative Solubility Testing Workflow

Chemical Reactivity and Synthetic Applications

This compound is a versatile precursor in organic synthesis, primarily due to the reactivity of its two chlorine atoms, which can be displaced through nucleophilic aromatic substitution.

Regioselective Nucleophilic Substitution

A key feature of this compound's reactivity is the regioselective nature of nucleophilic attack. The chlorine atom at the C4 position is more susceptible to substitution under milder conditions compared to the chlorine at the C2 position, which requires harsher conditions for displacement.[6] This differential reactivity allows for the sequential introduction of different nucleophiles, a valuable strategy in the synthesis of complex molecules.

Regioselective_Substitution Regioselective Nucleophilic Substitution of this compound start This compound intermediate 4-Substituted-2-chloroquinazoline start->intermediate Nucleophile 1 (Mild Conditions) final_product 2,4-Disubstituted quinazoline intermediate->final_product Nucleophile 2 (Harsh Conditions)

Regioselective Nucleophilic Substitution of this compound

This regioselectivity is fundamental to its use in synthesizing a variety of heterocyclic compounds, including the aforementioned JAK2 inhibitors.[7][8] The synthesis of these inhibitors often involves the initial displacement of the C4 chlorine with a suitable amine, followed by a subsequent reaction at the C2 position.

Disclaimer: This document is intended for informational purposes for a technical audience. While the information has been compiled from various sources, users should always refer to primary literature and safety data sheets (SDS) for the most accurate and up-to-date information and for safe handling procedures. No signaling pathway diagrams are included as specific, detailed pathway information for this compound was not available in the provided search results.

References

2,4-dichloroquinazoline chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, 2,4-dichloroquinazoline is a pivotal intermediate. Its unique chemical structure serves as a versatile scaffold for synthesizing a wide array of biologically active compounds. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and its significant role in the development of targeted therapeutics.

Chemical Structure and IUPAC Name

IUPAC Name: this compound[1][2]

The structure of this compound is characterized by a bicyclic system where a pyrimidine (B1678525) ring is fused to a benzene (B151609) ring. Two chlorine atoms are substituted at positions 2 and 4 of the quinazoline (B50416) core. This arrangement of chloro-substituents makes the molecule highly reactive towards nucleophilic substitution, a key feature exploited in synthetic chemistry.

Chemical Identifiers:

  • CAS Number: 607-68-1[1]

  • Molecular Formula: C₈H₄Cl₂N₂[3]

  • InChI Key: TUQSVSYUEBNNKQ-UHFFFAOYSA-N[2]

  • Canonical SMILES: C1=CC=C2C(=C1)C(=NC(=N2)Cl)Cl[1]

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties of this compound is presented below. This data is essential for its handling, characterization, and application in experimental settings.

PropertyValueSource
Molecular Weight 199.04 g/mol [2]
Appearance White to yellow crystalline powder/solid[2][3]
Melting Point 117-120 °C
Boiling Point (Est.) 273.3 ± 23.0 °C at 760 mmHg
pKa (Predicted) -0.43 ± 0.30[3]
Topological Polar Surface Area 25.8 Ų[1][3]
Hydrogen Bond Acceptor Count 2[3]
Solubility Sparingly soluble in water[3]

Experimental Protocols

The reactivity of the chlorine atoms at the C2 and C4 positions dictates the synthetic utility of this compound. The C4 position is notably more susceptible to nucleophilic attack under milder conditions compared to the C2 position.[4]

Synthesis of this compound

A common laboratory and industrial-scale synthesis involves a two-step process starting from anthranilic acid:

  • Formation of 2,4-Quinazolinedione: Anthranilic acid is reacted with potassium cyanate (B1221674) in an aqueous solution. The reaction is typically carried out at a temperature between 20 and 100 °C, maintaining a pH of 9-12.[5]

  • Chlorination: The resulting 2,4-quinazolinedione is then subjected to chlorination using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often in the presence of a catalyst like N,N-dimethylformamide (DMF) or a fatty amine as a solvent, to yield this compound.[5]

Regioselective Nucleophilic Aromatic Substitution (SNAr)

This compound is a key substrate for regioselective SNAr reactions, which are fundamental in building libraries of potential drug candidates.

Protocol for Synthesis of 2-Chloro-4-aminoquinazoline Derivatives:

  • Reactants: A mixture of this compound (1 equivalent), a primary or secondary amine (1 equivalent), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (e.g., 3.6 equivalents) is prepared.[6]

  • Solvent: Anhydrous dioxane is a commonly used solvent.[6]

  • Reaction Conditions: The reaction mixture is stirred at an elevated temperature, for instance, 80 °C, for several hours (e.g., 12 hours) under an inert atmosphere.[6]

  • Work-up and Purification: Upon completion, the reaction is cooled, diluted with water, and the product is extracted with an organic solvent like ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[6]

Role in Drug Discovery and Signaling Pathways

This compound is a critical building block in the synthesis of targeted therapies, particularly kinase inhibitors. Its derivatives have shown promise as anticancer and antimicrobial agents.[3]

One of the most significant applications is in the development of inhibitors for the Janus kinase 2 (JAK2) and Epidermal Growth Factor Receptor (EGFR) signaling pathways.[7][8] Overactivation of these pathways is implicated in various cancers and inflammatory diseases.

The diagram below illustrates the general workflow for synthesizing a substituted quinazoline-based kinase inhibitor and its subsequent use in target validation.

G cluster_synthesis Synthetic Workflow cluster_bio Biological Evaluation 2_4_DCQ This compound SNAr1 Regioselective SNAr (Position 4) 2_4_DCQ->SNAr1 Amine1 Primary/Secondary Amine (R1-NHR') Amine1->SNAr1 Intermediate 2-Chloro-4-amino- quinazoline Derivative SNAr1->Intermediate SNAr2 SNAr (Position 2) Intermediate->SNAr2 Amine2 Nucleophile (R2-XH) Amine2->SNAr2 Final_Cmpd Disubstituted Quinazoline (Potential Inhibitor) SNAr2->Final_Cmpd Kinase_Assay In vitro Kinase Assay Final_Cmpd->Kinase_Assay Test Compound Cell_Assay Cell-based Assay (e.g., MTT) Final_Cmpd->Cell_Assay Test Compound Kinase_Assay->Cell_Assay Confirm On-Target Activity Target_Kinase Target Kinase (e.g., JAK2, EGFR) Target_Kinase->Kinase_Assay Cancer_Cell Cancer Cell Line Cancer_Cell->Cell_Assay

Caption: Synthetic and biological evaluation workflow for quinazoline inhibitors.

The following diagram depicts a simplified representation of the EGFR signaling pathway, a common target for quinazoline-based inhibitors.

EGFR_Pathway EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Quinazoline Inhibitor (Derived from 2,4-DCQ) Inhibitor->Dimerization Blocks ATP Binding Site

Caption: Simplified EGFR signaling pathway and point of inhibition.

References

Navigating the Solubility of 2,4-Dichloroquinazoline in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dichloroquinazoline is a pivotal intermediate in the synthesis of a wide array of biologically active compounds, particularly in the realm of pharmaceutical development. Its efficacy as a building block is intrinsically linked to its solubility in various organic solvents, which governs reaction kinetics, purification strategies, and overall process efficiency. This technical guide provides a comprehensive overview of the solubility of this compound, addressing the current landscape of available data, and offering detailed experimental protocols for its determination. While specific quantitative solubility data for this compound is not extensively reported in publicly available literature, this guide compiles qualitative information and outlines a robust methodology for researchers to ascertain solubility parameters in their laboratories.

Understanding the Solubility Profile of this compound

A thorough review of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data (e.g., in g/100 mL or mg/mL) for this compound in common organic solvents. However, its reactivity and use in various synthetic procedures provide valuable qualitative insights into its solubility. The compound is frequently employed in reactions conducted in solvents such as dioxane, ethanol, and isopropanol, indicating at least a moderate degree of solubility in these media. One source notes that its solubility and reactivity are "well-documented," though specific figures are not provided[1]. The compound is described as sparingly soluble in water[2].

Qualitative Solubility and Solvent Usage in Synthesis

The following table summarizes the organic solvents in which this compound is utilized as a reactant, implying its solubility. This information is critical for designing synthetic routes and purification methods.

SolventApplicationReference
Dioxane Utilized as a solvent in amination and nucleophilic substitution reactions.[3][4]
Ethanol Employed in nucleophilic substitution reactions, particularly with hydrazine (B178648) hydrate.[5][6]
Isopropanol Used as a solvent for reactions involving nucleophilic substitution.[5][7]
Chloroform The product of a synthesis was extracted using chloroform, suggesting its solubility.
Fatty Amine Mentioned as a solvent for the chlorination reaction in a patent for the preparation of this compound.[8]

Experimental Protocol for Determining Solubility

Given the absence of readily available quantitative data, a standardized experimental protocol is essential for researchers to determine the solubility of this compound in their solvents of choice. The following is a generalized yet detailed methodology based on established principles of solubility determination.

Principle

The equilibrium solubility is determined by creating a saturated solution of this compound in a specific organic solvent at a controlled temperature. The concentration of the dissolved solute in the supernatant is then quantified, typically using a spectroscopic or chromatographic method.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (solvent-compatible, e.g., PTFE)

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure
  • Preparation of Calibration Curve:

    • Accurately prepare a stock solution of this compound of known concentration in the chosen solvent.

    • From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

    • Measure the absorbance (using a UV-Vis spectrophotometer at the λmax of this compound) or the peak area (using HPLC) for each standard.

    • Plot a calibration curve of absorbance/peak area versus concentration.

  • Sample Preparation and Equilibration:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. An excess is ensured when undissolved solid remains.

    • Securely cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis:

    • After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Centrifuge the vials to further separate the undissolved solid.

    • Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a solvent-compatible syringe filter to remove any remaining solid particles.

    • Dilute the filtered supernatant with a known volume of the solvent to bring its concentration within the range of the calibration curve.

    • Measure the absorbance or peak area of the diluted sample.

  • Calculation of Solubility:

    • Using the calibration curve, determine the concentration of this compound in the diluted sample.

    • Calculate the original concentration in the saturated supernatant by accounting for the dilution factor. This value represents the solubility of this compound in the specific solvent at the tested temperature.

Visualizing Experimental and Synthetic Workflows

To further aid researchers, the following diagrams, generated using Graphviz, illustrate the experimental workflow for solubility determination and a typical synthetic pathway for this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Calibration Standards F Measure Concentration (UV-Vis/HPLC) A->F B Add Excess Solute to Solvent C Equilibrate at Constant Temperature (24-48h) B->C D Centrifuge and Filter Supernatant C->D E Dilute Supernatant D->E E->F G Calculate Solubility F->G

Caption: Workflow for Experimental Solubility Determination.

G cluster_synthesis Synthesis of this compound A Anthranilic Acid + Urea B Quinazoline-2,4-dione A->B Heat C This compound B->C POCl3 / Heat

Caption: A Common Synthetic Route to this compound.

Conclusion

While quantitative solubility data for this compound in organic solvents remains elusive in the current body of scientific literature, this guide provides researchers with the necessary tools to navigate this challenge. By leveraging qualitative information from synthetic protocols and implementing the detailed experimental methodology provided, scientists and drug development professionals can effectively determine the solubility of this key intermediate in their specific applications. This foundational knowledge is paramount for the optimization of reaction conditions, the development of efficient purification strategies, and the overall advancement of pharmaceutical research and development.

References

2,4-Dichloroquinazoline: A Cornerstone in Medicinal Chemistry and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on its Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloroquinazoline is a pivotal heterocyclic compound that has carved a significant niche as a versatile building block in organic synthesis, particularly in the realm of medicinal chemistry. Its unique chemical architecture, characterized by a fused benzene (B151609) and pyrimidine (B1678525) ring system with reactive chlorine substituents at the 2 and 4 positions, allows for facile and regioselective derivatization. This property has been instrumental in the development of a multitude of biologically active molecules, including potent kinase inhibitors for cancer therapy. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key applications of this compound, with a focus on detailed experimental protocols and the underlying chemical principles.

Historical Perspective and Discovery

The journey of this compound is intrinsically linked to the broader history of quinazoline (B50416) chemistry. The parent quinazoline ring system was first synthesized in 1895 by August Bischler and Lang. A more practical synthesis was later developed by Siegmund Gabriel in 1903. While the exact first synthesis of this compound is not readily found in early literature, its development logically followed the exploration of quinazoline derivatives.

The most probable and historically significant route to this compound involves the chlorination of quinazoline-2,4(1H,3H)-dione, also known as 2,4-dihydroxyquinazoline. This precursor itself can be readily synthesized from readily available starting materials like anthranilic acid. The development of efficient methods for the synthesis of quinazoline-2,4(1H,3H)-dione and its subsequent conversion to this compound were critical milestones that unlocked the vast synthetic potential of this scaffold.

Physicochemical and Spectroscopic Data

This compound is a white to light yellow crystalline solid. A summary of its key physical and spectroscopic properties is presented below.

PropertyValueReference
Molecular FormulaC₈H₄Cl₂N₂--INVALID-LINK--
Molecular Weight199.03 g/mol --INVALID-LINK--
Melting Point116-123 °CThermo Fisher Scientific
¹H NMR (CDCl₃)δ 8.25 (d, J=8.5 Hz, 1H), 8.01 (d, J=8.5 Hz, 1H), 7.93 (t, J=7.8 Hz, 1H), 7.71 (t, J=7.8 Hz, 1H)Inferred from similar structures
¹³C NMR (CDCl₃)δ 159.8, 154.5, 151.7, 135.5, 129.8, 129.2, 128.5, 121.2Inferred from similar structures

Key Synthetic Methodologies

The synthesis of this compound primarily revolves around the preparation of its precursor, quinazoline-2,4(1H,3H)-dione, followed by a chlorination step.

Synthesis of Quinazoline-2,4(1H,3H)-dione from Anthranilic Acid

A common and efficient method for the synthesis of quinazoline-2,4(1H,3H)-dione involves the reaction of anthranilic acid with urea (B33335) or a cyanate (B1221674) salt.[1]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a mixture of anthranilic acid (1 equivalent) and urea (2-3 equivalents) is heated at 150-160 °C.

  • Reaction Progression: The reaction mixture is heated for several hours until the evolution of ammonia (B1221849) ceases.

  • Work-up: The reaction mixture is cooled to room temperature, and the solid residue is washed with water and then recrystallized from a suitable solvent, such as ethanol (B145695) or acetic acid, to yield pure quinazoline-2,4(1H,3H)-dione.

An alternative, eco-friendly, one-pot synthesis can be performed in water at room temperature.[1]

Experimental Protocol (Aqueous):

  • Urea Formation: Anthranilic acid derivatives are reacted with potassium cyanate in water at room temperature to form the corresponding urea derivatives.

  • Cyclization: Subsequent cyclization of the urea derivatives with sodium hydroxide (B78521) in the same pot affords the monosodium salts of the quinazolinedione.

  • Acidification: Finally, acidification of the reaction mixture with hydrochloric acid yields the desired quinazoline-2,4(1H,3H)-diones in high purity and near-quantitative yields.

G anthranilic_acid Anthranilic Acid quinazoline_dione Quinazoline-2,4(1H,3H)-dione anthranilic_acid->quinazoline_dione Heat or Aqueous NaOH/HCl urea Urea / KOCN urea->quinazoline_dione

Caption: Synthesis of Quinazoline-2,4(1H,3H)-dione.
Chlorination of Quinazoline-2,4(1H,3H)-dione

The conversion of quinazoline-2,4(1H,3H)-dione to this compound is typically achieved using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃).

Experimental Protocol:

  • Reaction Setup: A mixture of quinazoline-2,4(1H,3H)-dione (1 equivalent) and phosphorus oxychloride (5-10 equivalents) is placed in a round-bottom flask equipped with a reflux condenser. A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, is often added to facilitate the reaction.

  • Reaction Conditions: The reaction mixture is heated at reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, the excess phosphorus oxychloride is carefully removed by distillation under reduced pressure. The residue is then cautiously poured onto crushed ice with stirring.

  • Isolation: The resulting precipitate is collected by filtration, washed thoroughly with water, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

G quinazoline_dione Quinazoline-2,4(1H,3H)-dione dichloroquinazoline This compound quinazoline_dione->dichloroquinazoline Chlorination pocls POCl₃, Δ pocls->dichloroquinazoline

Caption: Chlorination of Quinazoline-2,4(1H,3H)-dione.

Reactivity and Regioselective Substitution

The two chlorine atoms on the this compound ring exhibit different reactivities towards nucleophiles. The chlorine at the C4 position is significantly more susceptible to nucleophilic aromatic substitution (SₙAr) than the chlorine at the C2 position.[2] This regioselectivity is attributed to the electronic properties of the quinazoline ring, where the C4 position is more electron-deficient. This differential reactivity is a key feature that allows for the sequential and controlled introduction of different substituents at the C4 and C2 positions, making it a powerful tool in combinatorial chemistry and drug discovery.

Reaction Conditions for Regioselective Substitution:

  • Substitution at C4: Typically occurs under milder conditions, often at room temperature or with gentle heating, using a variety of nucleophiles such as amines, anilines, and thiols.

  • Substitution at C2: Requires harsher reaction conditions, such as higher temperatures and sometimes the use of a strong base, to replace the less reactive chlorine atom.

Applications in Drug Discovery and Materials Science

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.

Janus Kinase (JAK) Inhibitors

A significant application of this compound is in the synthesis of Janus kinase (JAK) inhibitors. The JAK-STAT signaling pathway is a crucial pathway in cytokine signaling that regulates cell growth, differentiation, and immune responses. Dysregulation of this pathway is implicated in various diseases, including myeloproliferative neoplasms and inflammatory conditions.

Mechanism of Action of Quinazoline-based JAK2 Inhibitors:

Quinazoline-based inhibitors, such as Gefitinib (although primarily an EGFR inhibitor, the principle is similar for other kinase inhibitors), act as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the JAK2 kinase domain, preventing the phosphorylation of STAT proteins. This blockage of the signaling cascade inhibits uncontrolled cell proliferation.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak2 JAK2 receptor->jak2 Activation stat STAT jak2->stat Phosphorylation stat_p p-STAT stat->stat_p stat_dimer STAT Dimer stat_p->stat_dimer Dimerization dna DNA stat_dimer->dna Translocation gene_transcription Gene Transcription (Cell Proliferation, etc.) dna->gene_transcription inhibitor Quinazoline-based JAK2 Inhibitor inhibitor->jak2 Inhibition cytokine Cytokine cytokine->receptor

Caption: JAK-STAT Signaling Pathway and Inhibition.

Synthesis of Gefitinib (Iressa®) - A Case Study:

Gefitinib is an EGFR tyrosine kinase inhibitor, but its synthesis from a substituted this compound derivative exemplifies the utility of this scaffold.

Experimental Protocol for a Key Step in Gefitinib Synthesis: [3]

  • Starting Material: 2,4-dichloro-6,7-dimethoxyquinazoline.

  • Regioselective SₙAr: The starting material is reacted with 3-chloro-4-fluoroaniline (B193440) in a suitable solvent like acetic acid at elevated temperatures (e.g., 55 °C).

  • Isolation: The reaction mixture is worked up to isolate the 4-anilino-2-chloro-6,7-dimethoxyquinazoline intermediate.

  • Further Steps: Subsequent steps involve demethylation, O-alkylation, and dehalogenation to yield the final Gefitinib molecule.

G dichloroquinazoline 2,4-Dichloro-6,7- dimethoxyquinazoline intermediate 4-Anilino-2-chloro- 6,7-dimethoxyquinazoline dichloroquinazoline->intermediate SₙAr at C4 aniline 3-Chloro-4- fluoroaniline aniline->intermediate gefitinib Gefitinib intermediate->gefitinib Further Steps

Caption: Synthetic workflow for a key Gefitinib intermediate.
Other Applications

Beyond kinase inhibitors, this compound derivatives have shown a wide range of biological activities, including antimicrobial and antitumor properties.[4] In the field of materials science, this scaffold has been utilized in the development of organic light-emitting diodes (OLEDs).

Conclusion

This compound has proven to be a remarkably versatile and valuable scaffold in chemical synthesis. Its straightforward preparation, coupled with the predictable regioselectivity of its chlorine substituents, has enabled the efficient construction of complex molecular architectures. This has been particularly impactful in the field of drug discovery, leading to the development of life-saving medicines. The continued exploration of the chemistry of this compound and its derivatives promises to yield further innovations in both medicine and materials science, solidifying its status as a cornerstone of modern organic chemistry.

References

basic reactivity of 2,4-dichloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Reactivity of 2,4-Dichloroquinazoline

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a pivotal heterocyclic compound widely utilized as a versatile building block in the synthesis of a multitude of biologically active molecules.[1] Its quinazoline (B50416) core is a "privileged structure" in medicinal chemistry, frequently found in approved drugs and clinical candidates for treating conditions ranging from cancer to inflammatory diseases.[2][3][4] The strategic placement of two chlorine atoms at the C2 and C4 positions renders the molecule highly susceptible to a variety of chemical transformations, most notably nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

The reactivity of these chlorine atoms is differential, a feature that allows for selective and sequential functionalization. This guide provides a detailed exploration of the fundamental reactivity of this compound, focusing on its regioselective reactions, supported by quantitative data, detailed experimental protocols, and logical workflow visualizations to aid in synthetic design and application.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for this compound is nucleophilic aromatic substitution. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine (B1678525) ring, combined with the electronegativity of the chlorine atoms, makes the C2 and C4 positions highly electrophilic and thus prone to attack by nucleophiles.

Regioselectivity: The C4 vs. C2 Position

A critical and synthetically advantageous feature of this compound is the difference in reactivity between the C2 and C4 positions. The chlorine atom at the C4 position is significantly more reactive towards nucleophiles than the chlorine at the C2 position.[5][6] This regioselectivity is consistently observed under mild reaction conditions.

Theoretical studies, including Density Functional Theory (DFT) calculations, have provided insight into this phenomenon. These calculations reveal that the carbon atom at the C4-position possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it the more favorable site for nucleophilic attack.[3][4] Consequently, the activation energy for substitution at C4 is lower than at C2.[4]

This reactivity difference allows for a sequential substitution strategy:

  • First Substitution (C4): Occurs under mild conditions (e.g., room temperature or gentle heating) to yield 2-chloro-4-substituted quinazolines.[3][5]

  • Second Substitution (C2): Requires more forcing or harsh conditions (e.g., higher temperatures, stronger bases, or prolonged reaction times) to replace the remaining chlorine atom, leading to 2,4-disubstituted quinazolines.[5][6]

G cluster_0 Reactivity Hierarchy start This compound C4_sub Monosubstitution at C4 (2-Chloro-4-Nu-quinazoline) start->C4_sub Nucleophile (1 eq) Mild Conditions (e.g., 0°C to RT) C2_sub Disubstitution at C2 & C4 (2,4-Di-Nu-quinazoline) C4_sub->C2_sub Nucleophile (>1 eq) Harsh Conditions (e.g., Reflux, >80°C)

Caption: Logical flow of sequential substitution on this compound.

Reactions with N-Nucleophiles (Amines)

The reaction of this compound with primary and secondary amines is one of the most extensively studied and utilized transformations, forming the basis for many pharmaceutical scaffolds.[4] The reaction is typically regioselective for the C4 position under controlled conditions.

Nucleophile (Amine)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Aliphatic/Benzylic AminesEt3NTHFRoom Temp0.5 - 3High[4]
AnilinesNaOAcTHF/H2OReflux1270-90[4]
3-(Dimethylamino)-1-propylamine-THF665N/A[7]
N-Substituted Cyclic Amines----N/A[8]
Polymer-bound Amines(i-Pr)2NEt (DIPEA)THF50-60->90[9]
Various Amines(i-Pr)2NEt (DIPEA)Dioxane8012High[3]
Reactions with O- and S-Nucleophiles

Similar to amines, oxygen and sulfur nucleophiles also react preferentially at the C4 position. Reactions with thiols, in particular, are important for accessing another class of medicinally relevant compounds.

NucleophileReagent/BaseSolventTemperature (°C)Product TypeReference
Alkyl/Aryl ThiolsK2CO3MeOHCooled4-Thio-2-chloroquinazoline[10]
Sodium AzideNaN3Acetic Acid-4-Azido-2-chloroquinazoline[11]
Sodium 4-methylphenylsulfinateNa(p-tolSO2)THF-4-Sulfonyl-2-chloroquinazoline[10]
Hydrazine HydrateN2H4·H2OEthanol0-54-Hydrazinyl-2-chloroquinazoline[5]

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic methods have expanded the utility of this compound beyond classical SNAr. Palladium-catalyzed cross-coupling reactions provide a powerful means to form C-C and C-heteroatom bonds, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups.[12][13] These reactions also generally exhibit regioselectivity, with the C4 position being the more reactive site for oxidative addition to the Pd(0) catalyst.[14]

Reaction TypeCoupling PartnerCatalyst/LigandBaseSolventReference
Suzuki-Miyaura Aryl/Heteroaryl Boronic AcidsPd(PPh3)4Na2CO3Dioxane/H2O[12][14]
Sonogashira Terminal AlkynesPd(PPh3)4 / CuIEt3NTHF[12]
Heck AlkenesPd(OAc)2Et3NDMF[12]
Negishi Organozinc ReagentsPd(PPh3)4-Dioxane[12]

Experimental Protocols

The following sections provide detailed methodologies for key transformations of this compound.

Protocol 1: Regioselective Amination at C4 (SNAr)

This protocol describes the synthesis of a 2-chloro-4-aminoquinazoline derivative, adapted from documented procedures.[3]

Objective: To synthesize 2-chloro-4-(substituted-amino)quinazoline by reacting this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 mmol)

  • Desired amine (e.g., aniline (B41778) or benzylamine) (1.0 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 mmol)

  • Anhydrous Dioxane (10 mL)

  • Ethyl acetate (B1210297)

  • Water

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol).

  • Add anhydrous dioxane (10 mL) and stir until the solid is fully dissolved.

  • Add the selected amine (1.0 mmol) to the solution, followed by DIPEA (3.0 mmol).

  • Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with water (20 mL) and transfer to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts and dry over anhydrous Na2SO4.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield the pure 2-chloro-4-aminoquinazoline derivative.

G cluster_workflow S-N-Ar Experimental Workflow Setup 1. Reaction Setup (Reactants, Solvent, Base) in inert atmosphere Reaction 2. Heating & Stirring (e.g., 80°C, 12h) Setup->Reaction Heat Workup 3. Aqueous Workup (Quench, Extract) Reaction->Workup Cool Purification 4. Purification (Dry, Concentrate, Chromatography) Workup->Purification Product Pure Product Purification->Product

Caption: A typical experimental workflow for S-N-Ar amination.

Protocol 2: Suzuki-Miyaura Cross-Coupling at C4

This protocol provides a general method for installing an aryl group at the C4 position.

Objective: To synthesize a 4-aryl-2-chloroquinazoline derivative.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 mmol)

  • 2M Aqueous Sodium Carbonate (Na2CO3) solution (2 mL)

  • 1,4-Dioxane (8 mL)

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • In a round-bottom flask, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and Pd(PPh3)4 (0.05 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add dioxane (8 mL) and the 2M Na2CO3 solution (2 mL) via syringe.

  • Heat the mixture to 90 °C and stir vigorously for 6-12 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the layers, and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over MgSO4, and filter.

  • Remove the solvent in vacuo.

  • Purify the residue by flash chromatography on silica gel to obtain the desired 4-aryl-2-chloroquinazoline.

Conclusion

This compound is a privileged scaffold whose reactivity is dominated by a predictable and highly useful regioselectivity. The enhanced electrophilicity of the C4 position allows for its selective functionalization with a wide range of nucleophiles and cross-coupling partners under mild conditions. Subsequent modification at the less reactive C2 position can be achieved under more forcing conditions, providing a powerful and stepwise route to complex, polysubstituted quinazolines. This predictable reactivity profile, combined with the development of robust synthetic protocols, ensures that this compound will remain a cornerstone for innovation in drug discovery and materials science.

References

A Comprehensive Technical Guide to 2,4-Dichloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, 2,4-dichloroquinazoline is a pivotal intermediate compound. Its versatile reactivity makes it a cornerstone in the synthesis of a wide array of biologically active molecules and advanced materials. This guide provides an in-depth overview of its chemical properties, synthesis, and significant applications.

Core Chemical and Physical Properties

This compound, with the CAS number 607-68-1, is a yellow solid.[1][2] It is a crucial building block in the creation of complex heterocyclic compounds which often form the core of biologically active molecules.[2]

A summary of its key quantitative data is presented below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₈H₄Cl₂N₂[3][4][5][6][7]
Molecular Weight 199.03 g/mol [3][7]
Monoisotopic Mass 197.9751535 Da[3]
Melting Point 115.0°C to 121.0°C[1][7]
Purity Typically ≥ 97%[1][2][6][8]
Appearance White to Yellow Solid[1][8][9]

Synthesis and Reactivity

The synthesis of this compound is critical for its application in further chemical manufacturing. One documented method involves a two-step process. The logical workflow for this synthesis is outlined below.

G cluster_0 Step 1: Formation of Quinazoline (B50416) Diones cluster_1 Step 2: Chlorination A ortho-Aminobenzoic Acid C 2,4-Quinazoline Diones A->C Reaction in water (pH 9-12, 20-100°C) B Potassium Cyanate (B1221674) B->C E This compound C->E Chlorination Reaction (Fatty Amine Solvent) D Chlorinating Agent D->E

Caption: Synthesis workflow of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is based on a patented method for the preparation of this compound.[10]

Step 1: Synthesis of 2,4-Quinazoline Diones

  • In a suitable reaction vessel, dissolve ortho-aminobenzoic acid in water.

  • Add potassium cyanate to the solution. The mass ratio of ortho-aminobenzoic acid to potassium cyanate should be between 1:1 and 1:3.

  • Adjust the pH of the reaction mixture to be between 9 and 12.

  • Heat the reaction mixture to a temperature between 20°C and 100°C.

  • Allow the reaction to proceed to completion to form 2,4-quinazoline diones.

Step 2: Synthesis of this compound

  • Isolate the 2,4-quinazoline diones from the previous step.

  • In a separate reaction vessel, dissolve the 2,4-quinazoline diones in a fatty amine solvent.

  • Add a suitable chlorinating agent to the solution.

  • Allow the chlorination reaction to proceed to completion to yield this compound.

The reactivity of this compound is characterized by the two chlorine atoms on the quinazoline ring, which serve as reactive sites for nucleophilic substitution reactions.[1] This is a key feature exploited in the synthesis of more complex molecules.[1] DFT calculations have shown that the carbon atom at the 4-position is more susceptible to nucleophilic attack, which explains the regioselectivity observed in many reactions.[11]

Applications in Drug Discovery and Materials Science

This compound is a vital intermediate in the pharmaceutical and materials science sectors.[1][2] Its derivatives have a wide range of biological and pharmaceutical activities.[12]

Pharmaceutical Applications

The 4-aminoquinazoline scaffold, derived from this compound, is considered a privileged structure in medicinal chemistry due to its wide range of pharmacological activities.[11][13]

  • Janus Kinase 2 (JAK2) Inhibitors: It serves as a crucial intermediate for synthesizing drugs that target the JAK2 pathway, which are important in treating myeloproliferative neoplasms and inflammatory conditions.[1]

  • Prazosin (B1663645) Synthesis: The derivative 6,7-dimethoxy-2,4-dichloroquinazoline is an intermediate used to synthesize prazosin and related drugs.[12]

  • Other Therapeutic Agents: Derivatives of this compound are used to synthesize T-cell inhibitors, adenosine (B11128) A2a receptor inhibitors, HIV-1 inhibitors, and histamine (B1213489) H4 receptor inverse agonists.[12]

The general pathway for the functionalization of this compound in the synthesis of bioactive compounds is illustrated below.

G A This compound C 2-Chloro-4-aminoquinazoline Intermediate A->C Regioselective SNAr at C4 Position B Nucleophilic Amine (R-NH2) B->C D Further Nucleophilic Substitution/Modification C->D E Bioactive Quinazoline Derivatives D->E

Caption: Functionalization pathway of this compound.

Materials Science Applications

Beyond pharmaceuticals, this compound is utilized in the field of materials science. It is employed in the creation of advanced organic light-emitting diode (OLED) materials, contributing to the development of vibrant and energy-efficient displays.[1]

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[3] It causes skin irritation and serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment should be used when handling this compound. It should be stored in a well-ventilated place, with the container tightly closed and locked up.[9]

References

understanding the quinazoline core structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Quinazoline (B50416) Core Structure

Abstract

The quinazoline scaffold, a bicyclic aromatic heterocycle composed of fused benzene (B151609) and pyrimidine (B1678525) rings, represents one of the most significant "privileged structures" in medicinal chemistry.[1] Its derivatives exhibit a remarkable breadth of pharmacological activities, leading to the development of numerous clinically successful drugs.[1][2] This is largely attributed to the scaffold's ability to present substituents in a well-defined three-dimensional orientation, enabling potent and selective interactions with a variety of biological targets.[1] First synthesized in 1895, the quinazoline nucleus is found in over 200 natural alkaloids and a multitude of synthetic compounds, demonstrating a vast range of biological effects, including anticancer, antihypertensive, anti-inflammatory, antibacterial, and antiviral properties.[1][3][4] This guide provides a comprehensive overview of the synthesis, mechanisms of action, structure-activity relationships (SAR), and therapeutic applications of quinazoline derivatives, with a particular focus on their roles as kinase inhibitors in oncology. It includes detailed experimental protocols, quantitative activity data, and pathway visualizations to serve as a practical resource for professionals in drug discovery and development.

Chemical and Physicochemical Properties

Quinazoline, with the chemical formula C₈H₆N₂, is a light yellow crystalline solid composed of a fused benzene and pyrimidine ring.[3][5] Also known as 1,3-diazanaphthalene, it is a planar, aromatic heterocycle.[5] The properties of substituted quinazolines are heavily influenced by the nature and position of substituents on both the benzene and pyrimidine rings.[6][7] The pyrimidine ring is generally resistant to electrophilic substitution, while the benzene portion is more susceptible, with the reactivity order being 8 > 6 > 5 > 7.[5] Conversely, the pyrimidine ring's 2- and 4-positions are susceptible to nucleophilic substitution.[5]

Table 1: Physicochemical Properties of Quinazoline (Parent Compound)

Property Value Source(s)
Molecular Formula C₈H₆N₂ [5]
Molar Mass 130.150 g·mol⁻¹ [5]
Appearance Light yellow crystals [3][5]
Melting Point 48 °C [5]
Boiling Point 243 °C [5]
Solubility in Water Soluble [5]

| Acidity (pKa) | 3.51 |[5] |

Synthesis of the Quinazoline Scaffold

The synthesis of the quinazoline core is well-established, with several methods available. These routes can be broadly classified, with modern approaches often utilizing microwave-assisted or metal-catalyzed reactions to improve efficiency and yield.[8][9][10]

Common Synthetic Methods Include:

  • Niementowski Synthesis: A foundational method involving the reaction of anthranilic acid with amides at high temperatures to form 4-oxo-3,4-dihydroquinazolines.[3]

  • Microwave-Assisted Synthesis: Modern protocols use microwave irradiation to accelerate reactions, often providing higher yields in shorter times, sometimes in solvent-free conditions.[8][9][10] This method has been used for reactions between 2-aminobenzophenones, aldehydes, and ammonium (B1175870) acetate (B1210297).[10]

  • Metal-Mediated Reactions: Palladium- and copper-catalyzed coupling reactions are widely used for forming C-C and C-heteroatom bonds, enabling the synthesis of complex quinazoline derivatives.[8][10]

  • Ultrasound-Promoted Synthesis: Ultrasound can be used to promote reactions, such as the Bischler cyclization step in a multi-step synthesis of the quinazoline core.[8]

Experimental Protocol: Microwave-Assisted Synthesis of 2,4-Disubstituted Quinazolines

This protocol is adapted from a general method for the catalyst- and solvent-free synthesis of quinazoline derivatives.[10]

Objective: To synthesize 2,4-disubstituted quinazoline derivatives from 2-aminobenzophenones, aldehydes, and ammonium acetate under microwave heating.

Materials:

  • Substituted 2-aminobenzophenone (B122507) (1.0 mmol)

  • Aromatic aldehyde (1.0 mmol)

  • Ammonium acetate (10.0 mmol)

  • Microwave reactor vial (10 mL)

  • Microwave synthesizer

Procedure:

  • Place the 2-aminobenzophenone (1.0 mmol), the selected aldehyde (1.0 mmol), and ammonium acetate (10.0 mmol) into a 10 mL microwave reactor vial.

  • Seal the vial with a cap.

  • Place the vial inside the cavity of the microwave synthesizer.

  • Irradiate the mixture at a set temperature (e.g., 120-150°C) for a specified time (e.g., 5-20 minutes). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Add cold water to the vial and stir. The crude product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash it thoroughly with water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure quinazoline derivative.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Biological Activities and Therapeutic Applications

Quinazoline derivatives are renowned for their extensive range of pharmacological activities, making them a cornerstone in drug development.[11][12] Their versatility has led to approved drugs for various diseases. The anticancer activity is one of the most prominent, with many derivatives targeting protein kinases.[6][13]

Key Biological Activities:

  • Anticancer: Many quinazoline derivatives act as inhibitors of tyrosine kinases like EGFR, VEGFR, and FGFR, crucial for cancer cell proliferation and survival.[6][13][14] Gefitinib, Erlotinib, and Lapatinib are clinically approved EGFR inhibitors with a quinazoline core.[5][15]

  • Anti-inflammatory: Certain derivatives exhibit potent anti-inflammatory effects by inhibiting pathways like NF-κB and enzymes such as COX-2.[16]

  • Antimicrobial: The scaffold has shown broad-spectrum activity against various bacterial and fungal strains.[2][3][11]

  • Antihypertensive: Derivatives like Prazosin and Doxazosin function as α1-adrenergic receptor antagonists, used to treat hypertension.[1][3]

  • Other Activities: The list extends to antiviral, antimalarial, anticonvulsant, antidiabetic, and antioxidant activities.[11]

Table 2: In Vitro Anticancer Activity (IC₅₀) of Selected Quinazoline Derivatives

Compound Target Cancer Cell Line IC₅₀ (µM) Mechanism/Target Source(s)
Gefitinib NSCLC (EGFR mutant) 0.015 - 0.5 EGFR Kinase Inhibitor [5]
Erlotinib NSCLC, Pancreatic Cancer ~0.04 EGFR Kinase Inhibitor [5]
Lapatinib Breast Cancer (HER2+) ~0.06 EGFR/HER2 Inhibitor [5]
Compound 123 * HepG2 (Liver) 3.97 VEGFR-2 Inhibitor [6]
Compound 123 * HCT-116 (Colon) 4.58 VEGFR-2 Inhibitor [6]
Compound 123 * MCF-7 (Breast) 4.83 VEGFR-2 Inhibitor [6]
LU1501 SK-BR-3 (Breast) 10.16 NF-κB Pathway Inhibitor [15]

*Structure described in the cited literature as a quinazoline-4(3H)-one derivative.

Mechanism of Action: Targeting Signaling Pathways

The therapeutic effects of many quinazoline derivatives stem from their ability to inhibit key enzymes in cellular signaling cascades, particularly protein kinases. Their rigid structure allows for precise interaction within the ATP-binding pocket of these enzymes.[13][17]

Inhibition of EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation, triggers downstream pathways like RAS/MAPK and PI3K/AKT, promoting cell proliferation and survival.[6][17] Overactivation of EGFR is a hallmark of many cancers. Quinazoline-based inhibitors like Gefitinib act as ATP-competitive inhibitors, blocking the receptor's kinase activity and halting the downstream signals.[5][17]

EGFR_Pathway cluster_membrane Cell Membrane cluster_pathways cluster_nucleus Nucleus EGFR EGFR EGFR->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Ligand EGF (Ligand) Ligand->EGFR Binds Quinazoline Quinazoline Inhibitor Quinazoline->EGFR Blocks ATP Binding Site ATP ATP ATP->EGFR NFkB_Pathway NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm Stimulus Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates (P) Proteasome Proteasomal Degradation IkB->Proteasome Targeted for NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates to Complex IκBα-NF-κB (Inactive) Transcription Target Gene Transcription (Inflammation, Survival) Nucleus->Transcription Activates Quinazoline Quinazoline Derivative Quinazoline->IKK Inhibits SAR_Diagram quinazoline N1 N1: H-bond donor (critical for kinase binding) N1->N1_pos Pos2 C2: Modulates activity type. Aryl/heteroaryl groups can be introduced. Pos2->Pos2_pos N3 N3: H-bond acceptor N3->N3_pos Pos4 C4: Key for kinase inhibition. 4-Anilino group is a privileged structure. Pos4->Pos4_pos Pos67 C6/C7: Solubilizing groups (e.g., -OCH₃, morpholine) enhance pharmacokinetics. Pos67->Pos67_pos Workflow Start Start: Design of Quinazoline Derivatives Synthesis Chemical Synthesis & Purification Start->Synthesis Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization InVitro In Vitro Biological Screening (e.g., MTT, Antimicrobial Assays) Characterization->InVitro HitIdent Hit Identification & SAR Analysis InVitro->HitIdent HitIdent->Start Inactive? LeadOpt Lead Optimization (Further Synthesis) HitIdent->LeadOpt Active? InVivo In Vivo Studies (Animal Models) HitIdent->InVivo Potent? LeadOpt->Synthesis End Preclinical Candidate InVivo->End

References

A Preliminary Investigation of 2,4-Dichloroquinazoline Reactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the reactivity and synthetic applications of 2,4-dichloroquinazoline. As a pivotal building block in organic synthesis, this compound is a precursor to a vast array of functionalized quinazoline (B50416) derivatives, many of which are of significant interest in medicinal chemistry and materials science. This document details its primary reaction pathways, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, supported by experimental protocols, quantitative data, and schematic diagrams to facilitate understanding and application in a research setting.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The quinazoline ring system possesses two electrophilic carbon centers at the C2 and C4 positions, making it highly susceptible to nucleophilic attack. The reactivity of these positions is distinct, allowing for regioselective functionalization.

Regioselectivity

Experimental and theoretical studies consistently demonstrate that the C4 position of this compound is significantly more electrophilic and thus more reactive towards nucleophiles than the C2 position.[1][2][3] This regioselectivity is attributed to the higher LUMO coefficient at the C4 carbon, making it the preferred site for initial nucleophilic attack under mild reaction conditions.[2] Substitution at the C2 position typically requires harsher conditions, such as higher temperatures.[1] This differential reactivity is a cornerstone of synthetic strategies involving this scaffold, enabling sequential and controlled introduction of different substituents.

Reactions with Amine Nucleophiles

Regioselective SNAr at the C4 position with various amine nucleophiles is a well-documented and extensively used method for synthesizing 2-chloro-4-aminoquinazolines.[2] These products are valuable intermediates for the synthesis of 2,4-diaminoquinazolines, a scaffold found in numerous biologically active compounds.[2][4] A wide range of primary and secondary amines, including anilines, benzylamines, and aliphatic amines, have been successfully employed.[2]

Table 1: Selected Nucleophilic Aromatic Substitution Reactions at C4

NucleophileSolventConditionsProductYield (%)Reference
Hydrazine HydrateEthanol0-5 °C, 2h2-Chloro-4-hydrazinylquinazoline-[1]
p-ToluidineTriethylamineRefluxN2, N4-di-p-tolylquinazoline-2,4-diamine-[5]
p-ChloroanilineTriethylamineRefluxN2, N4-bis(4-chlorophenyl)quinazoline-2,4-diamine-[5]
EthanolamineDichloromethaneReflux2-((2-Chloroquinazolin-4-yl)amino)ethanol-[6]
n-ButylamineDichloromethaneRefluxN-butyl-2-chloroquinazolin-4-amine-[6]
Isopropyl MercaptanNaH-2-Chloro-4-(isopropylthio)quinazoline-[3]

Note: In these examples, substitution occurs at both C2 and C4, likely due to more forcing reaction conditions.

Experimental Protocol: Synthesis of 2-Chloro-4-aminoquinazoline Derivatives

The following is a general procedure for the regioselective substitution of the C4-chloro group with an amine.

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary) (1.1 eq)

  • Solvent (e.g., Ethanol, Dichloromethane, Acetonitrile)

  • Base (e.g., Triethylamine, Diisopropylethylamine) (optional, 1.5 eq)

Procedure:

  • Dissolve this compound in the chosen solvent in a round-bottom flask.

  • Add the amine to the solution. If the amine salt is used or if HCl is to be scavenged, add the base.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate has formed, filter the solid and wash with cold solvent.

  • If no precipitate forms, concentrate the solution under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired 2-chloro-4-aminoquinazoline derivative.

Diagram 1: Regioselective Nucleophilic Substitution

SNAr_Reaction General SNAr Reaction at C4 cluster_products Products DCQ This compound Product 2-Chloro-4-substituted-quinazoline DCQ->Product Regioselective Attack at C4 NuH Nucleophile (R-NH2) NuH->Product Solvent Solvent (e.g., Ethanol) Temp Mild Temperature Byproduct HCl Product->Byproduct

Caption: Regioselective SNAr at the C4 position of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to functionalize this compound.[7][8] These reactions offer a versatile route to highly substituted quinazoline derivatives.[9]

Regioselectivity and Reaction Types

Similar to SNAr reactions, palladium-catalyzed couplings exhibit regioselectivity, with the C4 position being the more reactive site for cross-coupling.[3] This allows for sequential couplings to introduce different aryl, alkyl, or alkynyl groups at the C4 and then C2 positions. Several types of cross-coupling reactions are commonly employed:

  • Suzuki-Miyaura Coupling: Reaction with aryl- or heteroarylboronic acids to form C-C bonds.[9][10]

  • Sonogashira Coupling: Reaction with terminal acetylenes to form C-C bonds, creating arylalkynes.[9]

  • Heck Coupling: Reaction with alkenes to form C-C bonds.[9]

  • Negishi Coupling: Reaction with organozinc reagents.[9]

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.[8]

Table 2: Selected Palladium-Catalyzed Cross-Coupling Reactions

Coupling TypeCoupling PartnerCatalyst / LigandBase / ConditionsPositionReference
Suzuki-MiyauraArylboronic AcidsPd(OAc)2 / PPh3- / 75 °CC2[3]
SonogashiraTerminal AcetylenesPd(0) source / CuIAmine base-[9]
NegishiCH3ZnClPd(PPh3)4DioxaneC2[9]
HeckAlkenesPd(OAc)2 or PdCl2(PPh3)2--[9]

Note: These examples are on substituted 2-chloroquinazoline (B1345744) intermediates, demonstrating reactivity at the C2 position after initial C4 functionalization.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general procedure for the Suzuki-Miyaura cross-coupling of a 2-chloro-4-substituted-quinazoline with a boronic acid.

Materials:

  • Substituted 2-chloroquinazoline (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(OAc)2, 2-5 mol%)

  • Phosphine ligand (e.g., PPh3, 5-15 mol%)

  • Base (e.g., K2CO3, Na2CO3, 2.0 eq)

  • Solvent (e.g., Dioxane, Toluene, DMF, with water)

Procedure:

  • To an oven-dried flask, add the substituted 2-chloroquinazoline, arylboronic acid, palladium catalyst, ligand, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 75-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., Ethyl Acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired coupled product.

Diagram 2: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Simplified Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n Pd_complex1 Ar-Pd(II)-X L_n Pd0->Pd_complex1 Oxidative Addition Pd_complex2 Ar-Pd(II)-Ar' L_n Pd_complex1->Pd_complex2 Transmetalation Pd_complex2->Pd0 Reductive Elimination Product Quinazoline-R Pd_complex2->Product ArX Quinazoline-Cl ArX->Pd_complex1 Boronic R-B(OH)2 Boronic->Pd_complex1 Base Base Base->Boronic

Caption: Key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Synthesis of this compound

The common starting material for this compound synthesis is anthranilic acid.[5][11] The process involves a two-step sequence: cyclization to form the quinazoline-2,4-diol intermediate, followed by chlorination.

Diagram 3: Synthesis Workflow of this compound

Synthesis_Workflow Synthesis of this compound cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Chlorination A Anthranilic Acid C Quinazoline-2,4-diol A->C B Urea (B33335) B->C E This compound C->E Heat (150 °C) D POCl3 D->E

Caption: Two-step synthesis of this compound from anthranilic acid.

Experimental Protocol: Synthesis of this compound

Step 1: Quinazoline-2,4-diol

  • A mixture of anthranilic acid and urea is heated at 130-140 °C.[5]

  • The reaction proceeds until the evolution of ammonia (B1221849) ceases.

  • The resulting solid is cooled, washed with water, and dried to yield quinazoline-2,4-diol.

Step 2: this compound

  • Quinazoline-2,4-diol is mixed with phosphorus oxychloride (POCl3).[5]

  • The mixture is heated to reflux (around 150 °C) for several hours (e.g., 24 hours).[5]

  • After cooling, the excess POCl3 is removed under reduced pressure.

  • The residue is carefully poured onto crushed ice.

  • The resulting precipitate is filtered, washed with cold water, and dried to afford this compound.[12]

Applications in Medicinal Chemistry

The quinazoline core is considered a "privileged structure" in medicinal chemistry, as it serves as a framework for ligands that can interact with a diverse range of biological targets.[2][13] Derivatives synthesized from this compound have shown a wide spectrum of pharmacological activities.[14]

Anticancer Activity

Many quinazoline derivatives are investigated as anticancer agents, with a significant number functioning as protein kinase inhibitors.[15] A prime example is their role as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, whose overactivation is a key factor in many cancers.[15] Several FDA-approved drugs, such as Gefitinib and Erlotinib, are based on the 4-aminoquinazoline scaffold.[13]

Table 3: Biological Activity of Selected Quinazoline Derivatives

Derivative ClassTarget Cancer Cell LineActivity (IC50)Target/MechanismReference
2-Anilino-4-alkylaminoquinazolinesMCF-7 (Breast)9.1 - 12.0 µg/mlDNA Binding[6][16]
2-Anilino-4-alkylaminoquinazolinesHCT-116 (Colon)9.1 - 12.0 µg/mlDNA Binding[6][16]
2-StyrylquinazolinesVariousµM rangeEGFR Inhibition, Tubulin Polymerization[15]
N2, N4-bis(4-chlorophenyl)quinazolineAspergillus flavusAntifungal Activity-[5]

Diagram 4: EGFR Signaling Pathway Inhibition

EGFR_Pathway EGFR Pathway Inhibition by Quinazolines cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS Dimerization & Autophosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation EGF EGF (Ligand) EGF->EGFR Quinazoline Quinazoline Inhibitor Quinazoline->EGFR Inhibits Tyrosine Kinase

Caption: Inhibition of the EGFR signaling pathway by quinazoline-based tyrosine kinase inhibitors.[15]

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2,4-Diaminoquinazolines from 2,4-Dichloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,4-diaminoquinazoline scaffold is a privileged pharmacophore found in numerous biologically active compounds, exhibiting a wide range of therapeutic potential, including antitumor and antimicrobial activities. Notably, many of these derivatives function as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in oncology. This document provides detailed protocols for the synthesis of 2,4-diaminoquinazolines via a sequential nucleophilic aromatic substitution (SNAr) reaction starting from 2,4-dichloroquinazoline.

The synthetic strategy relies on the differential reactivity of the two chlorine atoms on the quinazoline (B50416) core. The chlorine at the C4 position is significantly more susceptible to nucleophilic attack than the chlorine at the C2 position. This allows for a stepwise and controlled introduction of two different amino functionalities. The general synthetic scheme proceeds in two steps: first, the selective substitution of the C4-chloro group with a primary or secondary amine to yield a 4-amino-2-chloroquinazoline intermediate. The second step involves the substitution of the remaining C2-chloro group with another amine, often requiring more forcing conditions such as higher temperatures.

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-2-chloroquinazoline Intermediate

This protocol outlines the selective substitution of the chlorine atom at the C4 position of this compound.

Materials:

  • This compound

  • Primary or secondary amine of choice (e.g., ethanolamine, n-butylamine, aniline (B41778) derivatives)

  • Solvent: Dichloromethane (DCM), Tetrahydrofuran (THF), or Isopropanol

  • Base (optional, depending on the amine): N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Filtration apparatus (Büchner funnel)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent (e.g., DCM).

  • Add the desired amine (1.0-1.2 eq). If the amine salt is used or if the amine is not basic enough, add a non-nucleophilic base like DIPEA or TEA (1.5-2.0 eq).

  • Stir the reaction mixture at room temperature or under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from 30 minutes to several hours depending on the nucleophilicity of the amine.[1]

  • Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration.

  • If no precipitate forms, the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product can be purified by washing with water, followed by a suitable organic solvent, or by column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of 2,4-Diaminoquinazoline Derivatives

This protocol describes the substitution of the remaining chlorine atom at the C2 position of the 4-amino-2-chloroquinazoline intermediate.

Materials:

  • 4-Amino-2-chloroquinazoline intermediate from Protocol 1

  • Primary or secondary amine of choice

  • Solvent: Ethanol (B145695), N,N-Dimethylformamide (DMF), or a mixture of both

  • Base (optional): Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Suspend the 4-amino-2-chloroquinazoline intermediate (1.0 eq) in the chosen solvent (e.g., ethanol or a mixture of ethanol and DMF) in a round-bottom flask.[1][2]

  • Add the second desired amine (1.0-1.5 eq). A base such as TEA can be added if necessary.[1]

  • Heat the reaction mixture to reflux and maintain for several hours (typically 16-24 hours). Monitor the reaction progress by TLC.[1]

  • After completion, cool the mixture to room temperature. The product may precipitate out of the solution.

  • Collect the solid product by filtration and wash with cold ethanol or diethyl ether.

  • If the product does not precipitate, evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of dichloromethane/methanol).[1]

Data Presentation

The following tables summarize typical reaction conditions and reported yields for the synthesis of various 2,4-diaminoquinazoline derivatives.

Step 1: Synthesis of 4-Amino-2-chloroquinazoline Intermediates
Entry Amine (R¹-NH₂) at C4 Solvent Base Conditions Yield (%)
1EthanolamineDichloromethane-Reflux, 30 min88
2n-ButylamineDichloromethane-Not specified90
3Various secondary amines (on solid support)THFDIPEA60 °C, 15 hNot specified
Step 2: Synthesis of 2,4-Diaminoquinazoline Derivatives
Entry Intermediate (C4-substituent) Amine (R²-NH₂) at C2 Solvent Conditions Yield (%)
12-[(2-chloroquinazolin-4-yl)amino]ethan-1-olPhenylmethanamineEthanolReflux, 24 h50
22-[(2-chloroquinazolin-4-yl)amino]ethan-1-ol4-NitroanilineEthanol/DMF (5:1)Reflux, 24 h45
32-[(2-chloroquinazolin-4-yl)amino]ethan-1-ol3-NitroanilineEthanol/DMF (5:1)Reflux, 24 h48
4N-butyl-2-chloroquinazolin-4-amineVarious aryl aminesEthanol/DMF (5:1)Reflux, 24 hNot specified
5Polymer-bound amineVarious aminesN,N-Dimethylacetamide135-140 °C, 16 hNot specified

Visualizations

General Synthetic Pathway

G This compound This compound 4-Amino-2-chloroquinazoline 4-Amino-2-chloroquinazoline This compound->4-Amino-2-chloroquinazoline + R¹-NH₂ 2,4-Diaminoquinazoline 2,4-Diaminoquinazoline 4-Amino-2-chloroquinazoline->2,4-Diaminoquinazoline + R²-NH₂ G cluster_0 Step 1: First Substitution (C4) cluster_1 Step 2: Second Substitution (C2) A Dissolve this compound B Add Amine (R¹-NH₂) A->B C React (Stir/Reflux) B->C D Isolate/Purify Intermediate C->D E Suspend Intermediate D->E Intermediate F Add Amine (R²-NH₂) E->F G React (Reflux) F->G H Isolate/Purify Final Product G->H I Characterization (NMR, MS, etc.) H->I G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation EGF EGF (Ligand) EGF->EGFR Inhibitor 2,4-Diaminoquinazoline (Inhibitor) Inhibitor->EGFR

References

Application Notes and Protocols: 2,4-Dichloroquinazoline in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline (B50416) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved and investigational kinase inhibitors.[1][2] Its versatile structure allows for modification at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. Among the various quinazoline-based starting materials, 2,4-dichloroquinazoline is a key intermediate due to the differential reactivity of its two chlorine atoms, which allows for sequential and regioselective nucleophilic substitutions. This reactivity profile makes it an ideal precursor for the synthesis of a diverse library of kinase inhibitors, particularly those targeting the ATP-binding site of kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[3][4] Dysregulation of these receptor tyrosine kinases is a hallmark of many cancers, making them critical targets for therapeutic intervention.[5]

This document provides detailed application notes on the utility of this compound in synthesizing potent kinase inhibitors, experimental protocols for key synthetic steps, and a summary of their biological activities.

Data Presentation

The following tables summarize the inhibitory activities of various quinazoline-based kinase inhibitors synthesized using this compound as a key starting material. The data highlights the structure-activity relationship (SAR) and the impact of different substituents on the quinazoline core on their potency against target kinases.

Table 1: Inhibitory Activity of 2,4-Disubstituted Quinazoline Derivatives against EGFR and VEGFR-2

Compound IDR1-Substituent (at C4)R2-Substituent (at C2)Target KinaseIC50 (µM)Reference
1 3-chloro-4-fluoroanilineHEGFRNot specified[1]
2 3-ethynylanilineHEGFRNot specified[2]
3 4-((3-bromophenyl)amino)HEGFRNot specified[6]
4 4-((4-bromophenyl)amino)HEGFRNot specified[6]
5 4-((3-chloro-4-fluorophenyl)amino)-6-((2-(N,N-dimethylamino)ethyl)thio)HEGFRNot specified[6]
6d Not specifiedNot specifiedEGFR0.069 ± 0.004[7]
8o Not specifiedClEGFR~0.1[4]
8o Not specifiedClVEGFR-2~0.02[4]
27 4-anilino with methylbenzamide6,7-dimethoxyVEGFR-20.016 ± 0.002[8]
12 Sulfonamide derivativeNot specifiedEGFRT790M0.0728[8]
12 Sulfonamide derivativeNot specifiedVEGFR-20.0523[8]
37e Not specifiedNot specifiedVEGFR-26.10[8]
37e Not specifiedNot specifiedPDGFR-β0.03[8]
37e Not specifiedNot specifiedFLT-30.13[8]
37e Not specifiedNot specifiedc-KIT0.12[8]
BPR1K871 Not specifiedNot specifiedFLT30.019[9]
BPR1K871 Not specifiedNot specifiedAURKA0.022[9]

Note: "Not specified" indicates that the detailed structure was not provided in the abstract. IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity.

Experimental Protocols

The synthesis of kinase inhibitors from this compound generally follows a two-step nucleophilic aromatic substitution (SNAr) pathway. The C4 position is more reactive and is typically substituted first, followed by substitution at the C2 position.

Protocol 1: General Synthesis of 4-Anilino-2-chloroquinazoline Derivatives

This protocol outlines the initial nucleophilic substitution at the C4 position of this compound with a substituted aniline (B41778).

Materials:

  • This compound

  • Substituted aniline (e.g., 3-chloro-4-fluoroaniline) (1.0 - 1.2 equivalents)

  • Isopropanol (B130326) or other suitable solvent (e.g., ethanol, n-butanol)

  • Pyridine (B92270) hydrochloride (catalytic amount) or another acid catalyst

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard glassware for work-up and purification (e.g., separating funnel, rotary evaporator, chromatography column)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in isopropanol.

  • Addition of Reagents: Add the substituted aniline (1.0-1.2 equivalents) to the solution. A catalytic amount of pyridine hydrochloride can be added to facilitate the reaction.

  • Reaction: Heat the reaction mixture to reflux and stir for 2-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product often precipitates out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce precipitation.

  • Purification: Filter the solid product and wash with cold isopropanol or diethyl ether to remove unreacted starting materials. The crude product can be further purified by recrystallization or column chromatography if necessary.[1][10]

Protocol 2: Synthesis of 2,4-Disubstituted Quinazoline Derivatives

This protocol describes the subsequent substitution at the C2 position of the 4-anilino-2-chloroquinazoline intermediate.

Materials:

  • 4-Anilino-2-chloroquinazoline intermediate from Protocol 1

  • Nucleophile (e.g., an amine, thiol, or alcohol) (1.2 - 2.0 equivalents)

  • A suitable solvent (e.g., DMF, DMSO, or acetonitrile)

  • A base if required (e.g., K2CO3, Et3N)

  • Round-bottom flask

  • Magnetic stirrer and heating source

  • Standard work-up and purification equipment

Procedure:

  • Reaction Setup: Dissolve the 4-anilino-2-chloroquinazoline intermediate (1.0 equivalent) in a suitable solvent like DMF in a round-bottom flask.

  • Addition of Reagents: Add the desired nucleophile (1.2-2.0 equivalents) and a base, if necessary, to the reaction mixture.

  • Reaction: Heat the mixture at a temperature ranging from 80 °C to 120 °C for 4-12 hours. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water to precipitate the product.

  • Purification: Filter the solid, wash with water, and dry. Further purification can be achieved by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Mandatory Visualizations

Signaling Pathway

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Angiogenesis ERK->Cell_Response PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Akt->Cell_Response Inhibitor Quinazoline Inhibitor Inhibitor->EGFR Kinase_Inhibitor_Synthesis_Workflow Start Start: this compound Step1 Step 1: Nucleophilic Substitution at C4 with R1-NH2 Start->Step1 Intermediate Intermediate: 4-Amino-2-chloroquinazoline Step1->Intermediate Step2 Step 2: Nucleophilic Substitution at C2 with R2-Nu Intermediate->Step2 Product Final Product: 2,4-Disubstituted Quinazoline Step2->Product Purification Purification (Chromatography/Recrystallization) Product->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization BioAssay Biological Evaluation (Kinase Assay, Cell-based Assay) Characterization->BioAssay End End: Potent Kinase Inhibitor BioAssay->End

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 2,4-Dichloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline (B50416) scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, forming the core structure of numerous approved therapeutic agents.[1][2][3] Derivatives of quinazoline exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3] The 2,4-dichloroquinazoline is a versatile and highly reactive intermediate that serves as a crucial building block for the synthesis of a diverse array of functionalized quinazoline derivatives. This document provides detailed application notes and experimental protocols for the nucleophilic substitution reactions of this compound, a key transformation in the development of novel drug candidates.

The nucleophilic aromatic substitution (SNAr) reactions of this compound are characterized by a pronounced regioselectivity. The chlorine atom at the C4 position is significantly more susceptible to nucleophilic attack than the chlorine at the C2 position, particularly under mild reaction conditions.[4][5][6][7] This regioselectivity is attributed to the electronic properties of the quinazoline ring system, where the C4 position has a higher LUMO coefficient, making it more electrophilic.[4][6] This inherent reactivity allows for a stepwise and controlled functionalization of the quinazoline core, enabling the synthesis of 2,4-disubstituted quinazolines with distinct substituents.

Regioselectivity of Nucleophilic Substitution

The substitution of the chlorine atoms on the this compound backbone is a stepwise process. The first substitution predominantly occurs at the C4 position due to its higher reactivity. The subsequent substitution at the C2 position typically requires more forcing conditions, such as higher temperatures or the use of a stronger nucleophile.[5][7] This differential reactivity is a key strategic element in the synthesis of complex quinazoline derivatives.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-4-aminoquinazolines via Nucleophilic Substitution with Amines

This protocol describes the general procedure for the regioselective substitution of the C4-chloro group of this compound with various primary and secondary amines.

Materials:

  • This compound

  • Primary or secondary amine (e.g., aniline, benzylamine, morpholine)

  • Solvent (e.g., ethanol, isopropanol, acetonitrile, N,N-dimethylformamide (DMF))

  • Base (e.g., triethylamine (B128534) (TEA), N,N-diisopropylethylamine (DIPEA), if required)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Standard glassware for work-up and purification

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in the chosen solvent.

  • Add the amine nucleophile (1.0-1.2 eq.) to the solution. If the amine is used as its hydrochloride salt, add a suitable base like triethylamine (1.5 eq.) to liberate the free amine.

  • Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the amine. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid product by filtration and wash it with a cold solvent.

  • If no precipitate forms, pour the reaction mixture into cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica (B1680970) gel to obtain the pure 2-chloro-4-aminoquinazoline derivative.

Table 1: Examples of Reaction Conditions and Yields for the Synthesis of 2-Chloro-4-aminoquinazolines

NucleophileSolventTemperatureTime (h)Yield (%)
2-AminoethanolDichloromethaneReflux0.588
n-ButylamineDichloromethaneReflux690
PhenylmethanamineEthanolReflux2450
4-NitroanilineEthanol/DMF (5:1)Reflux2445

Data compiled from various sources, including[8].

Protocol 2: Synthesis of 2,4-Diaminoquinazolines via Sequential Nucleophilic Substitution

This protocol outlines the synthesis of unsymmetrically substituted 2,4-diaminoquinazolines by a sequential, two-step nucleophilic substitution.

Procedure:

  • Synthesize the 2-chloro-4-aminoquinazoline intermediate as described in Protocol 1 .

  • In a clean, dry round-bottom flask, dissolve the 2-chloro-4-aminoquinazoline intermediate (1.0 eq.) in a suitable high-boiling solvent (e.g., isopropanol, DMF, or dioxane).

  • Add the second amine nucleophile (1.0-1.5 eq.) and a base such as triethylamine (1.5 eq.) if necessary.

  • Heat the reaction mixture to reflux for an extended period (typically 12-24 hours), monitoring the reaction progress by TLC. The second substitution requires more forcing conditions.[5]

  • After completion, cool the reaction mixture and perform a standard aqueous work-up as described in Protocol 1 .

  • Purify the crude product by column chromatography or recrystallization to yield the desired 2,4-diaminoquinazoline.

Table 2: Examples of Reaction Conditions and Yields for the Second Substitution to Form 2,4-Diaminoquinazolines

2-Chloro-4-aminoquinazoline IntermediateSecond NucleophileSolventTemperatureTime (h)Yield (%)
2-[(2-chloroquinazolin-4-yl)amino]ethan-1-ol4-NitroanilineEthanol/DMF (5:1)Reflux2445
N-Butyl-2-chloroquinazolin-4-amine3-FluoroanilineEthanol/DMF (5:1)Reflux2474
N-Butyl-2-chloroquinazolin-4-amine4-NitroanilineEthanol/DMF (5:1)Reflux2450

Data compiled from various sources, including[8].

Protocol 3: Synthesis of 4-Aryloxy/Thio-2-chloroquinazolines

This protocol provides a general method for the reaction of this compound with phenol (B47542) or thiol nucleophiles.

Materials:

  • This compound

  • Phenol or Thiol (e.g., thiophenol, benzyl (B1604629) thiol)

  • Base (e.g., potassium carbonate (K2CO3), sodium hydride (NaH))

  • Solvent (e.g., DMF, acetone, acetonitrile)

Procedure:

  • In a round-bottom flask, dissolve the phenol or thiol (1.0-1.2 eq.) in the chosen solvent.

  • Add a suitable base (e.g., K2CO3, 1.5 eq.) to generate the corresponding phenoxide or thiolate in situ. For less acidic nucleophiles, a stronger base like NaH may be required (handle with caution).

  • To this mixture, add a solution of this compound (1.0 eq.) in the same solvent.

  • Stir the reaction at room temperature or heat as necessary, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Application in Drug Development: Targeting Kinase Signaling Pathways

Quinazoline derivatives are prominent scaffolds for the development of kinase inhibitors, which are a cornerstone of modern cancer therapy.[9] Many quinazoline-based drugs target key signaling pathways involved in cell proliferation, survival, and angiogenesis, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.[4][5][10]

The dysregulation of EGFR and VEGFR signaling is a hallmark of many cancers.[5][11] Quinazoline-based inhibitors, such as Gefitinib and Erlotinib, act as competitive inhibitors at the ATP-binding site of the EGFR tyrosine kinase domain, thereby blocking downstream signaling cascades like the Ras/Raf/MEK/ERK (MAPK) and PI3K/Akt/mTOR pathways.[1][12] This inhibition leads to reduced tumor cell proliferation and survival. Similarly, quinazoline derivatives can inhibit VEGFR, a key mediator of angiogenesis, thus cutting off the blood supply to tumors.[5][10][13][14]

Below is a diagram illustrating the general mechanism of action of quinazoline-based kinase inhibitors on the EGFR and VEGFR signaling pathways.

Caption: EGFR and VEGFR signaling pathways and their inhibition by quinazoline derivatives.

Experimental Workflow

The general workflow for the synthesis of substituted quinazolines from this compound involves a series of standard organic chemistry techniques, from reaction setup to product purification and characterization.

Experimental_Workflow Start Start: This compound & Nucleophile Reaction_Setup Reaction Setup: - Dissolve reactants - Add solvent and base (if needed) Start->Reaction_Setup Reaction Nucleophilic Substitution Reaction: - Stir at appropriate temperature - Monitor by TLC Reaction_Setup->Reaction Workup Aqueous Work-up: - Quench reaction - Extract with organic solvent - Wash and dry organic layer Reaction->Workup Purification Purification: - Recrystallization or - Column Chromatography Workup->Purification Characterization Characterization: - NMR, MS, etc. Purification->Characterization End End: Pure Substituted Quinazoline Characterization->End

References

Application Notes and Protocols: Suzuki Coupling Reactions with 2,4-Dichloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This palladium-catalyzed cross-coupling reaction between an organoborane and an organic halide is particularly valuable in pharmaceutical and materials science for the construction of complex molecular architectures.[3][4] The quinazoline (B50416) scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds, including anticancer and antibacterial agents.[5][6] This document provides detailed protocols and application notes for the Suzuki coupling reaction of 2,4-dichloroquinazoline, a versatile building block for the synthesis of novel quinazoline derivatives.

The reactivity of the two chlorine atoms on the quinazoline ring differs, with the C-4 position being more electrophilic and thus more reactive towards Suzuki coupling.[5][6] This differential reactivity allows for selective monosubstitution at the C-4 position under controlled conditions, followed by a second coupling at the C-2 position to generate 2,4-disubstituted quinazolines.

General Reaction Scheme

The Suzuki coupling of this compound can be performed sequentially to afford either mono- or di-substituted products.

Caption: Sequential Suzuki coupling of this compound.

Experimental Protocols

The following protocols are generalized procedures for the monosubstitution and disubstitution of this compound via Suzuki coupling. Optimization of catalyst, ligand, base, and solvent may be necessary for specific substrates.[7]

Protocol 1: Monosubstitution at the C-4 Position (Synthesis of 2-Chloro-4-arylquinazolines)

This procedure is adapted from the general methodology for Suzuki-Miyaura couplings and the regioselective functionalization of related chloro-substituted heterocycles.[6][8]

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 - 0.05 equivalents)

  • Triphenylphosphine (B44618) (PPh₃) (0.06 - 0.15 equivalents)

  • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 - 3.0 equivalents)

  • 1,2-Dimethoxyethane (DME) or 1,4-Dioxane

  • Water

  • Argon or Nitrogen gas

Procedure:

  • To a reaction vessel, add this compound (1.0 equiv), the desired arylboronic acid (1.5 equiv), palladium(II) acetate (0.05 equiv), triphenylphosphine (0.15 equiv), and sodium carbonate (3.1 equiv).[6]

  • Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add degassed solvents, typically a mixture of DME and water (10:1 ratio), to achieve a starting material concentration of approximately 0.1 M.[6]

  • Heat the reaction mixture to 75-80 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent such as ethyl acetate or dichloromethane (B109758) (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired 2-chloro-4-arylquinazoline.

Protocol 2: Disubstitution (Synthesis of 2,4-Diarylquinazolines)

This protocol follows the initial monosubstitution and targets the less reactive C-2 position. Harsher reaction conditions are often required.

Materials:

  • 2-Chloro-4-arylquinazoline (from Protocol 1)

  • Arylboronic acid (1.5 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a Pd(II) source and a ligand) (0.05 - 0.10 equivalents)

  • Base (e.g., Cesium carbonate (Cs₂CO₃) or Potassium phosphate (B84403) (K₃PO₄)) (3.0 - 4.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane, Toluene, or DMF)

  • Water (if using a water-soluble base)

  • Argon or Nitrogen gas

Procedure:

  • In a reaction vessel, combine the 2-chloro-4-arylquinazoline (1.0 equiv), the second arylboronic acid (1.5 equiv), the palladium catalyst (e.g., (PPh₃)₂PdCl₂) (0.05 equiv), and the base (e.g., Cs₂CO₃) (3.5 equiv).[8]

  • Purge the vessel with an inert gas.

  • Add degassed solvent (e.g., 1,4-dioxane) and, if applicable, water.[8]

  • Heat the reaction mixture to a higher temperature, typically 100-120 °C, with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed. This may take 12-24 hours.

  • Follow the workup and purification steps as described in Protocol 1 to isolate the 2,4-diarylquinazoline product.

Data Presentation: Typical Reaction Conditions and Yields

The following table summarizes typical conditions and expected yields for the sequential Suzuki coupling of this compound. Yields are highly dependent on the specific boronic acid used.

PositionStarting MaterialBoronic Acid (Equiv.)Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)Time (h)Typical Yield (%)
C-4 This compoundArylboronic acid (1.5)Pd(OAc)₂ (5)PPh₃ (15)Na₂CO₃ (3.1)DME/H₂O (10:1)754-1260-90
C-2 2-Chloro-4-arylquinazolineArylboronic acid (1.5)(PPh₃)₂PdCl₂ (5)PCy₃ (5)Cs₂CO₃ (3.5)Dioxane/H₂O80-10012-2450-85

Experimental Workflow Visualization

The general workflow for a Suzuki coupling reaction is outlined below, from reaction setup to product isolation.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine this compound, boronic acid, catalyst, ligand, and base in a reaction vessel. B Purge vessel with inert gas (Ar or N₂). A->B C Add degassed solvent(s). B->C D Heat reaction mixture to the specified temperature with vigorous stirring. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool to room temperature and quench with water. E->F G Extract with an organic solvent. F->G H Wash organic layer with brine, dry, and concentrate. G->H I Purify crude product by flash column chromatography. H->I J Characterize pure product (NMR, MS, etc.). I->J

Caption: General experimental workflow for Suzuki coupling.

Conclusion

The Suzuki coupling of this compound is a powerful and versatile method for the synthesis of mono- and di-substituted quinazoline derivatives. By carefully controlling the reaction conditions, researchers can achieve regioselective functionalization, providing access to a wide array of compounds for applications in drug discovery and materials science. The protocols and data presented herein serve as a comprehensive guide for scientists working in this field.

References

Application Notes: 2,4-Dichloroquinazoline in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quinazoline (B50416) scaffold is a privileged heterocyclic system in medicinal chemistry, forming the structural core of numerous approved anticancer drugs, including gefitinib (B1684475), erlotinib, and lapatinib.[1][2] These agents primarily function as protein kinase inhibitors, targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.[3][4] The synthetic precursor, 2,4-dichloroquinazoline, is a cornerstone for the development of these potent therapeutic agents. Its two chlorine atoms at the C2 and C4 positions exhibit differential reactivity, allowing for sequential and regioselective substitution. This chemical property makes it an exceptionally versatile building block for creating diverse libraries of 2,4-disubstituted quinazoline derivatives for anticancer drug screening and development.[5][6]

Synthetic Versatility and Strategy

The primary utility of this compound lies in the stepwise substitution of its chlorine atoms. The C4 chlorine is significantly more reactive towards nucleophilic substitution than the C2 chlorine. This allows for the selective introduction of a wide range of moieties, typically anilines, at the C4 position. The subsequent substitution at the less reactive C2 position can then be achieved, often requiring more forcing conditions or a different class of nucleophiles. This well-established synthetic strategy provides a straightforward route to a vast chemical space of 2,4-disubstituted quinazolines.[5][7]

G cluster_start Starting Material cluster_step1 Step 1: C4 Substitution cluster_step2 Step 2: C2 Substitution start This compound step1_product 2-Chloro-4-substituted-quinazoline start->step1_product More Reactive Site step1_reagent Nucleophile 1 (e.g., Substituted Aniline) step1_reagent->step1_product step2_product 2,4-Disubstituted Quinazoline (Final Product) step1_product->step2_product Less Reactive Site step2_reagent Nucleophile 2 (e.g., Amine, Thiol) step2_reagent->step2_product

Caption: Synthetic strategy using this compound.

Mechanisms of Anticancer Activity

Derivatives of this compound exert their anticancer effects through multiple mechanisms of action, most notably by inhibiting key enzymes in cellular signaling pathways or by direct interaction with DNA.

  • Kinase Inhibition: The most prominent mechanism is the inhibition of protein tyrosine kinases. Many quinazoline-based drugs are designed to compete with ATP at the kinase domain of growth factor receptors like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][8] Inhibition of these receptors blocks downstream signaling cascades, such as the PI3K/AKT/mTOR pathway, which are crucial for tumor cell growth, proliferation, and angiogenesis.[9][10] Several FDA-approved drugs, including gefitinib and erlotinib, are 4-anilinoquinazoline (B1210976) derivatives that target EGFR.[3]

  • DNA Interaction: Certain quinazoline derivatives have been shown to interact directly with DNA, leading to cell cycle arrest and apoptosis.[11][12] These compounds can bind to DNA through intercalation or by fitting into the minor groove, disrupting DNA replication and repair processes.[8][11] Some derivatives may also act as inhibitors of topoisomerases or telomerase.[5]

  • Wnt Signaling Inhibition: Recent studies have identified 2,4-disubstituted quinazolines that can modulate the Wnt/β-catenin signaling pathway. For instance, 2,4-diamino-quinazoline (2,4-DAQ) was found to be a selective inhibitor of the lymphoid enhancer-binding factor 1 (Lef1), suppressing the expression of Wnt target genes and thereby inhibiting gastric cancer cell growth and migration.[13]

  • Tubulin Polymerization Inhibition: Some 2,4-disubstituted quinazolines have been reported to inhibit tubulin polymerization by binding to the colchicine (B1669291) site.[1] This disruption of microtubule dynamics leads to mitotic arrest and ultimately induces apoptosis in cancer cells.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation Inhibitor Quinazoline Inhibitor Inhibitor->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway.

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity of various 2,4-disubstituted quinazoline derivatives against a panel of human cancer cell lines.

Table 1: In Vitro Cytotoxicity of Quinazoline Derivatives (IC50/GI50 in µM)

Compound ID Cell Line Cancer Type IC50 / GI50 (µM) Reference
14g K-562 Leukemia 0.622 [8][11]
RPMI-8226 Leukemia 2.13 [8]
HCT-116 Colon Cancer 1.81 [10]
LOX IMVI Melanoma 1.81 [10]
MCF7 Breast Cancer 1.81 [10]
Sysu12d HeLa Cervical Cancer Data not specified [14]
11d CNE-2 Nasopharyngeal Cancer Data not specified [15]
PC-3 Prostate Cancer Data not specified [15]
SMMC-7721 Liver Cancer Data not specified [15]
Compound 29 A549 Lung Cancer 4.1 [16]
PC-9 Lung Adenocarcinoma 0.5 [16]
A431 Skin Carcinoma 2.1 [16]
Compound 39 H1975 Lung Cancer 1.96 [16]
PC-3 Prostate Cancer 3.46 [16]
MCF-7 Breast Cancer 3.46 [16]
Compound 18 MGC-803 Gastric Cancer 0.85 [17]
BPR1K871 MOLM-13 Leukemia 0.005 [18]

| | MV4-11 | Leukemia | 0.005 |[18] |

Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro. GI50 is the concentration for 50% of maximal inhibition of cell proliferation.

Table 2: Kinase Inhibitory Activity of Quinazoline Derivatives (IC50 in nM)

Compound ID Target Kinase IC50 (nM) Reference
Compound 29 EGFRWT 5.2 [16]
EGFRL858R 1.9 [16]
Compound 58 VEGFR-2 340 [16]
BPR1K871 FLT3 19 [18]
AURKA 22 [18]
AURKB 13 [18]

| Compound 2 | Not Specified | 0.13 |[10] |

Experimental Protocols

Protocol 1: General Synthesis of 2,4-Disubstituted Quinazoline Derivatives

This protocol describes a generalized two-step method for synthesizing N2, N4-disubstituted quinazoline derivatives starting from this compound.

Materials:

Procedure:

  • Step 1: C4-Anilino Substitution. a. Dissolve this compound (1.0 eq.) in isopropanol. b. Add the desired substituted aniline (1.1 eq.) to the solution. c. Heat the mixture to reflux (approx. 80-90 °C) for 2-4 hours. d. Monitor the reaction progress by Thin Layer Chromatography (TLC). e. Upon completion, cool the reaction mixture to room temperature. A precipitate should form. f. Filter the solid, wash with cold isopropanol, and dry under vacuum to yield the 2-chloro-N-phenylquinazolin-4-amine intermediate.

  • Step 2: C2-Amino Substitution. a. Suspend the intermediate from Step 1 (1.0 eq.) in ethanol or a mixture of ethanol and DMF.[7] b. Add the second amine nucleophile (1.2-1.5 eq.). c. Reflux the mixture for 8-12 hours, monitoring by TLC. d. After cooling, concentrate the mixture under reduced pressure. e. Dissolve the residue in DCM or EtOAc and wash with saturated sodium bicarbonate solution, followed by brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. g. Purify the crude product by silica gel column chromatography to obtain the final 2,4-disubstituted quinazoline.

Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay

This protocol outlines the determination of the cytotoxic effects of newly synthesized compounds on cancer cell lines.[19]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • Culture medium (e.g., RPMI-1640 or DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for formazan (B1609692) dissolution)

  • Microplate reader

Procedure:

  • Cell Seeding: a. Harvest exponentially growing cells and perform a cell count. b. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[19] c. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of the test compounds in culture medium from the DMSO stock. The final DMSO concentration should be <0.5%. b. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin). c. Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation: a. After the incubation period, add 20 µL of MTT solution to each well. b. Incubate for another 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Absorbance Reading: a. Carefully remove the medium from each well. b. Add 150 µL of DMSO to each well to dissolve the formazan crystals. c. Shake the plate gently for 10 minutes to ensure complete dissolution. d. Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the percentage of cell viability against the compound concentration (log scale) to generate a dose-response curve. c. Determine the IC50 value (the concentration that inhibits cell growth by 50%) from the curve.[19]

G A Seed cells in 96-well plate B Incubate 24h (allow attachment) A->B C Treat cells with serial dilutions of compound B->C D Incubate 48-72h C->D E Add MTT Reagent to each well D->E F Incubate 3-4h (formazan formation) E->F G Remove medium, add DMSO to dissolve crystals F->G H Read absorbance (~570 nm) G->H I Calculate % viability and determine IC50 H->I

Caption: General workflow for an MTT cytotoxicity assay.

Protocol 3: In Vivo Antitumor Efficacy in a Xenograft Model

This protocol provides a general framework for assessing the in vivo efficacy of a lead compound using a human tumor xenograft model in immunodeficient mice.[13][20]

Materials:

  • Immunodeficient mice (e.g., Nude or SCID mice)

  • Human cancer cells (e.g., HCT-116, A549)

  • Matrigel (optional)

  • Test compound formulated in a suitable vehicle (e.g., saline, PEG400)

  • Standard-of-care drug (e.g., Vandetanib, 5-FU)

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Tumor Implantation: a. Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse. b. Monitor the mice regularly for tumor growth.

  • Treatment Initiation: a. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle control, Test Compound low dose, Test Compound high dose, Positive Control). b. Record the initial tumor volume and body weight for each mouse. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Compound Administration: a. Administer the test compound and control agents to the respective groups according to the planned schedule (e.g., daily, once every two days) and route (e.g., oral gavage, intraperitoneal injection). b. The dosage will be determined from prior maximum tolerated dose (MTD) studies.

  • Monitoring and Measurement: a. Measure tumor volumes and body weights 2-3 times per week. b. Monitor the animals for any signs of toxicity or distress. Body weight loss is a key indicator of toxicity.

  • Study Termination and Analysis: a. Terminate the study when tumors in the control group reach a predetermined size or after a set duration (e.g., 21-28 days). b. At the end of the study, euthanize the mice, and excise, weigh, and photograph the tumors. c. Calculate the Tumor Growth Inhibition (TGI) percentage to evaluate the efficacy of the treatment. d. Key organs may be harvested for histopathological analysis to assess toxicity.

References

step-by-step synthesis of gefitinib using 2,4-dichloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gefitinib is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in oncology. This document provides a detailed, step-by-step protocol for a four-step synthesis of Gefitinib, commencing from the commercially available precursor, 2,4-dichloro-6,7-dimethoxyquinazoline (B120542). This synthetic route is characterized by its efficiency and avoidance of chromatographic purifications, making it suitable for laboratory-scale synthesis. Additionally, this note includes a summary of the quantitative data for each synthetic step, a diagram of the experimental workflow, and an overview of the EGFR signaling pathway targeted by Gefitinib.

Introduction

Gefitinib (marketed as Iressa) is a first-generation EGFR tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC) in patients with specific EGFR mutations.[1] By reversibly binding to the ATP-binding site of the EGFR tyrosine kinase domain, Gefitinib inhibits autophosphorylation and downstream signaling, thereby impeding cancer cell proliferation and survival.[2] The synthesis of Gefitinib can be achieved through various routes. The protocol detailed herein is a practical four-step synthesis starting from 2,4-dichloro-6,7-dimethoxyquinazoline, which involves a selective nucleophilic aromatic substitution (SNAr), a regioselective demethylation, an O-alkylation, and a final dechlorination step.[3]

EGFR Signaling Pathway and Mechanism of Action of Gefitinib

Gefitinib targets the EGFR signaling pathway, which plays a crucial role in cell growth, proliferation, and survival.[1] Upon binding of ligands such as epidermal growth factor (EGF), the EGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cancer cell proliferation and survival.[1] Gefitinib acts as a competitive inhibitor at the ATP-binding site of the EGFR tyrosine kinase, preventing its activation and blocking these downstream signals.[2]

EGFR_pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT Pathway EGFR EGFR ATP ATP EGFR->ATP Phosphorylation RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation EGF EGF EGF->EGFR Ligand Binding ADP ADP Gefitinib Gefitinib Gefitinib->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR Signaling Pathway Inhibition by Gefitinib.

Experimental Protocols

This synthesis is adapted from a four-step process described in the literature.[3]

Step 1: Synthesis of 2-chloro-4-(3-chloro-4-fluoroanilino)-6,7-dimethoxyquinazoline (2)

Reaction Scheme:

2,4-dichloro-6,7-dimethoxyquinazoline + 3-chloro-4-fluoroaniline (B193440) → 2-chloro-4-(3-chloro-4-fluoroanilino)-6,7-dimethoxyquinazoline

Procedure:

  • To a solution of 2,4-dichloro-6,7-dimethoxyquinazoline (1.0 g, 3.86 mmol) in acetic acid (20 mL) is added 3-chloro-4-fluoroaniline (0.56 g, 3.86 mmol).

  • The reaction mixture is heated to 55 °C and stirred for 2 hours.

  • After cooling to room temperature, the precipitated product is collected by filtration.

  • The solid is washed with cold methanol (B129727) and dried under vacuum to yield the desired product.

Step 2: Synthesis of 4-(3-chloro-4-fluoroanilino)-2-chloro-7-methoxy-6-hydroxyquinazoline (3)

Reaction Scheme:

2-chloro-4-(3-chloro-4-fluoroanilino)-6,7-dimethoxyquinazoline → 4-(3-chloro-4-fluoroanilino)-2-chloro-7-methoxy-6-hydroxyquinazoline

Procedure:

  • The intermediate from Step 1 (1.0 g, 2.71 mmol) is treated with trimethylammonium heptachlorodialuminate ([TMAH][Al₂Cl₇]) in an appropriate solvent.

  • The reaction is heated at 50 °C for 2 hours.

  • The reaction mixture is then concentrated.

  • The crude product is crystallized from hot methanol to yield the monodemethylated product.

Step 3: Synthesis of 2-chloro-4-(3-chloro-4-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline (4)

Reaction Scheme:

4-(3-chloro-4-fluoroanilino)-2-chloro-7-methoxy-6-hydroxyquinazoline + 4-(3-chloropropyl)morpholine (B193441) → 2-chloro-4-(3-chloro-4-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline

Procedure:

  • To a solution of the product from Step 2 (1.0 g, 2.81 mmol) in a suitable solvent such as DMF, add a base (e.g., potassium carbonate) and 4-(3-chloropropyl)morpholine.

  • The mixture is heated and stirred until the reaction is complete (monitored by TLC).

  • The reaction mixture is cooled and poured into water to precipitate the product.

  • The solid is collected by filtration, washed with water, and dried.

Step 4: Synthesis of Gefitinib (5)

Reaction Scheme:

2-chloro-4-(3-chloro-4-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline → Gefitinib

Procedure:

  • The product from Step 3 is subjected to a selective dehalogenation at the 2-position.

  • This can be achieved using a suitable reducing agent and catalyst, for example, catalytic hydrogenation.

  • After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure.

  • The crude product is purified by crystallization to afford Gefitinib.

Quantitative Data Summary

StepProductStarting MaterialReagentsSolventTemp. (°C)Time (h)Yield (%)
12-chloro-4-(3-chloro-4-fluoroanilino)-6,7-dimethoxyquinazoline2,4-dichloro-6,7-dimethoxyquinazoline3-chloro-4-fluoroanilineAcetic Acid55265
24-(3-chloro-4-fluoroanilino)-2-chloro-7-methoxy-6-hydroxyquinazolineProduct from Step 1[TMAH][Al₂Cl₇]-50230-35
32-chloro-4-(3-chloro-4-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazolineProduct from Step 24-(3-chloropropyl)morpholine, K₂CO₃DMF---
4GefitinibProduct from Step 3H₂, Catalyst----

Note: Yields for steps 3 and 4 are not explicitly provided in the primary reference and may require optimization.[3] The overall yield for the four-step synthesis is reported to be 14%.[3]

Experimental Workflow

Synthesis_Workflow SM 2,4-dichloro-6,7- dimethoxyquinazoline Step1 Step 1: S-NAr Reaction SM->Step1 Int1 Intermediate 1 (S-NAr Product) Step2 Step 2: Demethylation Int1->Step2 Int2 Intermediate 2 (Demethylated) Step3 Step 3: O-Alkylation Int2->Step3 Int3 Intermediate 3 (O-Alkylated) Step4 Step 4: Dechlorination Int3->Step4 Product Gefitinib Step1->Int1 Step2->Int2 Step3->Int3 Step4->Product

Caption: Four-Step Synthesis Workflow for Gefitinib.

Conclusion

The described four-step synthesis provides a practical and efficient method for the laboratory-scale preparation of Gefitinib from 2,4-dichloro-6,7-dimethoxyquinazoline. This protocol, along with the accompanying data and diagrams, serves as a valuable resource for researchers in the field of medicinal chemistry and drug development. The synthesis avoids hazardous reagents and chromatographic purifications, which are advantageous for scaling up the process. Further optimization of the later steps may lead to an improved overall yield.

References

Application Notes and Protocols: 2,4-Dichloroquinazoline as a Versatile Precursor for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2,4-dichloroquinazoline as a foundational building block in the synthesis of a diverse array of heterocyclic compounds, with a particular focus on molecules with significant biological activity. The strategic and regioselective functionalization of this scaffold has led to the development of numerous potent therapeutic agents, particularly in the realm of oncology.

Introduction

This compound is a highly valuable and versatile starting material in medicinal chemistry and organic synthesis. Its two reactive chlorine atoms, positioned at the C2 and C4 positions of the quinazoline (B50416) ring, exhibit differential reactivity, allowing for sequential and regioselective nucleophilic substitution. This property enables the facile introduction of various functionalities, leading to the construction of complex heterocyclic systems. The quinazoline core itself is a "privileged structure" in drug discovery, frequently appearing in approved drugs and clinical candidates.[1] This document outlines key applications, presents detailed synthetic protocols, and provides quantitative data on the biological activity of representative compounds derived from this compound.

Key Applications in Drug Discovery

The primary application of this compound lies in the synthesis of potent and selective kinase inhibitors. By targeting the ATP-binding site of various kinases, these compounds can modulate cellular signaling pathways that are often dysregulated in diseases such as cancer.

  • Anticancer Agents: A vast number of potent anticancer agents have been developed from this compound. These compounds often function as inhibitors of key kinases involved in cancer cell proliferation, survival, and angiogenesis, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[2] The famed anticancer drugs Gefitinib and Erlotinib are prime examples of clinically successful drugs synthesized from this precursor.[3][4][5]

  • Anti-inflammatory and Antimicrobial Agents: The quinazoline scaffold has also been explored for the development of compounds with anti-inflammatory and antimicrobial properties.[6]

  • Antimalarial Agents: Recent research has demonstrated the potential of 2,4-disubstituted quinazolines as a promising new class of antimalarial agents.[7]

Data Presentation: Biological Activity of 2,4-Disubstituted Quinazoline Derivatives

The following tables summarize the in vitro anticancer activity of various heterocyclic compounds synthesized from this compound. The IC50 values represent the concentration of the compound required to inhibit 50% of the activity of a specific kinase or the growth of a particular cancer cell line.

Compound IDR1 Substituent (at C4)R2 Substituent (at C2)Target/Cell LineIC50 (µM)Reference(s)
Gefitinib 3-chloro-4-fluoroanilineMethoxyEGFR0.033[2]
Erlotinib 3-ethynylanilineMethoxyethoxyEGFR0.002[3]
Compound 1 Benzylamine (B48309)AnilineP. falciparum (3D7)0.124[7]
Compound 2 N-methyl-N-(3-hydroxypropyl)amineAnilineP. falciparum (3D7)1.8[7]
Compound 3 FurfurylamineAnilineP. falciparum (3D7)0.329[7]
Compound 4c 2-Hydroxyethylamino4-NitroanilinoMCF-79.1-12.0 µg/ml[8]
Compound 5b n-Butylamino4-NitroanilinoMCF-79.1-12.0 µg/ml[8]
Compound 8a 3-chloro-4-fluoroaniline(S)-1-phenylethylHeLa3.05[9]
Compound 8c 3-chloro-4-fluoroaniline(S)-1-(4-fluorophenyl)ethylK5622.03[9]
Compound IDStructure DescriptionCancer Cell LineIC50 (µM)Reference(s)
Quinazoline Schiff base 1 Quinazoline Schiff base derivativeMCF-76.246[6]
Quinazoline Schiff base 2 Quinazoline Schiff base derivativeMCF-75.910[6]
Quinazolinone-1,2,3-triazole (4-Isopropyl) Quinazolinone-1,2,3-triazole hybridMCF-710.16[6]
Quinazoline-sulfonamide 4d Quinazoline-sulfonamide conjugateMCF-72.5[6]
Compound 11d 2-(4-methylpiperazin-1-yl)acetamido at C4CNE-29.3[10]
Compound 11d 2-(4-methylpiperazin-1-yl)acetamido at C4PC-39.8[10]
Compound 11d 2-(4-methylpiperazin-1-yl)acetamido at C4SMMC-772110.9[10]
Compound 4b (Gefitinib-triazole) Gefitinib derivative with a triazole moietyNCI-H12994.42[11]
Compound 4b (Gefitinib-triazole) Gefitinib derivative with a triazole moietyA5493.94[11]
Compound 4c (Gefitinib-triazole) Gefitinib derivative with a triazole moietyNCI-H14373.51[11]

Experimental Protocols

I. Synthesis of 2-Chloro-4-aminoquinazoline Derivatives via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the regioselective substitution of the C4 chlorine atom of this compound with an amine. The C4 position is more susceptible to nucleophilic attack than the C2 position.[11][12]

Materials:

  • This compound

  • Primary or secondary amine (1.0 - 1.2 equivalents)

  • Solvent (e.g., Dichloromethane (DCM), Acetonitrile, Isopropanol)

  • Base (e.g., N,N-Diisopropylethylamine (DIPEA), Triethylamine (TEA), or Potassium Carbonate) (optional, depending on the amine)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in the chosen solvent.

  • Add the amine (1.0 - 1.2 equivalents) to the solution. If the amine salt is used, or if the reaction requires a base, add the base (1.5 - 2.0 equivalents).

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate has formed, filter the solid and wash with a small amount of cold solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the desired 2-chloro-4-aminoquinazoline derivative.

Example: Synthesis of N-benzyl-2-chloroquinazolin-4-amine [7]

To a solution of this compound (500 mg, 2.51 mmol) in dichloromethane, benzylamine (274 μL, 2.51 mmol) was added and the mixture was refluxed for 30 minutes. The resulting solid was filtered and washed to yield the product.

II. Synthesis of 2,4-Diaminoquinazoline Derivatives

This protocol outlines the subsequent substitution of the C2 chlorine atom with a second amine, typically requiring harsher reaction conditions.

Materials:

  • 2-Chloro-4-aminoquinazoline derivative (from Protocol I)

  • Amine (1.5 - 3.0 equivalents)

  • Solvent (e.g., Isopropanol, Ethanol (B145695)/DMF mixture)

  • Acid catalyst (e.g., Trifluoroacetic acid (TFA), HCl) (often required to activate the C2 position)

  • Microwave reactor (optional, can significantly reduce reaction times)

Procedure:

  • In a suitable reaction vessel (e.g., microwave vial), combine the 2-chloro-4-aminoquinazoline derivative (1.0 equivalent), the second amine (1.5 - 3.0 equivalents), and the solvent.

  • Add a catalytic amount of a strong acid like TFA.

  • Heat the reaction mixture to a high temperature (e.g., 120°C) with conventional heating or using a microwave reactor.[7] Monitor the reaction by TLC.

  • After completion, cool the mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to yield the 2,4-diaminoquinazoline product.

Example: Synthesis of 2-({2-[(4-nitrophenyl)amino]quinazolin-4-yl}amino)ethan-1-ol [13]

To a suspension of 2-[(2-chloroquinazolin-4-yl)amino]ethan-1-ol (2.24 mmol) in a mixture of absolute ethanol and DMF (5:1), 4-nitroaniline (B120555) (2.24 mmol) was added, and the reaction mixture was refluxed for 24 hours. The separated solids were filtered, washed with ethanol, and purified by column chromatography.

III. Palladium-Catalyzed Cross-Coupling Reactions

This compound and its derivatives are excellent substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, allowing for the formation of C-C bonds at the C2 and/or C4 positions.

Materials:

  • 2-Chloro-4-substituted-quinazoline or this compound

  • Aryl or heteroaryl boronic acid or ester (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) (1-5 mol%)

  • Base (e.g., K2CO3, Cs2CO3, K3PO4) (2.0 - 3.0 equivalents)

  • Solvent system (e.g., 1,4-Dioxane/water, Toluene/water, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure: [14][15]

  • To a flame-dried flask, add the quinazoline substrate (1.0 equivalent), boronic acid (1.1 - 1.5 equivalents), palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas several times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-100°C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Materials:

  • 2-Chloro-4-substituted-quinazoline or this compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh3)2Cl2) (1-5 mol%)

  • Copper(I) salt (e.g., CuI) (1-5 mol%)

  • Base (e.g., Triethylamine, Diisopropylamine)

  • Solvent (e.g., THF, DMF)

  • Inert atmosphere

Procedure: [16][17][18]

  • To a flask under an inert atmosphere, add the quinazoline substrate (1.0 equivalent), palladium catalyst, and copper(I) salt in the solvent.

  • Add the base and the terminal alkyne.

  • Stir the reaction at room temperature or with gentle heating until completion.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous ammonium (B1175870) chloride and brine.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify by column chromatography.

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the simplified EGFR and VEGFR signaling pathways, which are common targets of quinazoline-based inhibitors.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT_mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Inhibitor Quinazoline Inhibitor (e.g., Gefitinib) Inhibitor->Dimerization Inhibits ATP Binding

Simplified EGFR Signaling Pathway and Inhibition.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds Dimerization Dimerization & Autophosphorylation VEGFR->Dimerization Activates PLCg_PKC PLCγ-PKC Pathway Dimerization->PLCg_PKC Activates PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT Activates Angiogenesis Angiogenesis, Vascular Permeability, Endothelial Cell Survival PLCg_PKC->Angiogenesis PI3K_AKT->Angiogenesis Inhibitor Quinazoline Inhibitor Inhibitor->Dimerization Inhibits ATP Binding

Simplified VEGFR Signaling Pathway and Inhibition.
Experimental Workflow Diagram

The logical workflow for the synthesis and evaluation of novel heterocyclic compounds from this compound is depicted below.

experimental_workflow start This compound synthesis Synthesis of Derivatives (SNAr, Suzuki, Sonogashira, etc.) start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification screening In Vitro Biological Screening (e.g., MTT Assay, Kinase Assays) purification->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar lead_opt Lead Optimization sar->lead_opt end Preclinical Candidate sar->end lead_opt->synthesis Iterative Design

General workflow for drug discovery using this compound.

Biological Assay Protocols

In Vitro Cytotoxicity (MTT) Assay

This protocol provides a general method for assessing the cytotoxic effects of synthesized quinazoline derivatives on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to its insoluble purple formazan (B1609692), which is then solubilized, and the absorbance is measured.[6][19][20][21]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete culture medium

  • Synthesized quinazoline compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or acidified isopropanol)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Western Blot Analysis for Kinase Inhibition

This protocol can be used to assess the inhibitory effect of synthesized compounds on specific signaling pathways, for example, by measuring the phosphorylation status of a downstream target of a kinase like EGFR.[3][16]

Materials:

  • Cell line expressing the target kinase (e.g., A431 for EGFR)

  • Test compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE equipment and reagents

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells and allow them to grow to a suitable confluency. Treat the cells with the test compound at various concentrations for a specified time. Include a positive control (e.g., EGF stimulation) and a negative control (vehicle).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Add ECL substrate and detect the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for the total protein (e.g., anti-total-EGFR) and a loading control to ensure equal protein loading.

  • Analysis: Quantify the band intensities to determine the effect of the compound on protein phosphorylation.

References

Application Notes and Protocols for the Amination of 2,4-Dichloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline (B50416) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents. Specifically, 2,4-diaminoquinazolines are key pharmacophores in targeted therapies, including several epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors like gefitinib (B1684475) and erlotinib, which are used in oncology. The synthetic route to these compounds often involves the sequential nucleophilic aromatic substitution (SNAr) of 2,4-dichloroquinazoline with amines.

A critical aspect of this synthesis is the regioselectivity of the amination process. The chlorine atom at the C4 position of the quinazoline ring is significantly more susceptible to nucleophilic attack than the chlorine at the C2 position.[1][2] This reactivity difference allows for a controlled, stepwise introduction of different amino groups. The first amination readily occurs at the C4 position under mild conditions, while the subsequent substitution at the C2 position requires more forcing conditions, such as higher temperatures.[1][3] This differential reactivity is fundamental to the synthesis of unsymmetrically substituted 2,4-diaminoquinazolines, a common feature in many bioactive molecules.

These application notes provide a detailed experimental procedure for the selective amination of this compound at the C4 position, followed by a protocol for the subsequent amination at the C2 position.

Experimental Protocols

Protocol 1: Regioselective Mono-amination at the C4 Position (Synthesis of 2-Chloro-4-aminoquinazolines)

This protocol describes the synthesis of a 2-chloro-4-anilinoquinazoline derivative, a common intermediate in the synthesis of bioactive molecules.[4]

Materials:

  • 6,7-Dimethoxy-2,4-dichloroquinazoline

  • 4-(N,N-dimethylamino)-aniline

  • N,N-Diisopropylethylamine (DIPEA)

  • Dioxane

  • Ethyl acetate

  • Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica (B1680970) gel for flash chromatography

  • Dichloromethane (DCM)

  • Methanol (B129727) (MeOH)

Procedure:

  • In a round-bottom flask, combine 6,7-dimethoxy-2,4-dichloroquinazoline (1.0 eq), the desired primary or secondary amine (e.g., 4-(N,N-dimethylamino)-aniline, 1.0 eq), and N,N-diisopropylethylamine (DIPEA) (3.6 eq) in dioxane (10 mL per mmol of dichloroquinazoline).[4]

  • Stir the reaction mixture at 80 °C for 12 hours under an inert atmosphere (e.g., nitrogen or argon).[4]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.[4]

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure 2-chloro-4-aminoquinazoline derivative.[4]

Protocol 2: Di-amination at the C2 and C4 Positions (Synthesis of 2,4-Diaminoquinazolines)

This protocol outlines the substitution of the remaining chlorine atom at the C2 position, typically requiring more forcing conditions.

Materials:

  • 2-Chloro-4-aminoquinazoline derivative (from Protocol 1)

  • Desired primary or secondary amine

  • Isopropanol (B130326) (iPrOH) or N,N-Dimethylacetamide (DMA)

  • Trifluoroacetic acid (TFA) (optional, acid catalyst)[3]

Procedure:

  • In a microwave-safe vial or a sealed tube, dissolve the 2-chloro-4-aminoquinazoline derivative (1.0 eq) and an excess of the second amine in a high-boiling solvent such as isopropanol or DMA.[3][5]

  • For less reactive amines, an acid catalyst like trifluoroacetic acid (TFA) can be added.[3]

  • Heat the reaction mixture to a higher temperature, for example, 120-140 °C. The use of microwave irradiation can significantly shorten the reaction time.[3][5]

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • The workup and purification procedure is similar to Protocol 1, typically involving aqueous extraction and purification by flash chromatography or recrystallization to afford the final 2,4-diaminoquinazoline product.

Data Presentation

The following table summarizes the reaction conditions and yields for the synthesis of various 4-amino-2-chloroquinazoline derivatives, demonstrating the regioselective amination at the C4 position.

Starting DichloroquinazolineAmineSolventBaseTemperature (°C)Time (h)Yield (%)Reference
6,7-Dimethoxy-2,4-dichloroquinazoline4-(N,N-dimethylamino)-anilineDioxaneDIPEA801265[4]
6,7-Dimethoxy-2,4-dichloroquinazoline4-AminophenolDioxaneDIPEA801260[4]
This compoundVarious primary aminesTHFDIPEA6018Not specified[5]
This compoundVarious secondary aminesTHFDIPEARoom TempNot specifiedNot specified[5]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the sequential amination of this compound.

G cluster_start Starting Materials cluster_step1 Step 1: C4 Amination cluster_intermediate Intermediate Product cluster_step2 Step 2: C2 Amination cluster_final Final Product start_quinazoline This compound reaction1 Mild Conditions (e.g., 80°C, DIPEA, Dioxane) start_quinazoline->reaction1 start_amine1 Amine 1 (R1NH2) start_amine1->reaction1 intermediate 2-Chloro-4-(R1)-aminoquinazoline reaction1->intermediate reaction2 Forcing Conditions (e.g., 120-140°C, DMA) intermediate->reaction2 start_amine2 Amine 2 (R2NH2) start_amine2->reaction2 final_product 2-(R2)-amino-4-(R1)-aminoquinazoline reaction2->final_product

Caption: Sequential amination of this compound.

EGFR Signaling Pathway and Inhibition by Quinazoline Derivatives

Many 2,4-diaminoquinazoline derivatives function as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer. The diagram below illustrates this pathway and the mechanism of inhibition.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Response EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF Ligand EGF->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Quinazoline Quinazoline Inhibitor Quinazoline->EGFR Inhibits ATP Binding Proliferation Proliferation, Survival, Metastasis Transcription->Proliferation

Caption: EGFR signaling and quinazoline-based inhibition.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2,4-Dichloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 2,4-dichloroquinazoline. This versatile building block is a key intermediate in the synthesis of a wide range of biologically active compounds, making its functionalization a critical aspect of drug discovery and development.

Introduction

The quinazoline (B50416) scaffold is a prominent feature in numerous pharmaceuticals, exhibiting a broad spectrum of biological activities. The strategic introduction of substituents at various positions of the quinazoline ring is crucial for modulating their pharmacological profiles. Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the selective formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on the this compound core.

This document outlines the regioselectivity of these reactions and provides detailed experimental protocols for several key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Stille, Heck, and Negishi couplings. For cross-coupling reactions involving this compound, exclusive selectivity for the more electrophilic C-4 position is generally observed[1][2][3]. However, sequential functionalization at both C-4 and C-2 positions can be achieved through careful selection of reaction conditions and strategies.

Regioselectivity of Cross-Coupling Reactions

The two chlorine atoms at the C-2 and C-4 positions of this compound exhibit different reactivities, allowing for selective and sequential functionalization. The C-4 position is significantly more electrophilic and, therefore, more susceptible to nucleophilic attack and oxidative addition to the palladium(0) catalyst. This inherent reactivity difference allows for the selective mono-functionalization at the C-4 position under appropriate conditions. Subsequent coupling at the C-2 position typically requires more forcing conditions.

A general workflow for the sequential functionalization of this compound is depicted below.

G cluster_0 Sequential Cross-Coupling Strategy 2_4_dichloroquinazoline This compound step1 First Cross-Coupling (e.g., Suzuki, Sonogashira) 2_4_dichloroquinazoline->step1 mono_substituted 4-Substituted-2-chloroquinazoline step1->mono_substituted step2 Second Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) mono_substituted->step2 di_substituted 2,4-Disubstituted Quinazoline step2->di_substituted

Sequential functionalization of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds between this compound and various aryl- and heteroarylboronic acids.

Data Presentation

While specific data for a wide range of boronic acids with this compound is not extensively tabulated in the literature, the following table is a representative summary based on the closely related 2,4,7-trichloroquinazoline (B1295576) system, which demonstrates the feasibility and expected yields for such transformations. The initial coupling occurs selectively at the C-4 position.

EntryBoronic AcidProductYield (%)
1Phenylboronic acid2-Chloro-4-phenylquinazoline~85-95%
24-Methoxyphenylboronic acid2-Chloro-4-(4-methoxyphenyl)quinazoline~90-98%
33-Tolylboronic acid2-Chloro-4-(3-tolyl)quinazoline~80-90%
42-Thiopheneboronic acid2-Chloro-4-(2-thienyl)quinazoline~70-80%

Yields are estimated based on similar reactions with related substrates.

Experimental Protocol: Mono-arylation at the C-4 Position

This protocol is adapted from studies on related chloroquinazolines and represents a general procedure for the selective Suzuki-Miyaura coupling at the C-4 position of this compound.

  • Reaction Setup: To a reaction vial, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv) or a combination of Pd(OAc)₂ (0.05 equiv) and a phosphine (B1218219) ligand like PPh₃ (0.15 equiv), and a base such as Na₂CO₃ (2.0-3.0 equiv) or K₂CO₃ (2.0-3.0 equiv).

  • Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent and water (e.g., DME/H₂O 10:1, or 1,4-dioxane/H₂O 4:1).

  • Inert Atmosphere: Flush the reaction vial with an inert gas (e.g., nitrogen or argon) and seal it.

  • Reaction Conditions: Heat the reaction mixture to a temperature ranging from 75 to 100 °C and stir for 2-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel to afford the desired 4-substituted-2-chloroquinazoline.

Sonogashira Coupling

The Sonogashira coupling enables the introduction of alkyne moieties at the C-4 position of this compound, providing a valuable handle for further transformations in drug discovery.

Data Presentation

Specific, tabulated data for a wide range of alkynes with this compound is limited. The following table provides representative examples based on the coupling of terminal alkynes with the analogous 2,4-dichloroquinoline, demonstrating the expected high efficiency of this reaction.

EntryAlkyneProductYield (%)
1Phenylacetylene2-Chloro-4-(phenylethynyl)quinazoline~85-95%
21-Hexyne2-Chloro-4-(hex-1-yn-1-yl)quinazoline~80-90%
33-Hydroxy-3-methyl-1-butyne2-Chloro-4-(3-hydroxy-3-methylbut-1-yn-1-yl)quinazoline~75-85%

Yields are estimated based on similar reactions with related substrates.

Experimental Protocol: Mono-alkynylation at the C-4 Position

This protocol is a general procedure for the Sonogashira coupling of terminal alkynes with this compound at the C-4 position.

  • Reaction Setup: In a reaction flask, dissolve this compound (1.0 equiv) and the terminal alkyne (1.1-1.5 equiv) in a suitable solvent such as THF or DMF.

  • Catalyst and Base Addition: Add a palladium catalyst, typically Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv), a copper(I) co-catalyst such as CuI (0.01-0.05 equiv), and a base, commonly a liquid amine like triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA), which can also serve as a co-solvent.

  • Inert Atmosphere: Degas the reaction mixture by bubbling an inert gas (argon or nitrogen) through the solution for 10-15 minutes.

  • Reaction Conditions: Stir the reaction mixture at room temperature to 50 °C for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Dilute the residue with an organic solvent and wash with water or a saturated aqueous solution of ammonium (B1175870) chloride to remove the amine hydrochloride salt.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the desired 4-alkynyl-2-chloroquinazoline.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the synthesis of 2- and 4-aminoquinazoline derivatives, which are important pharmacophores. The reaction can be performed with a wide range of primary and secondary amines.

Data Presentation

Detailed quantitative data for the Buchwald-Hartwig amination of this compound is not extensively available in the searched literature. The following table presents hypothetical but expected high yields for the mono-amination at the C-4 position with various amines, based on the general efficiency of this reaction.

EntryAmineProductExpected Yield (%)
1AnilineN-phenylquinazolin-4-amine>90%
2Morpholine4-(Quinazolin-4-yl)morpholine>90%
3BenzylamineN-benzylquinazolin-4-amine>85%
4n-ButylamineN-butylquinazolin-4-amine>85%
Experimental Protocol: Mono-amination at the C-4 Position

The following is a general protocol for the Buchwald-Hartwig amination of this compound at the C-4 position.

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv), the amine (1.1-1.5 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv), a suitable phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald ligand like XPhos, 0.02-0.10 equiv), and a strong base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.5 equiv).

  • Solvent Addition: Add a dry, degassed solvent such as toluene, dioxane, or THF.

  • Inert Atmosphere: Seal the reaction vessel and remove it from the glovebox.

  • Reaction Conditions: Heat the reaction mixture to 80-110 °C for 4-24 hours, with stirring. Monitor the reaction's progress.

  • Work-up: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Other Cross-Coupling Reactions (Stille, Heck, Negishi)

While the Suzuki, Sonogashira, and Buchwald-Hartwig reactions are commonly employed for the functionalization of chloroquinazolines, other palladium-catalyzed cross-coupling reactions such as Stille, Heck, and Negishi can also be utilized. However, specific examples with detailed quantitative data for the reaction of this compound are not as prevalent in the surveyed literature. The following are general protocols that can be adapted for this substrate.

Stille Coupling

The Stille coupling involves the reaction of an organotin compound with this compound.

General Protocol:

  • Reaction Setup: Combine this compound (1.0 equiv), the organostannane reagent (1.1-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and optionally a copper(I) co-catalyst in a reaction flask.

  • Solvent and Inert Atmosphere: Add a degassed solvent (e.g., DMF or toluene), and purge the system with an inert gas.

  • Reaction Conditions: Heat the mixture to 80-120 °C for 12-48 hours.

  • Work-up and Purification: After cooling, the reaction is typically quenched with an aqueous solution of KF to remove tin byproducts. The product is then extracted, and the organic layer is dried and concentrated. Purification is achieved by column chromatography.

Heck Coupling

The Heck reaction couples this compound with an alkene.

General Protocol:

  • Reaction Setup: In a reaction vessel, mix this compound (1.0 equiv), the alkene (1.2-2.0 equiv), a palladium source like Pd(OAc)₂ (0.02-0.10 equiv), a phosphine ligand (if necessary), and a base (e.g., Et₃N, K₂CO₃).

  • Solvent and Atmosphere: Add a polar aprotic solvent such as DMF or NMP and ensure an inert atmosphere.

  • Reaction Conditions: Heat the reaction to 100-140 °C for 12-24 hours.

  • Work-up and Purification: After cooling, filter the reaction mixture, dilute with water, and extract the product. The organic extracts are then dried, concentrated, and purified by chromatography.

Negishi Coupling

The Negishi coupling utilizes an organozinc reagent to functionalize this compound.

General Protocol:

  • Reaction Setup: To a solution of this compound (1.0 equiv) in a dry, aprotic solvent (e.g., THF, DMF) under an inert atmosphere, add a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.02-0.05 equiv).

  • Reagent Addition: Slowly add the organozinc reagent (1.1-2.0 equiv) to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature to 60 °C for 2-24 hours.

  • Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl, extract the product with an organic solvent, and purify by standard chromatographic methods.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general catalytic cycle for palladium-catalyzed cross-coupling reactions and a typical experimental workflow.

G cluster_1 General Palladium Cross-Coupling Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)Ln-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-M PdII_R_R1 R-Pd(II)Ln-R' Transmetal->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 Product R-R' RedElim->Product

General catalytic cycle for Pd-catalyzed cross-coupling.

G cluster_2 General Experimental Workflow Setup Reaction Setup (Reagents, Catalyst, Solvent) Inert Establish Inert Atmosphere Setup->Inert Reaction Heating and Stirring Inert->Reaction Monitoring Reaction Monitoring (TLC/LC-MS) Reaction->Monitoring Workup Aqueous Work-up and Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis

A typical experimental workflow for cross-coupling reactions.

Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable for the functionalization of this compound. The inherent regioselectivity of this substrate allows for controlled, sequential introduction of various substituents at the C-4 and C-2 positions. The protocols provided herein serve as a guide for researchers in the synthesis of novel quinazoline derivatives for applications in drug discovery and materials science. While detailed quantitative data is more readily available for Suzuki and Sonogashira couplings, the general procedures for Buchwald-Hartwig, Stille, Heck, and Negishi reactions provide a solid starting point for the exploration of these transformations on the this compound scaffold. Further optimization of reaction conditions may be necessary to achieve desired outcomes for specific substrate combinations.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4-Dichloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 2,4-dichloroquinazoline synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions.

Issue 1: Low or No Product Formation

Possible CauseTroubleshooting Step
Poor Quality of Starting Materials Verify the purity of starting materials like anthranilic acid or 2-aminobenzonitrile (B23959) using techniques such as NMR or melting point analysis.
Suboptimal Reaction Temperature Optimize the reaction temperature by running small-scale screening experiments at various temperatures (e.g., 60°C, 70°C, 80°C) to identify the optimal condition for yield improvement.[1]
Incorrect Solvent The choice of solvent is critical. For instance, polar solvents like DMF have been shown to be effective.[2] Experiment with different solvents of varying polarities (e.g., ethanol, acetonitrile, toluene) to find the most suitable one for your specific reaction.[2]
Inefficient Chlorinating Agent Ensure the chlorinating agent (e.g., POCl₃, triphosgene) is fresh and active. The reaction of quinazoline-2,4-dione with POCl₃ is a common chlorination step.[3]
Inadequate Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC). Yields can significantly increase with time; for example, one study showed yields increasing up to 5 hours of reaction time.[1]

Issue 2: Formation of Side Products

Possible CauseTroubleshooting Step
Undesired Nucleophilic Substitution In reactions involving consecutive nucleophilic substitutions on this compound, undesired side products can form.[1] The use of a base with larger steric hindrance, such as DIPEA, can sometimes improve the yield of the desired product.[1]
Reaction Conditions Too Harsh Harsh reaction conditions, such as high temperatures, can lead to the formation of byproducts.[1] It is crucial to carefully control the reaction temperature and time.

Issue 3: Product Purification Challenges

Possible CauseTroubleshooting Step
Product Precipitation Issues If the product is expected to precipitate upon completion, ensure the conditions are optimal. For instance, the addition of water can facilitate precipitation.[1]
Difficulty in Crystallization For purification by recrystallization, selecting the appropriate solvent is key. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2]
Product Loss on Silica (B1680970) Gel Column If the product irreversibly adsorbs to the silica gel during column chromatography, consider alternative purification methods like recrystallization or using a different stationary phase.[2]

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials include anthranilic acid, 2-aminobenzonitrile, and their derivatives.[4][5]

Q2: What is a typical overall yield for the synthesis of this compound?

A2: The overall yield can vary significantly depending on the synthetic route. A two-step process starting from anthranilic acid has been reported with a total yield of about 43%, while another method involving 2-amino-4,5-dimethoxybenzonitrile (B182473) reported a total yield of around 69%.[4] A method starting from ortho-aminobenzoic acid and potassium cyanate (B1221674) claims a total yield greater than 60%.[5]

Q3: How can I optimize the chlorination step of quinazoline-2,4-dione?

A3: The chlorination of quinazoline-2,4-dione is typically performed using a chlorinating agent like phosphorus oxychloride (POCl₃).[3] To optimize this step, ensure the POCl₃ is in sufficient excess and consider the reaction time and temperature. One protocol suggests refluxing for 13 hours.[3]

Q4: Can microwave irradiation be used to improve the reaction?

A4: Yes, microwave irradiation has been used to obtain 2-anilino substituted quinazolines in acceptable yields, particularly for the second nucleophilic aromatic substitution (SNAr) reaction.[6]

Quantitative Data Summary

The following table summarizes quantitative data from various synthetic protocols for this compound and its derivatives to facilitate comparison.

Starting MaterialReagents & ConditionsYieldReference
2-Bromo-5-methylbenzoic acid & Guanidine (B92328)CuI (0.2 equiv), K₂CO₃, DMF, 80°C, 6h96.8% (for quinazolinone intermediate)[1]
4-Chloroquinazoline intermediate & 3-(aminomethyl)oxetan-3-amineDIPEA, EtOH, reflux96.3%[1]
o-AminobenzonitrileDiphosgene, Acetonitrile, Autoclave85%[4]
2-Amino-4,5-dimethoxybenzonitrileTwo-step process involving condensation and chlorination~69% (total yield)[4]
Ortho-aminobenzoic acid & Potassium cyanateStep 1: Water, 20-100°C, pH 9-12; Step 2: Chlorinating agent, fatty amine solvent>60% (total yield)[5]
Quinazoline-2,4-dionePOCl₃, reflux, 13h90%[3]

Key Experimental Protocols

Protocol 1: Synthesis of Quinazolinone Intermediate from 2-Halobenzoic Acid

This protocol is based on the copper-catalyzed ring closure reaction.

  • Combine the 2-halobenzoic acid (0.35 mmol), guanidine compound (0.32 mmol), and potassium carbonate (K₂CO₃) (0.96 mmol) in DMF (2 mL).

  • Add Copper(I) iodide (CuI) as a catalyst.

  • Heat the reaction mixture and monitor its progress. A study found that a temperature of 80°C for 6 hours yielded good results.[1]

  • Upon completion, the product can be isolated and purified.

Protocol 2: Chlorination of Quinazoline-2,4-dione

This protocol describes the conversion of quinazoline-2,4-dione to this compound.

  • Suspend quinazoline-2,4-dione (0.03 mol) in phosphorus oxychloride (POCl₃) (0.85 mol).

  • Reflux the mixture for 13 hours.[3]

  • After cooling to room temperature, carefully pour the mixture over a mixture of ice and water with stirring.

  • Filter the separated solid, wash it with water, and dry to obtain the this compound product.[3]

Visualizations

Below are diagrams illustrating key workflows in the synthesis and troubleshooting of this compound.

SynthesisWorkflow Start Starting Materials (e.g., Anthranilic Acid) Step1 Step 1: Ring Closure (e.g., with Potassium Cyanate) Start->Step1 Intermediate Quinazoline-2,4-dione Step1->Intermediate Step2 Step 2: Chlorination (e.g., with POCl3) Intermediate->Step2 Product This compound Step2->Product Purification Purification Product->Purification

Caption: General two-step synthesis workflow for this compound.

TroubleshootingWorkflow Problem Low Yield Issue CheckPurity Check Starting Material Purity Problem->CheckPurity OptimizeTemp Optimize Reaction Temperature Problem->OptimizeTemp OptimizeTime Optimize Reaction Time Problem->OptimizeTime CheckSolvent Screen Different Solvents Problem->CheckSolvent Solution Improved Yield CheckPurity->Solution OptimizeTemp->Solution OptimizeTime->Solution CheckSolvent->Solution

Caption: Troubleshooting workflow for addressing low product yield.

References

Technical Support Center: Regioselective Substitution of 2,4-Dichloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective substitution of 2,4-dichloroquinazoline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and provide answers to frequently asked questions encountered during synthetic experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the C4 position of this compound preferentially substituted over the C2 position in nucleophilic aromatic substitution (SNAr) reactions?

A1: The regioselectivity favoring the C4 position is a well-documented phenomenon attributed to electronic factors.[1][2][3][4] Density Functional Theory (DFT) calculations have shown that the carbon atom at the C4 position has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it more electrophilic and susceptible to nucleophilic attack.[1][2][3][4] This inherent electronic preference results in a lower activation energy for nucleophilic attack at the C4 position compared to the C2 position.[1][2][3]

Q2: What are the typical reaction conditions for achieving selective substitution at the C4 position?

A2: Selective C4 substitution is generally achieved under milder reaction conditions. This often involves reacting this compound with a primary or secondary amine nucleophile at or below room temperature.[1][5] Common solvents include tetrahydrofuran (B95107) (THF), ethanol, and acetonitrile.[1] The reaction times can vary from minutes to several hours depending on the nucleophilicity of the amine and the specific substrate.[1]

Q3: How can I achieve substitution at the C2 position?

A3: Substitution at the less reactive C2 position typically requires more forcing conditions after the C4 position has been functionalized.[1][2][5] These conditions can include:

  • Higher Temperatures: Often above 100 °C.[1][2]

  • Microwave Irradiation: To provide the necessary energy for the reaction to proceed.[1][2]

  • Catalysis: Buchwald-Hartwig amination or other palladium-catalyzed cross-coupling reactions can be employed.[1][2][6]

  • Strategic Manipulation: In some cases, a "sulfonyl group dance" has been utilized, where a sulfonyl group is introduced at C4, followed by an azide (B81097) substitution, which then facilitates a C2-selective SNAr reaction.[7][8]

Q4: I am getting a mixture of C2 and C4 substituted products. How can I improve the regioselectivity for the C4 position?

A4: To enhance C4 selectivity, ensure your reaction conditions are sufficiently mild. Consider the following adjustments:

  • Lower the reaction temperature: Start at 0-5 °C and slowly warm to room temperature.[5]

  • Control stoichiometry: Use of a slight excess of the nucleophile can drive the reaction at the more reactive C4 site to completion without promoting C2 substitution.

  • Choice of base: Use a non-nucleophilic base like triethylamine (B128534) (Et3N) or diisopropylethylamine (iPr2NEt) to neutralize the generated HCl without competing with your primary nucleophile.[1]

Q5: Are there any methods to achieve selective C2 substitution directly?

A5: Direct and selective C2 substitution in the presence of a C4 chloride is challenging but can be achieved through specific strategies:

  • Blocking the C4 position: One approach involves temporarily deactivating the C4 position. For instance, a thioether can be introduced at C4, which can be removed after a regioselective cross-coupling reaction at the C2 position.[6]

  • Catalyst Control: In palladium-catalyzed cross-coupling reactions, the choice of ligands and conditions can sometimes invert the conventional selectivity, favoring the C2 position.[9]

Troubleshooting Guide

This guide addresses common issues encountered during the regioselective substitution of this compound.

Issue Potential Cause Troubleshooting Steps & Solutions
Low to no conversion of starting material Insufficient reactivity of the nucleophile.- Increase the reaction temperature in 5-10°C increments.- Use a more nucleophilic amine.- Consider using a catalyst if appropriate for the desired transformation.
Poor solubility of reactants.- Choose a solvent in which all reactants are fully soluble at the reaction temperature (e.g., DMF, DMSO for polar substrates).[10][11]
Formation of di-substituted product when mono-substitution is desired Reaction conditions are too harsh.- Lower the reaction temperature.- Reduce the reaction time and monitor closely by TLC or LC-MS.- Use a more controlled heating method like a pre-heated oil bath instead of microwave irradiation if C2 substitution is to be avoided.
Excess nucleophile and prolonged reaction time.- Use closer to a 1:1 stoichiometric ratio of the nucleophile to the quinazoline (B50416) substrate.
Unclear regioselectivity (mixture of 2- and 4-isomers) Ambiguous reaction conditions.- For C4 selectivity, ensure mild conditions (e.g., room temperature or below).[5]- For C2 selectivity (on a 4-substituted precursor), ensure sufficiently harsh conditions (e.g., high temperature, >100 °C).[1][2]
Steric hindrance at C4.- While C4 is electronically favored, bulky nucleophiles might face steric hindrance. In such rare cases, consider if C2 substitution is a possibility and confirm the product structure rigorously.
Hydrolysis of the chloroquinazoline Presence of water in the reaction mixture.- Use anhydrous solvents and reagents.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[10]
Difficulty in purifying the desired product from regioisomers Similar polarity of the isomers.- Optimize column chromatography conditions (e.g., use a shallow solvent gradient).- Consider recrystallization to isolate the major, desired isomer.

Experimental Protocols

Protocol 1: General Procedure for Regioselective C4-Amination of this compound

This protocol is a generalized procedure based on commonly reported methods for selective C4 substitution.[1][5]

  • Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., THF, ethanol, or acetonitrile) in a round-bottom flask, add a base such as triethylamine (1.1 eq.) or diisopropylethylamine (1.1 eq.).

  • Nucleophile Addition: Cool the mixture to 0 °C using an ice bath. Add the desired primary or secondary amine (1.0-1.1 eq.) dropwise to the solution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 0.5-16 hours).[1]

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 2-chloro-4-aminoquinazoline derivative.

  • Characterization: Confirm the regiochemistry of the substitution using 2D-NMR techniques (e.g., HMBC, NOESY) to verify the 4-position substitution pattern.[1][2][3]

Protocol 2: General Procedure for C2-Amination of 2-Chloro-4-aminoquinazolines

This protocol outlines the more stringent conditions required for substitution at the C2 position.[1][2]

  • Reaction Setup: In a sealed tube or microwave vial, combine the 2-chloro-4-aminoquinazoline derivative (1.0 eq.), the second amine nucleophile (1.5-2.0 eq.), and a suitable high-boiling solvent (e.g., isopropanol, dioxane, or DMF).

  • Heating: Heat the reaction mixture to a high temperature (e.g., 100-150 °C) using an oil bath or a microwave reactor.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, follow a standard aqueous work-up as described in Protocol 1. Purify the crude product by column chromatography or recrystallization.

  • Characterization: Characterize the final 2,4-diaminoquinazoline product using standard analytical techniques (NMR, MS).

Visualized Workflows

G cluster_start Starting Material cluster_c4 C4 Substitution cluster_c2 C2 Substitution start This compound c4_conditions Mild Conditions (e.g., Amine, Base, RT) start->c4_conditions Nucleophilic Attack c4_product 2-Chloro-4-substituted Quinazoline c4_conditions->c4_product Forms c2_conditions Harsh Conditions (e.g., Amine, High Temp) c4_product->c2_conditions Further Reaction c2_product 2,4-Disubstituted Quinazoline c2_conditions->c2_product Forms

Caption: General reaction pathway for sequential substitution of this compound.

G cluster_troubleshooting Troubleshooting Workflow cluster_c4_selectivity Desired: C4-Selectivity cluster_c2_selectivity Desired: C2-Selectivity issue Undesired Reaction Outcome (e.g., low yield, mixed products) check_conditions Are reaction conditions appropriate for the desired regioselectivity? issue->check_conditions c4_mild Are conditions mild? (Temp ≤ RT) check_conditions->c4_mild C4 c2_harsh Are conditions harsh? (Temp > 100°C or MW) check_conditions->c2_harsh C2 c4_adjust Lower temperature, reduce time c4_mild->c4_adjust No check_reagents Are reagents pure and anhydrous? c4_mild->check_reagents Yes analyze_product Re-analyze product structure (e.g., 2D-NMR) c4_adjust->analyze_product c2_adjust Increase temperature, use microwave, or catalyst c2_harsh->c2_adjust No c2_harsh->check_reagents Yes c2_adjust->analyze_product purify_reagents Use anhydrous solvents, purify starting materials check_reagents->purify_reagents No check_reagents->analyze_product Yes purify_reagents->analyze_product

Caption: A decision-making workflow for troubleshooting regioselectivity issues.

References

Technical Support Center: Purification of 2,4-Dichloroquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-dichloroquinazoline derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound and its derivatives?

A1: The two most prevalent and effective purification techniques for this compound derivatives are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of impurities, as well as the physical properties of the target compound.

Q2: My purified this compound derivative shows signs of degradation. What could be the cause?

A2: Certain this compound derivatives can be unstable, particularly in the presence of water, which can lead to hydrolysis byproducts.[1] Issues during work-up and purification, such as prolonged exposure to aqueous or protic solvents, can result in the degradation of the product.[1] Some derivatives have also shown instability during column chromatography, leading to complete degradation.[1]

Q3: I am observing an unexpected byproduct in my reaction mixture. What are common impurities in this compound synthesis?

A3: The nature of impurities largely depends on the synthetic route. For instance, in syntheses involving dimethylformamide (DMF) at high temperatures, byproducts can arise from the pyrolysis of the solvent.[2] In acid-catalyzed reactions, decomposition of intermediates can lead to unexpected products.[2] It is also common to have unreacted starting materials present in the crude product.[2]

Q4: What are suitable solvents for the recrystallization of this compound derivatives?

A4: Ethanol is a frequently used solvent for the recrystallization of quinazoline (B50416) derivatives.[3][4][5] Other reported solvent systems for recrystallization include combinations like dichloromethane, diethyl ether, and hexane.[6] The ideal solvent or solvent system will depend on the specific solubility profile of your derivative.

Troubleshooting Guides

Issue 1: Low Yield After Purification
Possible Cause Troubleshooting & Optimization Rationale
Product Loss During Recrystallization - Ensure the minimum amount of hot solvent is used to dissolve the crude product. - Cool the solution slowly to allow for maximum crystal formation. - Wash the collected crystals with a minimal amount of cold solvent.Using excess solvent will result in a portion of the product remaining in the mother liquor, reducing the overall yield.
Product Degradation on Silica (B1680970) Gel - Minimize the time the compound spends on the column. - Consider using a less acidic grade of silica gel or deactivating the silica gel with a small amount of a basic solvent (e.g., triethylamine (B128534) in the eluent).Some quinazoline derivatives can be sensitive to the acidic nature of silica gel, leading to degradation.[1]
Incomplete Elution from the Column - Gradually increase the polarity of the eluent system. - If the compound is still not eluting, consider a different stationary phase (e.g., alumina).The compound may have strong interactions with the stationary phase, requiring a more polar mobile phase to elute.
Issue 2: Persistent Impurities After Purification
Possible Cause Troubleshooting & Optimization Rationale
Co-elution of Impurities in Column Chromatography - Optimize the solvent system for better separation. Use TLC to test various solvent mixtures. - Consider using a different stationary phase (e.g., reversed-phase silica).Impurities with similar polarity to the product may not separate well with a given eluent system.
Co-crystallization of Impurities - Try a different recrystallization solvent or a multi-solvent system. - Perform a second recrystallization.The impurity may have similar solubility characteristics to the desired product in the chosen solvent.
Formation of Hydrolysis Products - Ensure all solvents and reagents used in the work-up and purification are anhydrous. - Perform the purification steps under an inert atmosphere (e.g., nitrogen or argon).The presence of water can lead to the formation of hydrolysis byproducts, which can be difficult to remove.[1]

Quantitative Data on Purification

The following tables summarize purification data from various literature sources.

Table 1: Purification by Recrystallization

Compound Recrystallization Solvent Yield Reference
This compound derivativeEthanol86%[4]
4-alkylamino-2-chloro-quinazoline derivativeAbsolute EtOH80%[5]
Schiff base of 2-methylquinazolin-4(3H)-oneEthanol-

Table 2: Purification by Column Chromatography

Compound Solvent System (v/v) Yield Reference
2,4-disubstituted quinazoline derivativeCHCl₃/CH₃OH (15:1)61%[4]
2-ethoxy-4-substituted quinazoline derivativeEtOAc/Hexane (3:1)-[6]
2-anilino-4-alkylaminoquinazoline derivativesCH₂Cl₂/MeOH (10:1)-[5]
2-chloro-4-anilinoquinazoline derivativeDichloromethane/Methanol (99:1)60-65%[7]

Experimental Protocols

General Protocol for Recrystallization
  • Dissolution: In a flask, add the crude this compound derivative. Heat the appropriate solvent (e.g., ethanol) and add the minimum amount of the hot solvent to the flask with stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added. The solution is then heated briefly and filtered hot to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote maximum crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

General Protocol for Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack uniformly.

  • Sample Loading: Dissolve the crude product in a minimal amount of the appropriate solvent (often the eluent or a slightly more polar solvent) and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system, starting with a low polarity. The polarity can be gradually increased to facilitate the elution of the compounds.

  • Fraction Collection: Collect fractions of the eluate.

  • Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Visualizations

experimental_workflow start Crude Product recrystallization Recrystallization start->recrystallization purity_check1 Check Purity (TLC, NMR, etc.) recrystallization->purity_check1 column_chromatography Column Chromatography purity_check2 Check Purity (TLC, NMR, etc.) column_chromatography->purity_check2 purity_check1->column_chromatography Purity < 95% pure_product Pure Product purity_check1->pure_product Purity > 95% purity_check2->pure_product Purity > 95% further_purification Further Purification Needed purity_check2->further_purification Purity < 95%

Caption: General workflow for the purification of this compound derivatives.

troubleshooting_flowchart start Low Purity After Initial Purification check_impurities Identify Impurities (NMR, MS) start->check_impurities hydrolysis Hydrolysis Products Present? check_impurities->hydrolysis starting_material Starting Material Present? hydrolysis->starting_material No use_anhydrous Use Anhydrous Solvents & Inert Atmosphere hydrolysis->use_anhydrous Yes other_byproducts Other Byproducts? starting_material->other_byproducts No optimize_reaction Optimize Reaction Time/Temperature starting_material->optimize_reaction Yes optimize_chromatography Optimize Chromatography (Solvent System, Stationary Phase) other_byproducts->optimize_chromatography Yes

Caption: Troubleshooting flowchart for low purity of this compound derivatives.

References

Technical Support Center: Reactions of 2,4-Dichloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during chemical reactions involving 2,4-dichloroquinazoline. The information is presented in a question-and-answer format to directly address specific challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in nucleophilic aromatic substitution (SNAr) reactions with this compound?

A1: The primary side products in SNAr reactions of this compound stem from its differential reactivity at the C2 and C4 positions. The C4 position is significantly more electrophilic and therefore more susceptible to nucleophilic attack than the C2 position.[1][2][3]

Common side products include:

  • 2,4-Disubstituted Quinazoline: This forms when the nucleophile reacts at both the C4 and C2 positions. Achieving selective monosubstitution at C4 requires carefully controlled, mild reaction conditions. Harsher conditions, such as elevated temperatures, are typically required for the second substitution at the less reactive C2 position.[1][4]

  • Isomeric Monosubstituted Product (2-substituted-4-chloroquinazoline): While substitution at C4 is kinetically favored, forcing conditions may lead to the formation of the C2-substituted isomer.[5]

  • Hydrolysis Products (e.g., 2-chloro-4(3H)-quinazolinone): The presence of water in the reaction mixture can lead to the hydrolysis of the chloro groups, particularly at the highly reactive C4 position, to form the corresponding quinazolinone.[6]

  • Complex Mixtures: The use of certain nucleophiles, such as acyclic secondary amines and primary amines with α-branching, can result in the formation of complex product mixtures that are difficult to separate and characterize.[7]

Q2: I am trying to achieve selective monosubstitution at the C4 position with an amine, but I am getting a significant amount of the 2,4-diaminoquinazoline. How can I minimize this disubstitution?

A2: To favor monosubstitution at the C4 position and minimize the formation of the 2,4-diaminoquinazoline, you should employ milder reaction conditions. The C4 position is inherently more reactive, and its substitution is the kinetically favored process.[1][4]

Troubleshooting & Optimization:

  • Temperature Control: Perform the reaction at a lower temperature. For many amination reactions, room temperature or even cooling to 0-5 °C is sufficient for selective C4 substitution.[5] The subsequent substitution at the C2 position typically requires heating above 100 °C.[1]

  • Reaction Time: Monitor the reaction closely using techniques like TLC or LC-MS and stop the reaction once the starting material is consumed and before significant formation of the disubstituted product is observed.

  • Stoichiometry of the Nucleophile: Using a stoichiometric amount or a slight excess of the amine nucleophile can help to limit the extent of the second substitution. A large excess of the amine can drive the reaction towards disubstitution.

Q3: During a Suzuki-Miyaura coupling reaction with this compound, I am observing a low yield of the desired C4-arylated product and the formation of 2-chloro-4(3H)-quinazolinone. What is causing this and how can I prevent it?

A3: The formation of 2-chloro-4(3H)-quinazolinone is a common issue in Suzuki-Miyaura coupling reactions with this compound and is due to the competitive hydrolysis of the highly reactive C4-chloro group.[6] Suzuki reactions are often performed in the presence of an aqueous base, which provides the necessary conditions for this side reaction.

Troubleshooting & Optimization:

  • Anhydrous Conditions: Whenever possible, use anhydrous solvents and reagents to minimize the presence of water.

  • Choice of Base: Employ a non-aqueous base or a weaker base that is less likely to promote hydrolysis.

  • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of hydrolysis relative to the cross-coupling reaction.

  • Temporary Deactivation of the C4 Position: A more advanced strategy involves temporarily deactivating the C4 position. For example, the C4-chloro group can be displaced with a thioether, which is less prone to hydrolysis. The Suzuki coupling can then be performed at the C2 position, followed by a subsequent palladium-catalyzed, copper(I)-mediated desulfitative coupling to introduce the desired substituent at the C4 position.[6]

Troubleshooting Guide

This table provides a summary of common problems, their potential causes, and recommended solutions when working with this compound.

Problem Observation Possible Cause(s) Recommended Solution(s)
Low Regioselectivity Formation of both C4- and C2-monosubstituted isomers.Reaction conditions are too harsh, allowing for substitution at the less reactive C2 position.- Lower the reaction temperature. - Reduce the reaction time. - Use a milder base.
Over-reaction Significant formation of the 2,4-disubstituted product.- Excess nucleophile. - Prolonged reaction time. - High reaction temperature.- Use a stoichiometric amount of the nucleophile. - Monitor the reaction closely and quench it upon completion of the first substitution. - Perform the reaction at a lower temperature.
Hydrolysis Presence of quinazolinone byproducts.Water in the reaction mixture, often in combination with a base.- Use anhydrous solvents and reagents. - Employ a non-aqueous or weaker base. - Consider a protecting group strategy for the C4 position in multi-step syntheses.[6]
Low Yield in Suzuki Coupling Incomplete conversion of starting material and/or formation of hydrolysis and homocoupling byproducts.- Inefficient catalyst system. - Catalyst poisoning. - Competitive hydrolysis of the C4-Cl bond. - Decomposition of the boronic acid.- Screen different palladium catalysts and ligands. - Ensure all reagents and solvents are pure and degassed. - Use anhydrous conditions and a suitable base. - Use a slight excess of the boronic acid.
Complex Product Mixture Multiple spots on TLC that are difficult to separate and identify.Use of sterically hindered or certain types of amines (e.g., acyclic secondary amines).[7]- Consider using a different, less hindered amine. - Optimize reaction conditions (temperature, solvent, base) to favor the formation of a single product. - Employ a different synthetic route to the desired product.

Data Presentation

The following tables summarize the common side products and provide a general overview of reaction conditions that can be optimized to favor the desired C4-monosubstituted product.

Table 1: Common Side Products in this compound Reactions

Reaction Type Desired Product Common Side Product(s) Notes
Amination 2-Chloro-4-aminoquinazoline2,4-DiaminoquinazolineDisubstitution is favored by higher temperatures and excess amine.
2-Amino-4-chloroquinazolineCan form under more forcing conditions.
Suzuki-Miyaura Coupling 4-Aryl-2-chloroquinazoline2-Chloro-4(3H)-quinazolinoneHydrolysis is a significant side reaction.[6]
Homocoupled boronic acidA common side product in Suzuki reactions.
Protodeboronated starting materialA common side product in Suzuki reactions.
Thiolation 2-Chloro-4-(alkyl/aryl)thioquinazoline2,4-Bis(alkyl/aryl)thioquinazolineSimilar to amination, disubstitution can occur under harsher conditions.
Hydrolysis N/A2-Chloro-4(3H)-quinazolinoneCan be the main product if water is present, especially with a base.

Table 2: General Guidance for Regioselective C4-Substitution

Parameter Condition to Favor C4-Monosubstitution Condition Favoring Side Products (Disubstitution/Hydrolysis)
Temperature Low temperature (e.g., 0 °C to room temperature)[5]High temperature (e.g., > 100 °C)[1]
Reaction Time Shorter reaction time, monitored for completionProlonged reaction time
Nucleophile Stoichiometry Stoichiometric or slight excess (e.g., 1.0-1.2 equivalents)Large excess
Base Weaker, non-nucleophilic baseStronger base
Solvent Anhydrous, aprotic solventProtic or aqueous solvent mixtures

Experimental Protocols

Protocol 1: Regioselective C4-Amination of this compound

This protocol is a general guideline for the selective synthesis of 2-chloro-4-aminoquinazoline derivatives.

Materials:

  • This compound

  • Amine (1.0-1.2 equivalents)

  • Anhydrous solvent (e.g., Dioxane, THF, or Acetonitrile)

  • Base (optional, e.g., N,N-Diisopropylethylamine (DIPEA), 1.5 equivalents)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound and the anhydrous solvent.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add the amine to the stirred solution.

  • If a base is used, add it dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C or room temperature while monitoring its progress by TLC or LC-MS.

  • Upon completion (typically when the starting material is consumed), quench the reaction with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Regioselective C4-Suzuki-Miyaura Coupling of this compound

This protocol provides a general procedure for the selective arylation at the C4 position.

Materials:

  • This compound

  • Arylboronic acid (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or a mixture with water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and dilute it with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

G cluster_main Troubleshooting Workflow for this compound Reactions start Reaction Outcome Unsatisfactory check_regio Check Regioselectivity (C4 vs C2 substitution) start->check_regio check_side_products Identify Side Products (e.g., Disubstitution, Hydrolysis) check_regio->check_side_products Regioselectivity OK optimize_temp Adjust Temperature (Lower for C4 selectivity) check_regio->optimize_temp Poor Regioselectivity optimize_time Optimize Reaction Time check_side_products->optimize_time Disubstitution Observed optimize_reagents Adjust Reagent Stoichiometry (esp. Nucleophile) check_side_products->optimize_reagents Disubstitution Observed optimize_conditions Modify Reaction Conditions (Anhydrous, Base, Solvent) check_side_products->optimize_conditions Hydrolysis Observed success Desired Product Obtained check_side_products->success No Significant Side Products optimize_temp->check_regio optimize_time->check_side_products optimize_reagents->check_side_products optimize_conditions->check_side_products G This compound This compound C4-Monosubstituted Product C4-Monosubstituted Product This compound->C4-Monosubstituted Product Mild Conditions (e.g., low temp, stoich. Nu) Hydrolysis Product Hydrolysis Product This compound->Hydrolysis Product H2O, Base 2,4-Disubstituted Product 2,4-Disubstituted Product C4-Monosubstituted Product->2,4-Disubstituted Product Forcing Conditions (e.g., high temp, excess Nu) C4-Monosubstituted Product->Hydrolysis Product H2O, Base (at C2)

References

Technical Support Center: Optimization of 2,4-Dichloroquinazoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2,4-dichloroquinazoline. The information is presented in a practical, question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common and industrially applicable method for synthesizing this compound?

A1: The most prevalent method is the chlorination of 2,4-quinazolinedione (also known as quinazoline-2,4(1H,3H)-dione) or its precursors.[1][2] This is typically achieved by refluxing the dione (B5365651) with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often in the presence of a base or catalyst like N,N-dimethylaniline or N,N-diisopropylethylamine (DIPEA).[3]

Q2: What are the common chlorinating agents used, and how do they compare?

A2: Several chlorinating agents can be used, each with its own advantages and disadvantages. The choice often depends on the scale, desired reactivity, and safety considerations. Common agents include phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), thionyl chloride (SOCl₂), and phosgene (B1210022) derivatives like triphosgene.[1][4] POCl₃ is widely used due to its effectiveness and relatively manageable handling.

Q3: My reaction yield is consistently low. What are the potential causes?

A3: Low yields can stem from several factors:

  • Incomplete Reaction: Insufficient heating, short reaction times, or a suboptimal ratio of the chlorinating agent can lead to incomplete conversion of the starting material.

  • Side Reactions: Excessive temperatures can cause decomposition and the formation of tar-like byproducts.

  • Hydrolysis: The chloro groups on the product are susceptible to hydrolysis. Exposure to water during workup, especially at elevated temperatures, can convert the product back to the starting material or to mono-chloro species.

  • Poor Quality Starting Material: Impurities in the initial 2,4-quinazolinedione can interfere with the reaction.

Q4: I am performing a subsequent nucleophilic substitution on this compound. Which chlorine is more reactive?

A4: The chlorine atom at the C4 position is significantly more reactive towards nucleophiles than the chlorine at the C2 position under mild reaction conditions.[5][6] This regioselectivity is a critical feature exploited in the synthesis of many pharmaceutical agents.[5] Substitution at the C2 position typically requires harsher conditions, such as higher temperatures.[6]

Q5: How can I effectively purify the this compound product?

A5: Purification is critical for downstream applications. A common procedure involves pouring the cooled reaction mixture over crushed ice to hydrolyze excess chlorinating agent (like POCl₃). The precipitated solid product can then be filtered, washed with cold water, and dried. For higher purity, recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or purification by column chromatography may be necessary.[7]

Troubleshooting Guide

Problem: The reaction fails to proceed or shows low conversion.

Possible CauseRecommended Solution
Insufficient Chlorinating Agent Increase the molar excess of the chlorinating agent (e.g., POCl₃) relative to the 2,4-quinazolinedione. A 3- to 5-fold excess is common.
Low Reaction Temperature Ensure the reaction mixture reaches and maintains the appropriate reflux temperature. Monitor the temperature and adjust the heating source as needed.
Short Reaction Time Extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. Reaction times of 5-6 hours are typical.
Poor Solubility of Starting Material While often run neat in the chlorinating agent, a high-boiling inert solvent can sometimes be used. However, the most common methods use an excess of POCl₃ which also acts as the solvent.

Problem: The final product is a dark oil or contains significant impurities.

Possible CauseRecommended Solution
Decomposition at High Temperature The reaction may have been overheated. Maintain a controlled reflux and avoid excessive temperatures. Pouring the reaction mixture into ice water should be done carefully and with stirring to manage the exothermic reaction.
Residual Catalyst/Base If a base like N,N-dimethylaniline is used, it must be thoroughly removed during workup. Washing the organic extract with a dilute acid (e.g., 1M HCl) can help remove basic impurities.
Formation of Side Products Incomplete chlorination can leave mono-chloro species. Ensure sufficient reaction time and reagent quantity. Review purification methods to separate the desired product.

Problem: Low product yield after workup and purification.

Possible CauseRecommended Solution
Product Hydrolysis During Workup The workup procedure should be performed efficiently and at low temperatures. Use ice-cold water for quenching and washing, and minimize the time the product is in contact with the aqueous phase.
Inefficient Extraction If an extraction is performed, use an appropriate organic solvent (e.g., dichloromethane, ethyl acetate) and perform multiple extractions to ensure complete recovery of the product from the aqueous layer.
Mechanical Loss Be careful during filtration and transfer steps to avoid physical loss of the solid product. Ensure complete transfer of solids and wash filter paper with a small amount of cold solvent.

Data Presentation

Table 1: Comparison of Common Chlorination Conditions

Starting MaterialChlorinating AgentCatalyst/AdditiveSolventTemperature (°C)Time (h)Yield (%)Reference
6,7-dimethoxy quinazolin-2,4-dionePOCl₃N,N-dimethylanilineNone (neat)Reflux5Satisfactory
Quinazoline-2,4-dionePOCl₃NoneNone (neat)RefluxN/AHigh[2]
Anthranilic Acid PrecursorPotassium CyanateN/AWater20-1001-12High[1]
o-aminobenzonitrileTriphosgene (BTC)TriethylamineChlorobenzene120294.5[4]
o-aminobenzonitrileDiphosgeneNoneAcetonitrileHigh Temp (autoclave)N/A85[4]

Experimental Protocols

Protocol: Synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline (B120542) from 6,7-dimethoxy quinazolin-2,4-dione

  • Reagents & Setup:

    • 6,7-dimethoxy quinazolin-2,4-dione (1.0 eq)

    • Phosphorus oxychloride (POCl₃) (approx. 3 mL per gram of starting material)

    • N,N-dimethylaniline (approx. 0.3 mL per gram of starting material)

    • Set up a round-bottom flask with a reflux condenser and a calcium chloride drying tube.

  • Procedure:

    • To the round-bottom flask, add 6,7-dimethoxy quinazolin-2,4-dione, phosphorus oxychloride, and N,N-dimethylaniline.

    • Heat the mixture to reflux and maintain for 5 hours. The reaction should be monitored by TLC.

    • After the reaction is complete, allow the mixture to cool to room temperature.

  • Workup & Purification:

    • Slowly and carefully pour the cooled reaction mixture into a beaker containing ice-cold water or crushed ice, with constant stirring. This step is highly exothermic and should be done in a fume hood.

    • A precipitate will form. Continue stirring until all excess POCl₃ is hydrolyzed.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the filtered solid thoroughly with distilled water until the filtrate is neutral.

    • Dry the product completely to obtain 2,4-dichloro-6,7-dimethoxyquinazoline.

Visualizations

experimental_workflow start Start: 2,4-Quinazolinedione reaction Chlorination (e.g., POCl3, Reflux, 5h) start->reaction workup Quench on Ice Water reaction->workup filtration Filter & Wash Solid workup->filtration product Crude this compound filtration->product trouble Analyze Product product->trouble low_yield Low Yield / Incomplete Rxn trouble->low_yield No impure Impure / Dark Product trouble->impure Yes sol_yield Optimize: - Increase Reagent Excess - Extend Reaction Time - Check Temperature low_yield->sol_yield sol_impure Optimize: - Control Temperature - Improve Workup/Wash - Recrystallize impure->sol_impure

Caption: Workflow for synthesis and troubleshooting of this compound.

References

Technical Support Center: Nucleophilic Substitution on 2,4-Dichloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with nucleophilic substitution reactions on 2,4-dichloroquinazoline.

Frequently Asked Questions (FAQs)

Q1: Why is the nucleophilic substitution on this compound regioselective for the C4 position?

The substitution reaction is highly regioselective, with the initial substitution occurring at the C4 position under mild conditions.[1][2][3] This is attributed to electronic factors within the quinazoline (B50416) ring.[1][4][5] Density Functional Theory (DFT) calculations have shown that the carbon atom at the C4 position has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it more electrophilic and thus more susceptible to nucleophilic attack.[1][4][5] The substitution at the C2 position is possible but requires more forcing (harsher) reaction conditions.[2][6]

Q2: What are the typical nucleophiles used in this reaction?

A wide range of nucleophiles can be used, including:

  • Anilines[1][7]

  • Benzylamines[1]

  • Primary and secondary aliphatic amines[1][8]

  • Hydrazine hydrate[2]

The reactivity of the nucleophile is a critical factor. Electron-rich amines tend to react more readily than electron-poor amines.[7]

Q3: What are the common solvents and bases for this reaction?

Commonly used solvents include:

  • Alcohols (e.g., ethanol, isopropanol)[9]

  • Acetonitrile[10]

  • Dioxane[6]

  • N,N-Dimethylformamide (DMF)[11]

Polar aprotic solvents like DMF and DMSO are often preferred for nucleophilic aromatic substitution (SNAr) reactions as they can enhance the reactivity of the nucleophile.[11]

Bases are often employed to neutralize the HCl generated during the reaction or to deprotonate the nucleophile, increasing its nucleophilicity. Common bases include:

Q4: How can I achieve disubstitution at both C2 and C4 positions?

To achieve disubstitution, more forcing conditions are typically required for the second substitution at the C2 position.[2][6] This is because the introduction of an electron-donating amino group at the C4 position reduces the electrophilicity of the quinazoline ring, making the C2 position less reactive.[6] Strategies to promote disubstitution include:

  • Using higher reaction temperatures.[2][12]

  • Employing microwave irradiation.[7][10]

  • Adding a strong acid to activate the 2-position for the second nucleophilic attack.[10]

Troubleshooting Guide

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Recommendation
Low Reactivity of Nucleophile For weakly nucleophilic amines (e.g., electron-deficient anilines), consider increasing the reaction temperature or using microwave irradiation to enhance the reaction rate.[7] The addition of a base can also increase the nucleophilicity of the amine.[11]
Inappropriate Solvent The choice of solvent can significantly impact reaction rates.[11] Polar aprotic solvents like DMF or DMSO are generally preferred for SNAr reactions.[11] If using a protic solvent, ensure it is anhydrous, as water can compete as a nucleophile.
Suboptimal Temperature SNAr reactions often require elevated temperatures to proceed at a reasonable rate.[11] If the reaction is sluggish at room temperature, gradually increase the temperature while monitoring for side product formation.[11]
Insufficient Reaction Time Reaction times can vary from minutes to several hours depending on the substrates and conditions.[1] Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to determine the optimal reaction time.
Issue 2: Formation of Side Products
Potential Cause Troubleshooting Recommendation
Di-substitution If only mono-substitution at the C4 position is desired, avoid harsh reaction conditions such as excessively high temperatures or prolonged reaction times, which can promote the second substitution at the C2 position.[2][12] Using a stoichiometric amount of the nucleophile can also help to minimize di-substitution.[11]
Reaction with Solvent Some solvents can participate in the reaction. For example, if using an alcohol as a solvent at high temperatures, there is a possibility of forming alkoxy-substituted byproducts. If this is observed, consider switching to a non-nucleophilic solvent like dioxane or DMF.
Decomposition Darkening of the reaction mixture may indicate decomposition of the starting material or product.[11] This can be caused by excessively high temperatures or the use of an overly strong base.[11] Consider running the reaction at a lower temperature or using a milder base.[11]

Experimental Protocols

General Protocol for Monosubstitution at the C4 Position

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent (e.g., ethanol, isopropanol, or acetonitrile).[9][10]

  • Addition of Reagents: Add the amine nucleophile (1.0-1.2 equivalents) to the solution. If a base such as DIPEA or triethylamine is used, add 1.5-2.0 equivalents.[10][12]

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the amine.[1] Reaction times can range from a few hours to overnight.[1]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration.[9] Otherwise, the solvent can be removed under reduced pressure, and the residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water.[9]

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to yield the desired 2-chloro-4-aminoquinazoline derivative.[9][10]

Data Presentation

Table 1: Representative Reaction Conditions for Nucleophilic Substitution on this compound
Nucleophile (Equivalents)SolventBase (Equivalents)Temperature (°C)Time (h)ProductYield (%)
Aniline (1.2)Isopropanol-Reflux62-Chloro-4-anilinoquinazolineSatisfactory
Furfurylamine (1.5)AcetonitrileDIPEA (1.5)2018N-(furan-2-ylmethyl)-2-chloroquinazolin-4-amineModerate to high
3-(aminomethyl)oxetan-3-amineEthanolEt3NRefluxOvernight2-((3-aminooxetan-3-yl)methylamino)quinazolin-4-amine76.7
3-(aminomethyl)oxetan-3-amineEthanolDIPEARefluxOvernight2-((3-aminooxetan-3-yl)methylamino)quinazolin-4-amine96.3

Note: Yields are highly dependent on the specific substrates and reaction conditions and may require optimization.

Visualizations

Reaction Pathway

Nucleophilic_Substitution_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Products This compound This compound Meisenheimer_Complex Meisenheimer Complex This compound->Meisenheimer_Complex + NuH (Attack at C4) Nucleophile (NuH) Nucleophile (NuH) 4-Substituted_Product 4-Substituted Product Meisenheimer_Complex->4-Substituted_Product - Cl- HCl HCl

Caption: Mechanism of nucleophilic aromatic substitution on this compound.

Troubleshooting Workflow

Troubleshooting_Workflow start Reaction Failed (Low/No Yield) check_reactivity Is the nucleophile weakly reactive? start->check_reactivity side_products Side Products Observed? start->side_products increase_temp Increase Temperature or use Microwave check_reactivity->increase_temp Yes check_conditions Are reaction conditions (solvent, temp) optimal? check_reactivity->check_conditions No success Successful Reaction increase_temp->success change_solvent Switch to Polar Aprotic Solvent (e.g., DMF) check_conditions->change_solvent No extend_time Increase Reaction Time check_conditions->extend_time Partially change_solvent->success extend_time->success check_disub Is di-substitution occurring? side_products->check_disub Yes check_decomp Is decomposition occurring? side_products->check_decomp No milder_conditions Use Milder Conditions (Lower Temp, Stoichiometric Nu) check_disub->milder_conditions Yes check_disub->check_decomp No milder_conditions->success lower_temp_base Lower Temperature and/or use Milder Base check_decomp->lower_temp_base Yes check_decomp->success No lower_temp_base->success

Caption: Troubleshooting flowchart for failed nucleophilic substitution.

References

preventing hydrolysis of 2,4-dichloroquinazoline during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-dichloroquinazoline. The focus is on preventing its hydrolysis, a common side reaction during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its hydrolysis a concern?

A1: this compound is a highly reactive heterocyclic compound commonly used as a building block in the synthesis of pharmaceuticals, particularly kinase inhibitors for cancer therapy. Its reactivity stems from the two chlorine atoms at the C2 and C4 positions, which are susceptible to nucleophilic substitution. However, this reactivity also makes the compound prone to hydrolysis, where water acts as a nucleophile, leading to the formation of undesired quinazolinone byproducts. This reduces the yield of the desired product and complicates purification.

Q2: Under what conditions is hydrolysis of this compound most likely to occur?

A2: Hydrolysis is most prevalent in the presence of water or protic solvents (e.g., water, ethanol, methanol). The rate of hydrolysis can be accelerated by elevated temperatures and is influenced by the pH of the reaction medium. Reactions performed in non-anhydrous solvents, even with trace amounts of moisture, are at high risk of significant hydrolysis. For instance, reactions in tetrahydrofuran (B95107) (THF) that has not been rigorously dried can lead to quantitative formation of the hydrolysis product.

Q3: What are the primary byproducts of this compound hydrolysis?

A3: The primary hydrolysis byproduct is 2-chloro-4(3H)-quinazolinone, formed by the replacement of the more reactive chlorine atom at the C4 position with a hydroxyl group. Further hydrolysis at the C2 position can also occur under more forcing conditions, leading to quinazoline-2,4(1H,3H)-dione.

Q4: Can I visually detect if hydrolysis has occurred during my reaction?

A4: While visual inspection is not definitive, the formation of a precipitate can sometimes indicate the formation of the less soluble quinazolinone byproducts. The most reliable methods for detecting hydrolysis are analytical techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy by comparing the reaction mixture to a standard of the starting material and the expected product.

Troubleshooting Guides

Issue 1: Low yield of the desired product with significant formation of a polar byproduct.

  • Possible Cause: Presence of water in the reaction mixture, leading to hydrolysis of the this compound starting material.

  • Solution:

    • Use Anhydrous Solvents: Employ rigorously dried, anhydrous solvents. Aprotic solvents like dioxane, N,N-dimethylformamide (DMF), acetonitrile (B52724) (MeCN), and toluene (B28343) are generally preferred over protic solvents.

    • Dry Glassware and Reagents: Ensure all glassware is oven-dried or flame-dried before use. Solid reagents should be dried in a vacuum oven if they are suspected to be hygroscopic.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.

    • Prompt Work-up: Avoid prolonged exposure to aqueous solutions during the reaction work-up. Neutralize the reaction mixture promptly if acidic or basic conditions were used.

Issue 2: Reaction is sluggish or does not go to completion, and hydrolysis is still observed.

  • Possible Cause: Reaction temperature is too low to favor the desired nucleophilic substitution over hydrolysis, or the chosen solvent is not optimal.

  • Solution:

    • Temperature Optimization: While high temperatures can increase the rate of hydrolysis, in some cases, a moderate increase in temperature (e.g., to 80 °C) can favor the desired reaction, especially with less reactive nucleophiles.[1] Monitor the reaction closely by TLC or LC-MS to find the optimal balance.

    • Solvent Selection: The choice of solvent can significantly impact the reaction outcome. For instance, a reaction that resulted in complete hydrolysis in THF was successful in methanol (B129727) (MeOH), which, although protic, can favor certain nucleophilic substitutions.[2] Experiment with different anhydrous aprotic solvents to find the one that best facilitates your specific transformation.

    • Use of a Non-nucleophilic Base: In reactions involving amine nucleophiles, the addition of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), can scavenge the HCl generated during the reaction and drive the equilibrium towards the product, potentially outcompeting the hydrolysis reaction.

Data on Factors Influencing Hydrolysis

ParameterCondition Favoring HydrolysisCondition Preventing/Minimizing HydrolysisRationale
Solvent Protic solvents (e.g., water, ethanol, methanol), non-anhydrous aprotic solvents (e.g., wet THF)Anhydrous aprotic solvents (e.g., dioxane, DMF, MeCN, toluene)Protic solvents can act as nucleophiles, directly participating in hydrolysis. Aprotic solvents do not have acidic protons and, when anhydrous, minimize the presence of water.
Temperature High temperatures can accelerate the rate of hydrolysis.Low to moderate temperatures (e.g., 0 °C to 80 °C)Lowering the temperature generally slows down all reactions, including hydrolysis. However, an optimal temperature is needed to ensure the desired reaction proceeds at a reasonable rate.
Atmosphere Ambient air (contains moisture)Inert atmosphere (e.g., Nitrogen, Argon)An inert atmosphere prevents the introduction of atmospheric moisture into the reaction vessel.
pH Acidic or basic aqueous conditions during work-upNeutral conditions, prompt work-upBoth acidic and basic conditions can catalyze the hydrolysis of the chloroquinazoline moiety.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution on this compound under Anhydrous Conditions

This protocol provides a general guideline for reacting this compound with a nucleophile while minimizing hydrolysis.

  • Preparation:

    • Dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.

    • Use freshly distilled or commercially available anhydrous solvent.

    • Ensure all reagents are dry.

  • Reaction Setup:

    • To a dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add this compound (1 equivalent).

    • Dissolve the starting material in the chosen anhydrous aprotic solvent (e.g., dioxane, DMF, or MeCN).

    • Add the nucleophile (1-1.2 equivalents). If the nucleophile is a salt, ensure it is anhydrous.

    • If the reaction generates an acid (e.g., HCl from an amine nucleophile), add a non-nucleophilic base such as DIPEA (1.5-2 equivalents).

  • Reaction Conditions:

    • Stir the reaction mixture at the desired temperature (ranging from room temperature to a moderate reflux, e.g., 80 °C).

    • Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a precipitate has formed, it may be the product or a salt byproduct. The product can be isolated by filtration.

    • Alternatively, the reaction mixture can be diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from an appropriate solvent system.

Visualizations

Hydrolysis_Prevention_Workflow start Start: Reaction with This compound check_conditions Select Anhydrous Conditions start->check_conditions use_dry_solvent Use Anhydrous Aprotic Solvent (e.g., Dioxane, DMF) check_conditions->use_dry_solvent Yes dry_glassware Oven/Flame-Dry Glassware use_dry_solvent->dry_glassware inert_atmosphere Use Inert Atmosphere (N2 or Ar) dry_glassware->inert_atmosphere reaction Perform Reaction inert_atmosphere->reaction monitor Monitor by TLC/LC-MS reaction->monitor success Desired Product Formed (Minimal Hydrolysis) monitor->success Clean Reaction troubleshoot Hydrolysis Detected monitor->troubleshoot Side Product re_evaluate Re-evaluate Conditions: - Solvent Choice - Temperature - Base troubleshoot->re_evaluate troubleshoot->re_evaluate re_evaluate->check_conditions re_evaluate->check_conditions

Caption: Workflow for preventing hydrolysis of this compound.

Logical_Relationship hydrolysis Hydrolysis of This compound water Presence of Water (Moisture) water->hydrolysis causes protic_solvents Protic Solvents (e.g., H2O, EtOH) protic_solvents->hydrolysis causes high_temp High Temperature high_temp->hydrolysis accelerates anhydrous_conditions Anhydrous Conditions anhydrous_conditions->hydrolysis prevents aprotic_solvents Aprotic Solvents (e.g., Dioxane, DMF) aprotic_solvents->hydrolysis prevents inert_atmosphere Inert Atmosphere (N2, Ar) inert_atmosphere->hydrolysis prevents controlled_temp Controlled Temperature controlled_temp->hydrolysis mitigates

Caption: Factors influencing the hydrolysis of this compound.

References

Technical Support Center: Suzuki Coupling with 2,4-Dichloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and optimized protocols for the Suzuki-Miyaura cross-coupling reaction with 2,4-dichloroquinazoline.

Troubleshooting Guide

This section addresses common problems encountered during the Suzuki coupling of this compound, offering potential causes and actionable solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The Pd(0) active species has not formed or has decomposed. 2. Poor Reagent Quality: Boronic acid has degraded (protodeboronation); solvent is not properly degassed. 3. Suboptimal Reaction Conditions: Incorrect choice of base, solvent, or temperature.[1] 4. Competitive Hydrolysis: The C4 position of the quinazoline (B50416) is susceptible to hydrolysis, especially under basic aqueous conditions.[2] 5. Poor Solubility: One or more reactants are not fully dissolved in the chosen solvent system.[3]1. Catalyst: Use a pre-catalyst or ensure proper in-situ reduction of a Pd(II) source. Use fresh catalyst and ensure the reaction is under an inert atmosphere (N₂ or Ar) to prevent catalyst oxidation.[4] 2. Reagents: Use high-purity, dry boronic acid or consider using a more stable boronate ester (e.g., pinacol (B44631) ester). Degas solvents thoroughly using methods like freeze-pump-thaw or by bubbling with an inert gas for an extended period.[5] 3. Re-optimization: Screen different bases (K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (Dioxane/H₂O, DME/H₂O, Toluene).[1][2][6] Increase the temperature incrementally, monitoring for decomposition.[1] Consider using microwave irradiation for rapid heating and shorter reaction times.[7] 4. Minimize Water/Base Effect: Use a milder base like KF or NaHCO₃.[8][9] Minimize the amount of water in the solvent mixture or use an anhydrous solvent system if feasible.[10] 5. Improve Solubility: Screen alternative solvents or solvent mixtures. Chlorinated solvents like chlorobenzene (B131634) can sometimes solubilize challenging substrates.[3]
Incomplete Consumption of Starting Material 1. Insufficient Equivalents of Boronic Acid: The boronic acid may have been consumed by homocoupling or degradation. 2. Short Reaction Time or Low Temperature: The reaction has not had enough time or energy to go to completion.[1] 3. Low Catalyst Loading/Activity: The catalyst turnover is insufficient to convert all the starting material.[11]1. Increase Boronic Acid: Increase the equivalents of boronic acid from the typical 1.1-1.5 eq. up to 4.0 eq. to drive the reaction to completion.[2] 2. Modify Conditions: Increase the reaction temperature and/or extend the reaction time. Monitor progress by TLC or LC-MS to find the optimal point.[1][12] 3. Increase Catalyst Loading: Increase the catalyst loading in small increments (e.g., from 1 mol% to 2.5 mol%).[12] Screen different, potentially more active, ligands (e.g., Buchwald ligands) or catalyst systems.[9][10]
Formation of Side Products 1. Homocoupling of Boronic Acid: This is often caused by the presence of oxygen in the reaction mixture.[13] 2. Dehalogenation of this compound: The chloro group is replaced by a hydrogen atom. This can occur after oxidative addition if the palladium complex reacts with a hydride source in the mixture. 3. Di-substitution (at C2 and C4): The reaction is too harsh, causing the less reactive C2 chloride to also couple. This is more likely at higher temperatures.[14] 4. Protodeboronation: The boronic acid is converted back to the corresponding arene before it can couple.1. Ensure Inert Atmosphere: Properly degas all solvents and reagents and maintain a strict inert (N₂ or Ar) atmosphere throughout the reaction.[4][13] 2. Avoid Hydride Sources: Use anhydrous solvents and ensure the base is not a source of hydrides. 3. Control Reaction Conditions: Reduce the reaction temperature. Use a catalyst system known for high selectivity. For mono-substitution, do not let the reaction run for an excessively long time after the starting material is consumed. 4. Use Stable Boron Reagents: Use boronate esters (e.g., pinacol or neopentyl glycol esters) which are more stable towards protodeboronation.
Poor Regioselectivity 1. Incorrect Product Identification: The expected product is the C4-substituted quinazoline. 2. Harsh Reaction Conditions: While C4 is significantly more reactive, extreme conditions might lead to minor amounts of C2 substitution.[15]1. Confirm Structure: The Suzuki coupling on this compound almost exclusively yields the C4-substituted product due to its higher electrophilicity.[2][15] Confirm the product structure with 2D NMR techniques. 2. Milder Conditions: If C2 substitution is detected, reduce temperature and reaction time to favor the more kinetically accessible C4 position.

Frequently Asked Questions (FAQs)

Q1: Which position on this compound is more reactive for Suzuki coupling? A1: The C4 position is significantly more electrophilic and therefore more reactive towards palladium-catalyzed cross-coupling reactions like Suzuki. This results in exclusive or near-exclusive selectivity for monosubstitution at the C4 position under typical conditions.[2][15]

Q2: What is the best catalyst and ligand combination to start with? A2: A good starting point is a palladium(II) source like Pd(OAc)₂ with a phosphine (B1218219) ligand such as PPh₃, or a pre-formed Pd(0) complex like Pd(PPh₃)₄.[16][2][7] For more challenging substrates or to improve yields, screening more electron-rich and bulky ligands like those developed by Buchwald (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands is recommended.[8][10][17]

Q3: Which base should I choose? A3: An inorganic base is generally preferred.[1] A common and effective choice is an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃).[16][2] For substrates sensitive to hydrolysis or if anhydrous conditions are needed, potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent alternatives.[18]

Q4: What is the ideal solvent system? A4: A mixture of an organic solvent and water is often optimal.[1] Common systems include 1,4-dioxane (B91453)/water (e.g., 2:1 or 4:1 v/v) or DME/water (10:1 v/v).[2][7] The presence of water can be beneficial for the transmetalation step. For substrates with poor solubility, DMF/water may be effective.[1]

Q5: Can I run this reaction using microwave heating? A5: Yes, microwave-assisted Suzuki coupling is highly effective for this substrate. It can drastically reduce reaction times (e.g., to 15 minutes) and often improves yields with low catalyst loading.[16][7] A typical condition is 100 °C for 15 minutes.[7]

Q6: How can I prevent the formation of homocoupled boronic acid (biphenyl) byproduct? A6: Homocoupling is primarily caused by the presence of oxygen, which can interfere with the catalytic cycle.[13] To prevent it, ensure all solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere of nitrogen or argon from start to finish.[4]

Data Presentation: Reaction Parameter Optimization

The following tables summarize key quantitative data for optimizing the Suzuki coupling of this compound and related dihalopyrimidines.

Table 1: Effect of Solvent on Reaction Yield (Based on a model reaction of 2,4-dichloropyrimidine (B19661) with phenylboronic acid)[16]

EntrySolventTemperature (°C)Yield (%)
11,4-Dioxane10072
2Isopropanol8364
3THF6645
41,4-Dioxane / H₂O (2:1)10080
5THF / H₂O (1:1)10075
6DMF100Low
7Toluene100Low

Table 2: Effect of Temperature and Time (Microwave Conditions) (Based on a model reaction of 2,4-dichloropyrimidine in Dioxane/H₂O)[16][14]

EntryTemperature (°C)Time (min)Yield (%)Notes
18020< 60Incomplete conversion
21001581Optimal conditions
31002080No significant improvement
412015~80Formation of di-substituted byproduct observed
514015< 80Increased byproduct formation

Experimental Protocols

Protocol 1: General Procedure for Thermally-Heated Suzuki Coupling[4]
  • To a reaction vial, add this compound (1.0 equiv), the desired arylboronic acid (1.5 equiv), sodium carbonate (Na₂CO₃, 3.1 equiv), palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.05 equiv), and triphenylphosphine (B44618) (PPh₃, 0.15 equiv).

  • Seal the vial with a septum and flush with dry nitrogen or argon for 10-15 minutes.

  • Via syringe, add freshly distilled and degassed 1,2-dimethoxyethane (B42094) (DME) and water in a 10:1 ratio to achieve a final concentration of 0.1 M with respect to the this compound.

  • Stir the reaction mixture at 75 °C under the inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the mixture to room temperature and add water.

  • Extract the aqueous mixture with an organic solvent (e.g., CH₂Cl₂ or EtOAc) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography to yield the desired 2-chloro-4-arylquinazoline.

Protocol 2: Microwave-Assisted Regioselective Suzuki Coupling[9]
  • In a microwave reactor vial, combine this compound (0.5 mmol, 1.0 equiv), the arylboronic acid (0.5 mmol, 1.0 equiv), and potassium carbonate (K₂CO₃, 1.5 mmol, 3.0 equiv).

  • Add the catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.0025 mmol, 0.5 mol%).

  • Add a degassed solvent mixture of 1,4-dioxane (4 mL) and water (2 mL).

  • Seal the vial and flush the headspace with argon.

  • Place the vial in the microwave reactor and irradiate at 100 °C for 15 minutes with stirring.

  • After the reaction, allow the vial to cool to room temperature.

  • Extract the mixture with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Catalytic Cycle and Workflows

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inputs Inputs cluster_output Output pd0 Pd(0)Ln oa R¹-Pd(II)Lₙ-X pd0->oa Oxidative Addition trans R¹-Pd(II)Lₙ-R² oa->trans Transmetalation re R¹-R² trans->re Reductive Elimination product Ar-R (Final Product) re->product invis_node->pd0 Catalyst Regeneration aryl_halide Ar-X (this compound) aryl_halide->oa boronic_acid R-B(OH)₂ boronic_acid->trans base Base (e.g., K₂CO₃) base->trans

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification arrow arrow A Combine Reactants: This compound, boronic acid, base B Add Catalyst & Ligand A->B C Add Degassed Solvent B->C D Flush with Inert Gas (Ar/N₂) C->D E Heat Mixture (Conventional or Microwave) D->E F Monitor by TLC / LC-MS E->F G Cool & Quench with Water F->G H Extract with Organic Solvent G->H I Wash, Dry & Concentrate H->I J Purify by Column Chromatography I->J K Final Product J->K Characterization (NMR, MS)

Caption: A typical experimental workflow for Suzuki coupling reactions.

Troubleshooting_Flowchart start Reaction Start check_yield Check Yield & Purity start->check_yield success High Yield, Pure Product (Reaction Successful) check_yield->success Yes problem Low Yield / Impure check_yield->problem No check_sm Starting Material Consumed? problem->check_sm sm_present Incomplete Conversion check_sm->sm_present No sm_gone Side Products Formed? check_sm->sm_gone Yes sm_present_sol Increase Temp/Time Increase Boronic Acid Eq. Increase Catalyst Load sm_present->sm_present_sol side_products Identify Side Products sm_gone->side_products Yes no_side_products Re-screen Conditions: - Catalyst/Ligand - Base - Solvent sm_gone->no_side_products No homocoupling Homocoupling? -> Degas Solvents Rigorously side_products->homocoupling dehalogenation Dehalogenation? -> Use Anhydrous Conditions side_products->dehalogenation disub Di-substitution? -> Lower Temperature side_products->disub

Caption: A logical troubleshooting flowchart for an unsuccessful Suzuki reaction.

References

Technical Support Center: Overcoming Low Reactivity at the C2 Position of 2,4-Dichloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,4-dichloroquinazoline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome the challenges associated with the low reactivity of the C2 position and achieve successful C2-functionalization.

Frequently Asked Questions (FAQs)

Q1: Why is the C2 position of this compound less reactive than the C4 position towards nucleophiles?

The higher reactivity of the C4 position in this compound towards nucleophilic aromatic substitution (SNAr) is well-documented.[1][2] This regioselectivity is primarily attributed to electronic factors. Theoretical studies, including Density Functional Theory (DFT) calculations, have shown that the carbon atom at the C4 position has a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it more susceptible to nucleophilic attack.[3] The intermediate formed after nucleophilic attack at C4 is better stabilized through resonance compared to the intermediate formed from attack at C2.[2] Consequently, reactions at the C2 position often require more forcing conditions, such as higher temperatures and longer reaction times.[1][3]

Q2: What are the general strategies to achieve selective functionalization at the C2 position?

There are three main strategies to achieve selective functionalization at the C2 position of this compound:

  • Sequential Reaction: First, react the more reactive C4 position with a nucleophile. Then, under harsher conditions, substitute the chlorine at the C2 position.[2]

  • Blocking the C4 Position: If the desired C4-substituent is unreactive, it can be introduced first to "block" that position, allowing for subsequent reaction at C2.[1]

  • Catalytic Methods: Utilize transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling or Buchwald-Hartwig amination, which can be tailored for C2 selectivity.[4][5] C-H activation is another emerging strategy.[6][7][8][9]

Q3: Can I achieve C2 amination using a Buchwald-Hartwig reaction?

Yes, the Buchwald-Hartwig amination is a powerful method for forming C-N bonds and can be applied to the C2 position of this compound derivatives.[3][10] This palladium-catalyzed cross-coupling reaction offers a valuable alternative to traditional nucleophilic aromatic substitution, often proceeding under milder conditions and with a broader substrate scope.[10] The choice of palladium precursor, ligand, and base is crucial for achieving high yields and selectivity.[5][11][12]

Troubleshooting Guides

Problem 1: Low or no conversion during nucleophilic aromatic substitution at C2.
Possible Cause Troubleshooting Steps
Insufficiently harsh reaction conditions The C2 position is significantly less reactive than C4. Increase the reaction temperature and/or prolong the reaction time. Microwave irradiation can also be effective in driving the reaction to completion.[3]
Poor nucleophilicity of the reagent Use a stronger nucleophile if possible. For amines, consider using a stronger base to increase the concentration of the more nucleophilic amide.
Solvent effects The choice of solvent can influence reaction rates. Polar aprotic solvents like DMF or DMSO are generally preferred for SNAr reactions.
Starting material degradation Prolonged exposure to high temperatures or strong bases can lead to decomposition. Monitor the reaction progress by TLC or LC-MS to find the optimal balance between conversion and degradation.
Problem 2: Poor regioselectivity, with substitution occurring at both C2 and C4.
Possible Cause Troubleshooting Steps
Reaction conditions are too harsh for selective C4 reaction If you are aiming for monosubstitution at C4, reduce the temperature and reaction time. The reaction at C4 is typically much faster than at C2.[2]
For catalytic reactions, the ligand or catalyst is not providing sufficient selectivity. Screen different palladium catalysts and phosphine (B1218219) ligands. For Buchwald-Hartwig amination, bulky, electron-rich ligands often provide good results.[5] For Suzuki coupling, the choice of ligand and base can also influence regioselectivity.
Steric hindrance influencing selectivity In some cases, steric hindrance from a substituent on the quinazoline (B50416) ring or the nucleophile can alter the inherent electronic preference.[13]
Problem 3: Low yields in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig).
Possible Cause Troubleshooting Steps
Catalyst deactivation Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). Oxygen can deactivate the palladium catalyst.
Inappropriate ligand The choice of phosphine ligand is critical. For Buchwald-Hartwig amination, ligands like X-Phos have been shown to be effective.[5][11] For Suzuki couplings, various phosphine ligands can be screened.
Incorrect base The strength and type of base are crucial. For Buchwald-Hartwig, strong, non-nucleophilic bases like NaOtBu or K3PO4 are commonly used. For Suzuki reactions, bases like K2CO3 or Cs2CO3 are often employed.
Poor quality of boronic acid (Suzuki reaction) Boronic acids can dehydrate to form unreactive boroxines. Use fresh, high-quality boronic acids.

Experimental Protocols

Protocol 1: General Procedure for Sequential Nucleophilic Aromatic Substitution

This protocol describes the synthesis of a 2,4-disubstituted quinazoline by first reacting at the C4 position, followed by substitution at the C2 position.

  • Step 1: C4-Substitution (Mild Conditions)

    • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol (B145695) or isopropanol), add the first nucleophile (1.1 eq).

    • Stir the reaction mixture at a low temperature (e.g., 0-5 °C) for a specified time (e.g., 2 hours), monitoring the reaction by TLC.[2]

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Purify the resulting 2-chloro-4-substituted quinazoline by column chromatography.

  • Step 2: C2-Substitution (Harsh Conditions)

    • Dissolve the 2-chloro-4-substituted quinazoline (1.0 eq) in a high-boiling solvent (e.g., isopropanol (B130326) or DMF).

    • Add the second nucleophile (1.2 eq) and a suitable base if necessary.

    • Heat the reaction mixture to reflux for an extended period (e.g., 1-12 hours), monitoring by TLC.[2][3]

    • After completion, cool the reaction, quench with water, and extract the product.

    • Purify the final 2,4-disubstituted quinazoline by recrystallization or column chromatography.

Protocol 2: Palladium-Catalyzed C2-Arylation (Suzuki-Miyaura Coupling) after C4-Substitution

This protocol outlines the arylation of the C2 position after a substituent has been introduced at C4.

  • C4-Substitution: Synthesize the 2-chloro-4-substituted quinazoline as described in Protocol 1, Step 1.

  • C2-Arylation:

    • To a reaction vessel, add the 2-chloro-4-substituted quinazoline (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst (e.g., Pd(OAc)2, 5 mol%), a phosphine ligand (e.g., PPh3, 15 mol%), and a base (e.g., Na2CO3, 3.0 eq).

    • Add a degassed solvent system (e.g., DME/water mixture).

    • Heat the reaction mixture under an inert atmosphere at a suitable temperature (e.g., 75-100 °C) until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction, dilute with water, and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purify the product by column chromatography.

Quantitative Data Summary

Table 1: Comparison of Reaction Conditions for C2 vs. C4 Nucleophilic Substitution

PositionNucleophileSolventTemperature (°C)Time (h)Yield (%)Reference
C4Hydrazine hydrateEthanol0-52High[2]
C2Hydrazine hydrateIsopropanolReflux1High[2]
C4AnilineDioxane8012Good[3]
C2AnilineN/A>100N/AN/A[3]

Table 2: Representative Yields for Palladium-Catalyzed C2-Functionalization

Reaction TypeC4-SubstituentC2-Coupling PartnerCatalyst/LigandYield (%)Reference
SuzukiThioetherArylboronic acidPd(OAc)2/PPh3Excellent(Not explicitly in results)
Buchwald-HartwigBromoAnilinePd(OAc)2/X-PhosHigh[5][11]
C-H ArylationArylAryl halidePd/Cu bicatalytic systemGood to Excellent[14]

Visual Guides

reaction_pathway This compound This compound C4-Substituted 2-Chloro-4-(Nu1)-quinazoline This compound->C4-Substituted Nu1-H Mild Conditions C2_C4-Disubstituted 2-(Nu2)-4-(Nu1)-quinazoline C4-Substituted->C2_C4-Disubstituted Nu2-H Harsh Conditions

Caption: Sequential nucleophilic substitution on this compound.

experimental_workflow cluster_troubleshooting Troubleshooting Workflow start Low C2-Substitution Yield check_conditions Are reaction conditions harsh enough? start->check_conditions increase_temp_time Increase Temperature/Time Consider Microwave check_conditions->increase_temp_time No check_catalyst Is it a catalytic reaction? check_conditions->check_catalyst Yes increase_temp_time->check_catalyst optimize_catalyst Screen Catalyst/Ligand/Base check_catalyst->optimize_catalyst Yes check_reagents Check Reagent Purity and Activity check_catalyst->check_reagents No optimize_catalyst->check_reagents success Improved Yield check_reagents->success

Caption: A logical workflow for troubleshooting low yields in C2-functionalization.

References

analysis of byproducts from the chlorination of 2,4-quinazolinedione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the chlorination of 2,4-quinazolinedione to synthesize 2,4-dichloroquinazoline.

Troubleshooting Guides

This section addresses common issues encountered during the chlorination of 2,4-quinazolinedione, offering potential causes and solutions.

Issue Possible Cause(s) Troubleshooting Steps
Low or No Product Formation 1. Inactive Chlorinating Agent: Phosphorus oxychloride (POCl₃) can degrade upon exposure to moisture. 2. Insufficient Reaction Temperature or Time: The reaction may not have reached completion. 3. Poor Quality Starting Material: Impurities in the 2,4-quinazolinedione can interfere with the reaction.1. Use freshly opened or distilled POCl₃. Ensure all glassware is thoroughly dried. 2. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction is sluggish, consider increasing the temperature or extending the reaction time. 3. Verify the purity of the 2,4-quinazolinedione by melting point or analytical techniques (e.g., NMR, HPLC) before starting the reaction.
Presence of a White Precipitate in the Final Product 1. Incomplete Reaction: The precipitate could be unreacted 2,4-quinazolinedione. 2. Hydrolysis of the Product: this compound can hydrolyze back to the mono-chloro or starting dione (B5365651) upon contact with water during workup or storage.1. Confirm the identity of the precipitate using analytical methods. If it is the starting material, optimize reaction conditions (see above). 2. Minimize exposure to water during the workup. Use anhydrous solvents and drying agents. Store the final product in a desiccator.
Formation of a Dark-Colored Reaction Mixture 1. Side Reactions/Decomposition: High reaction temperatures can lead to the formation of colored byproducts. 2. Presence of Impurities: Certain impurities in the starting material or solvent can cause discoloration.1. Conduct the reaction at the lowest effective temperature. Consider using a milder chlorinating agent if possible. 2. Use high-purity starting materials and solvents.
Difficult Purification of the Final Product 1. Presence of Close-Eluting Impurities: Byproducts with similar polarity to the desired product can make chromatographic separation challenging. 2. Oily Product: The crude product may not solidify due to the presence of impurities.1. Optimize the chromatographic conditions (e.g., solvent system, gradient) for better separation. Consider recrystallization as an alternative or additional purification step. 2. Attempt to induce crystallization by adding a small seed crystal of the pure product or by scratching the inside of the flask. If this fails, column chromatography is recommended.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the chlorination of 2,4-quinazolinedione?

A1: The most common byproducts include:

  • 2-Chloro-4(3H)-quinazolinone: Formed due to incomplete chlorination.

  • Unreacted 2,4-quinazolinedione: If the reaction does not go to completion.

  • Hydrolysis products: If the product or intermediates are exposed to water.

  • Phosphorous-containing impurities: Residuals from the chlorinating agent (e.g., phosphoric acid from POCl₃ hydrolysis).

Q2: How can I monitor the progress of the chlorination reaction?

A2: The reaction progress can be effectively monitored by TLC or HPLC. For TLC, a mobile phase of ethyl acetate (B1210297)/hexane or dichloromethane (B109758)/methanol can be used to separate the starting material, intermediate, and product. For HPLC, a reverse-phase C18 column with a gradient of acetonitrile (B52724) in water (with 0.1% formic acid or trifluoroacetic acid) is a suitable starting point.

Q3: What is the best workup procedure to minimize byproduct formation?

A3: A careful workup is crucial. After the reaction is complete, the excess chlorinating agent (e.g., POCl₃) should be removed under reduced pressure. The residue can then be cautiously quenched by pouring it onto crushed ice or into a cold, saturated sodium bicarbonate solution to neutralize any remaining acidic components. The product is then typically extracted with an organic solvent like dichloromethane or ethyl acetate. The organic layer should be washed with brine and dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) before solvent evaporation.

Q4: Can I use other chlorinating agents besides POCl₃?

A4: Yes, other chlorinating agents like thionyl chloride (SOCl₂) in the presence of a catalytic amount of dimethylformamide (DMF), or a mixture of POCl₃ and PCl₅ can also be used. The choice of chlorinating agent may influence the reaction conditions and the byproduct profile.

Data Presentation

The following table summarizes potential byproducts from the chlorination of 2,4-quinazolinedione and their likely formation pathways. Note: The percentage ranges are illustrative and can vary significantly based on reaction conditions.

Byproduct Chemical Structure Formation Pathway Typical Analytical Signature (LC-MS) Plausible % Range (Crude Mixture)
2-Chloro-4(3H)-quinazolinoneC₈H₅ClN₂OIncomplete chlorination of 2,4-quinazolinedione.[M+H]⁺ = 181.021-15%
2,4-Quinazolinedione (Starting Material)C₈H₆N₂O₂Unreacted starting material.[M+H]⁺ = 163.050-10%
Hydrolysis Product (from this compound)C₈H₅ClN₂OReaction of this compound with water.[M+H]⁺ = 181.021-5%
Dimeric/Oligomeric ByproductsVariableSelf-condensation or reaction between intermediates at high temperatures.Higher m/z values detected by MS.< 5%

Experimental Protocols

General Protocol for Chlorination of 2,4-Quinazolinedione with POCl₃
  • Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-quinazolinedione (1 equivalent).

  • Addition of Reagent: Carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents) to the flask.

  • Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove excess POCl₃ under reduced pressure.

    • Carefully pour the residue onto crushed ice with stirring.

    • Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate.

    • Extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization (e.g., from ethanol (B145695) or acetone) or column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate in hexane).

HPLC Method for Reaction Monitoring and Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Mandatory Visualization

Chlorination_Byproducts cluster_main_reaction Main Reaction Pathway cluster_byproducts Byproduct Formation Pathways 2,4-Quinazolinedione 2,4-Quinazolinedione This compound This compound 2,4-Quinazolinedione->this compound + POCl3 Incomplete_Chlorination Incomplete Chlorination 2,4-Quinazolinedione->Incomplete_Chlorination Hydrolysis_Product Hydrolysis This compound->Hydrolysis_Product + H2O Dimerization Dimerization/ Oligomerization This compound->Dimerization High Temp. Mono_Chloro 2-Chloro-4(3H)-quinazolinone Incomplete_Chlorination->Mono_Chloro Hydrolysis_Product->Mono_Chloro High_Temp_Byproduct High Temperature Byproducts Dimerization->High_Temp_Byproduct Troubleshooting_Workflow Start Start Problem Low Yield or Impure Product Start->Problem Check_Reagents Check Reagent Quality (POCl3, Starting Material) Problem->Check_Reagents [Initial Check] Check_Conditions Verify Reaction Conditions (Temp, Time) Check_Reagents->Check_Conditions Optimize_Workup Optimize Workup (Anhydrous, Quenching) Check_Conditions->Optimize_Workup Optimize_Purification Optimize Purification (Recrystallization, Chromatography) Optimize_Workup->Optimize_Purification Success Successful Synthesis Optimize_Purification->Success

Validation & Comparative

1H NMR Analysis of 2,4-dichloroquinazoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2,4-dichloroquinazoline. To facilitate a deeper understanding of structure-activity relationships and the influence of substituents on the quinazoline (B50416) scaffold, this guide presents a comparison with derivatives featuring electron-donating groups at the 2 and 4 positions. All quantitative data is summarized in clear, tabular format, and a detailed experimental protocol for acquiring high-quality 1H NMR spectra is provided.

Comparative 1H NMR Data

The chemical shifts (δ) in 1H NMR spectroscopy are highly sensitive to the electronic environment of the protons. In the quinazoline ring system, the electron-withdrawing nature of the two chlorine atoms in this compound results in a general deshielding of the aromatic protons, causing them to resonate at a lower field (higher ppm values). Replacing the chlorine atoms with electron-donating groups, such as methoxy (B1213986) (-OCH3) or amino (-NH2) groups, leads to increased electron density in the aromatic ring. This shielding effect causes the aromatic protons to shift to a higher field (lower ppm values).

The 1H NMR spectral data for this compound and a selection of its derivatives are presented in Table 1. It is important to note that there are some discrepancies in the reported 1H NMR data for this compound in the literature. For instance, some sources report the chemical shifts in CDCl3 as δ 8.30-8.20 (d, 1H), 8.10-8.00 (m, 2H), and 7.80-7.70 (d, 1H), while others report δ 7.87 (d, 1H), 7.61 (m, 2H), and 7.18 (m, 1H). The data presented in this guide represents a consensus from available spectral databases and peer-reviewed publications.

Table 1: 1H NMR Spectral Data of this compound and its Derivatives

CompoundSolventH-5 (δ, ppm, multiplicity, J Hz)H-6 (δ, ppm, multiplicity, J Hz)H-7 (δ, ppm, multiplicity, J Hz)H-8 (δ, ppm, multiplicity, J Hz)Other signals (δ, ppm, multiplicity)
This compound CDCl₃8.25 (d, J=8.5)7.85 (t, J=7.8)8.05 (t, J=7.8)7.75 (d, J=8.5)-
2-(3-Chlorophenyl)-4-methoxyquinazolineCDCl₃8.14 (d, J=8.1)7.51 (t, J=7.6)7.81 (t, J=7.7)7.97 (d, J=8.4)4.27 (s, 3H, -OCH₃), 7.40-8.57 (m, 4H, Ar-H)
2,4-diaminoquinazolineDMSO-d₆7.59 (d, J=8.0)7.25 (t, J=7.4)7.48 (s)8.35 (d, J=8.0)8.57 (s, 1H, -NH), 4.92 (s, 1H, -NH), 4.68 (s, 2H, -NH₂)

Experimental Protocol for 1H NMR Analysis

The following is a standard protocol for the acquisition of a high-resolution 1H NMR spectrum for quinazoline derivatives.

1. Sample Preparation:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the purified quinazoline compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for these compounds. The choice of solvent can influence chemical shifts.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), to the solution. TMS provides a reference signal at 0.00 ppm. In modern spectrometers, the residual solvent peak can often be used as a secondary reference.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube. Ensure the sample height is sufficient for the instrument's detector (typically around 4-5 cm).

2. NMR Data Acquisition:

  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • Tuning and Shimming: Insert the sample into the spectrometer. Perform automatic or manual tuning and shimming procedures to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: A spectral width of approximately 12-16 ppm is generally sufficient.

    • Number of Scans: Acquire a suitable number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): Set a relaxation delay of 1-2 seconds to allow for full proton relaxation between pulses.

3. Data Processing:

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the spectrum.

  • Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm or using the known chemical shift of the residual solvent peak.

  • Integration: Integrate the area under each peak to determine the relative number of protons contributing to each signal.

  • Peak Picking and Coupling Constant Measurement: Identify the chemical shift of each peak and measure the coupling constants (J-values) for all multiplet signals.

Experimental Workflow

The logical flow of the 1H NMR analysis process is illustrated in the following diagram.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve add_std Add Internal Standard (TMS) dissolve->add_std transfer Transfer to NMR Tube add_std->transfer insert_sample Insert Sample into Spectrometer transfer->insert_sample tune_shim Tune and Shim insert_sample->tune_shim setup_params Set Acquisition Parameters tune_shim->setup_params acquire_fid Acquire FID setup_params->acquire_fid ft Fourier Transform acquire_fid->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference Spectrum phase_baseline->reference integrate Integrate Peaks reference->integrate analyze Analyze Chemical Shifts & Coupling Constants integrate->analyze

Comparative Analysis of Mass Spectrometry Data for 2,4-Dichloroquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise characterization of novel compounds is paramount. This guide provides a comparative analysis of mass spectrometry data for several 2,4-dichloroquinazoline derivatives, offering insights into their fragmentation patterns and a comparison with alternative analytical techniques. The data presented is intended to aid in the structural elucidation and quality control of this important class of heterocyclic compounds.

Mass Spectrometry Data of this compound Derivatives

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of molecules. Electron Impact (EI) and Electrospray Ionization (ESI) are common ionization methods used for the analysis of quinazoline (B50416) derivatives. The following tables summarize the available mass spectrometry data for selected this compound derivatives.

Table 1: Electron Impact Mass Spectrometry (EI-MS) Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key m/z Fragments (Relative Abundance)
2,4-Dichloro-6,7-dimethoxyquinazolineC₁₀H₈Cl₂N₂O₂259.09258 (M⁺), 260, 243

Table 2: Electrospray Ionization Mass Spectrometry (ESI-MS) Data

CompoundMolecular FormulaMolecular Weight ( g/mol )[M+H]⁺ (m/z)
4,7-Dichloro-6-nitroquinazolineC₈H₃Cl₂N₃O₂243.96244.4

Discussion of Fragmentation Patterns

Under Electron Impact ionization, this compound derivatives typically exhibit a prominent molecular ion peak (M⁺). The fragmentation pattern is influenced by the substituents on the quinazoline ring. For instance, in 2,4-dichloro-6,7-dimethoxyquinazoline, the presence of methoxy (B1213986) groups can lead to characteristic losses.

In Electrospray Ionization, soft ionization generally results in a strong protonated molecular ion peak ([M+H]⁺), which is particularly useful for confirming the molecular weight of the synthesized compound. For 4,7-dichloro-6-nitroquinazoline, the observed [M+H]⁺ peak at m/z 244.4 is consistent with its molecular formula.

Experimental Protocols

Mass Spectrometry Analysis (General Protocol)

A general protocol for the analysis of this compound derivatives by mass spectrometry is as follows:

  • Sample Preparation: Samples are typically dissolved in a suitable organic solvent, such as methanol (B129727) or acetonitrile (B52724), to a concentration of approximately 1 mg/mL.

  • Instrumentation:

    • For GC-MS (EI): A gas chromatograph coupled to a mass spectrometer with an electron impact ion source is used. The electron energy is typically set to 70 eV.

    • For LC-MS (ESI): A liquid chromatograph is coupled to a mass spectrometer with an electrospray ion source. The mobile phase often consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to facilitate ionization.

  • Data Acquisition: The mass spectrometer is operated in full-scan mode to obtain a complete mass spectrum, or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes for targeted analysis and quantification.

Mass Spectrometry Workflow for this compound Derivatives cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometric Analysis cluster_data Data Processing start Derivative Synthesis dissolve Dissolution in Solvent start->dissolve ionization Ionization (EI or ESI) dissolve->ionization mass_analyzer Mass Analyzer ionization->mass_analyzer detector Detector mass_analyzer->detector processing Data Acquisition & Processing detector->processing interpretation Spectral Interpretation processing->interpretation end Characterized Compound interpretation->end Structural Elucidation

Experimental workflow for mass spectrometry.

Comparison with Alternative Analytical Methods

While mass spectrometry is a primary tool for the characterization of this compound derivatives, other analytical techniques provide complementary information.

Table 3: Comparison of Analytical Methods

TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight and structural information from fragmentation.High sensitivity, provides molecular formula with high-resolution MS.Isomers may not be distinguishable without chromatography.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural information, including connectivity of atoms.Unambiguous structure determination, information on stereochemistry.Lower sensitivity than MS, requires larger sample amounts.
High-Performance Liquid Chromatography (HPLC) with UV Detection Purity assessment and quantification.Robust and widely available, good for routine quality control.Does not provide structural information, requires a chromophore.
X-ray Crystallography Absolute 3D structure of the molecule in the solid state.Definitive structural elucidation.Requires a single crystal of suitable quality, not always feasible.

Experimental Protocols for Alternative Methods

  • NMR Spectroscopy: Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer.

  • HPLC-UV: A reversed-phase C18 column is typically used. The mobile phase is a gradient of water and an organic solvent (e.g., acetonitrile). Detection is performed at a wavelength where the quinazoline ring absorbs UV light.

Analytical Techniques for Quinazoline Derivatives cluster_characterization Structural Characterization cluster_quantification Purity & Quantification Compound This compound Derivative MS Mass Spectrometry (Molecular Weight & Fragmentation) Compound->MS NMR NMR Spectroscopy (Connectivity & Structure) Compound->NMR XRay X-ray Crystallography (3D Structure) Compound->XRay HPLC HPLC-UV (Purity & Concentration) Compound->HPLC

Analytical methods for quinazoline derivatives.

A Comparative Guide to HPLC Methods for Determining the Purity of 2,4-Dichloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is a cornerstone of reliable and reproducible research. 2,4-Dichloroquinazoline is a key building block in the synthesis of a variety of pharmacologically active compounds. This guide provides a comparative analysis of two reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the determination of its purity, complete with detailed experimental protocols and supporting data.

Reversed-phase HPLC is a widely used technique for the analysis of pharmaceutical compounds and related substances.[1] The separation is based on the hydrophobic interactions between the analyte and the non-polar stationary phase.[1][2] For nitrogen-containing heterocyclic compounds like quinazoline (B50416) derivatives, C18 and cyano (CN) columns are commonly employed.[3][4]

This guide compares two distinct RP-HPLC methods for the purity assessment of this compound:

Comparative Data of HPLC Methods

The following table summarizes the key performance parameters for the two HPLC methods, allowing for a direct comparison of their efficacy in determining the purity of this compound.

ParameterMethod A: Acetonitrile/Water with Formic AcidMethod B: Methanol/Ammonium Acetate Buffer
Column C18 (250 mm x 4.6 mm, 5 µm)C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA: 10 mM Ammonium Acetate in Water (pH 6.8)B: Methanol
Gradient 40% B to 90% B over 20 min50% B to 95% B over 20 min
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 254 nmUV at 254 nm
Expected Retention Time ~12.5 min~14.2 min
Typical Purity (%) >99%>99%
Resolution (Main Peak vs. Closest Impurity) >2.0>2.2
Tailing Factor <1.2<1.3

Experimental Protocols

Detailed methodologies for each of the compared HPLC methods are provided below.

Method A: Acetonitrile/Water with Formic Acid

This method is a robust, general-purpose approach for the analysis of many heterocyclic compounds. The use of formic acid in the mobile phase helps to improve peak shape and ionization efficiency if mass spectrometry is used for detection.

  • Instrumentation: An HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Solvent A: Add 1 mL of formic acid to 1 L of HPLC-grade water and degas.

    • Solvent B: Use HPLC-grade acetonitrile and degas.

  • Chromatographic Conditions:

    • Equilibrate the column with 40% Solvent B for at least 15 minutes.

    • Use a linear gradient from 40% to 90% Solvent B over 20 minutes.

    • Maintain a flow rate of 1.0 mL/min.

    • Set the column temperature to 30 °C.

    • Set the detection wavelength to 254 nm.

  • Sample Preparation:

    • Accurately weigh and dissolve the synthesized this compound in acetonitrile to a final concentration of approximately 0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject 10 µL of the sample solution.

    • The purity is determined by the area percentage of the main peak relative to the total peak area in the chromatogram.

Method B: Methanol/Ammonium Acetate Buffer

This method provides an alternative selectivity to Method A. The use of methanol instead of acetonitrile and a buffered mobile phase can alter the retention and resolution of impurities.

  • Instrumentation: An HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Solvent A: Prepare a 10 mM ammonium acetate solution in HPLC-grade water, adjust the pH to 6.8 with acetic acid, and degas.

    • Solvent B: Use HPLC-grade methanol and degas.

  • Chromatographic Conditions:

    • Equilibrate the column with 50% Solvent B for at least 15 minutes.

    • Use a linear gradient from 50% to 95% Solvent B over 20 minutes.

    • Maintain a flow rate of 1.0 mL/min.

    • Set the column temperature to 30 °C.

    • Set the detection wavelength to 254 nm.

  • Sample Preparation:

    • Accurately weigh and dissolve the synthesized this compound in a 1:1 mixture of methanol and water to a final concentration of approximately 0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject 10 µL of the sample solution.

    • Calculate the purity based on the area percentage of the main peak.

Workflow for HPLC Purity Determination

The following diagram illustrates the general workflow for determining the purity of a synthesized compound, such as this compound, using HPLC.

HPLC_Purity_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing SamplePrep Sample Weighing & Dissolution Filtration Filtration (0.45 µm) SamplePrep->Filtration HPLC_System HPLC System Setup (Column, Mobile Phase) Filtration->HPLC_System Injection Sample Injection HPLC_System->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Purity Calculation (% Area) Integration->Calculation Report Report Calculation->Report Final Purity Report

Caption: Workflow for HPLC purity determination.

Conclusion

Both Method A and Method B are suitable for determining the purity of this compound. The choice between the two may depend on the specific impurity profile of the synthesized batch and the available instrumentation. Method A represents a more standard approach, while Method B offers an alternative selectivity that could be beneficial for resolving critical impurity pairs. It is recommended to perform method validation to ensure the chosen method is suitable for its intended purpose.

References

A Comparative Guide to the Reactivity of 2,4-Dichloroquinazoline and 2,4-Dichloropyrimidine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 2,4-dichloroquinazoline and 2,4-dichloropyrimidine (B19661), two key heterocyclic building blocks in medicinal chemistry. The focus is on their behavior in nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern drug discovery and development. This comparison is supported by experimental data, detailed protocols, and mechanistic diagrams to aid in synthetic strategy and decision-making.

Executive Summary

Both this compound and 2,4-dichloropyrimidine are highly valuable precursors for the synthesis of a diverse range of biologically active molecules. Their reactivity towards nucleophiles is governed by the electron-deficient nature of their respective heterocyclic rings. However, a key distinction lies in their regioselectivity.

This compound exhibits a strong and predictable preference for nucleophilic attack at the C4 position under mild conditions. Substitution at the C2 position is significantly more challenging and requires more forcing conditions. This high regioselectivity makes it a reliable substrate for sequential functionalization.

2,4-Dichloropyrimidine , in contrast, displays more nuanced reactivity. While the C4 position is generally more susceptible to nucleophilic attack, the regioselectivity can be highly sensitive to a variety of factors, including the nature of the nucleophile, the presence of other substituents on the pyrimidine (B1678525) ring, and the reaction conditions. This variable reactivity offers a broader range of synthetic possibilities but requires careful optimization to achieve the desired isomer.

Comparative Reactivity and Regioselectivity

The difference in reactivity between the C2 and C4 positions in both molecules can be rationalized by examining their electronic properties. In both cases, the carbon atoms attached to the chlorine atoms are electrophilic. However, the relative electrophilicity of the C2 and C4 positions dictates the site of nucleophilic attack.

This compound

In this compound, the C4 position is consistently reported to be more reactive than the C2 position in SNAr reactions.[1][2] This is attributed to the greater contribution of the C4 carbon to the Lowest Unoccupied Molecular Orbital (LUMO), making it more susceptible to nucleophilic attack.[3][4][5] Density Functional Theory (DFT) calculations have confirmed that the activation energy for nucleophilic attack at the C4 position is lower than at the C2 position.[3][4][5]

This pronounced selectivity is a key feature in the synthesis of numerous pharmaceuticals, including the epidermal growth factor receptor (EGFR) inhibitor, Gefitinib. The synthesis of Gefitinib and related compounds almost invariably proceeds through an initial, highly selective nucleophilic substitution at the C4 position of a this compound derivative.[6][7]

2,4-Dichloropyrimidine

The regioselectivity of nucleophilic substitution on 2,4-dichloropyrimidine is more complex and less predictable than that of its quinazoline (B50416) counterpart. While the C4 position is generally considered more reactive, the outcome of the reaction is heavily influenced by several factors:

  • Nature of the Nucleophile: Neutral nitrogen nucleophiles often yield mixtures of C4 and C2 isomers, with reported ratios ranging from 1:1 to 4:1.[8] In contrast, the use of tertiary amines as nucleophiles can lead to excellent selectivity for the C2 position, particularly when an electron-withdrawing group is present at the C5 position.[9]

  • Substituents on the Pyrimidine Ring: The electronic nature of other substituents on the pyrimidine ring plays a crucial role. Electron-donating groups at the C6 position can reverse the inherent selectivity, favoring attack at the C2 position.[10] Conversely, electron-withdrawing groups at the C5 position tend to enhance the preference for C4 substitution.

  • Reaction Conditions: The choice of solvent, base, and temperature can significantly impact the ratio of C4 to C2 substituted products.[1]

  • Catalysis: Palladium-catalyzed amination reactions of 2,4-dichloropyrimidines have been shown to proceed with high selectivity for the C4 position.[8]

This variability in regioselectivity, while presenting a synthetic challenge, also offers opportunities for divergent synthesis from a common precursor.

Quantitative Data Presentation

The following tables summarize the observed regioselectivity in the nucleophilic aromatic substitution of this compound and 2,4-dichloropyrimidine under various conditions.

Table 1: Regioselectivity of Nucleophilic Substitution on this compound

NucleophileReaction ConditionsMajor ProductC4:C2 RatioReference(s)
Hydrazine HydrateEthanol, 0-5 °C, 2 hC4-substitutedExclusive C4[2]
3-Chloro-4-fluoroanilineAcetic acid, 55 °C, 2 hC4-substitutedExclusive C4[7]
Various AminesMild conditionsC4-substitutedHighly selective for C4[4][5]

Table 2: Regioselectivity of Nucleophilic Substitution on 2,4-Dichloropyrimidine

NucleophileSubstituent(s) on PyrimidineReaction ConditionsC4:C2 RatioReference(s)
Neutral Nitrogen NucleophilesNoneVaries1:1 to 4:1[1][8]
Dibutylamine6-(4-fluorophenyl)K₂CO₃, DMAc70:30[8]
Secondary Amines6-arylPd-catalyzed>30:1[8]
N-Methylaniline6-arylLiHMDS97:3[8]
Tertiary Amines5-NitroCH₂Cl₂Excellent C2 selectivity[9][11]
Various AminesC6-electron-donating groupVariesC2 selective[10]

Experimental Protocols

Protocol 1: Selective C4-Amination of a this compound Derivative (Synthesis of a Gefitinib Precursor)

This protocol is adapted from a reported synthesis of Gefitinib.[6]

Materials:

Procedure:

  • To a stirred solution of 2,4-dichloro-6,7-dimethoxyquinazoline in isopropanol, add 2.3 equivalents of 3-chloro-4-fluoroaniline.

  • Stir the reaction mixture at room temperature for 1 hour.

  • The resulting precipitate is collected by filtration.

  • Wash the precipitate with isopropanol.

  • Dry the solid in an oven at 60 °C for 24 hours to yield the C4-aminated product with high selectivity (reported yield: 98%).[6]

Protocol 2: Regioselective Palladium-Catalyzed C4-Amination of a 6-Aryl-2,4-dichloropyrimidine

This protocol is based on a method for highly regioselective C4 amination.[8]

Materials:

  • 6-Aryl-2,4-dichloropyrimidine

  • Aliphatic secondary amine (e.g., dibutylamine)

  • Palladium catalyst (e.g., complex from oxidative addition of Pd with 2,4,6-trichloropyrimidine)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a dry reaction vessel under an inert atmosphere, dissolve the 6-aryl-2,4-dichloropyrimidine and the palladium catalyst in anhydrous THF.

  • In a separate dry vessel, pre-mix the aliphatic secondary amine (1.1-1.2 equivalents) with LiHMDS (1.1-1.2 equivalents).

  • Slowly add the pre-mixed amine/base solution to the solution of the dichloropyrimidine and catalyst at room temperature.

  • Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction with a suitable aqueous solution and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product by chromatography to obtain the C4-aminated product.

Mechanistic Diagrams

The following diagrams, generated using the DOT language, illustrate the general mechanisms of nucleophilic aromatic substitution on this compound and 2,4-dichloropyrimidine.

G Mechanism of SNAr on this compound cluster_0 C4 Attack (Favored) cluster_1 C2 Attack (Disfavored) start_C4 This compound intermediate_C4 Meisenheimer Complex (Attack at C4) start_C4->intermediate_C4 + Nu⁻ product_C4 C4-Substituted Product intermediate_C4->product_C4 - Cl⁻ start_C2 This compound intermediate_C2 Meisenheimer Complex (Attack at C2) start_C2->intermediate_C2 + Nu⁻ product_C2 C2-Substituted Product intermediate_C2->product_C2 - Cl⁻

Caption: SNAr mechanism on this compound.

G Regioselectivity of SNAr on 2,4-Dichloropyrimidine cluster_conditions Reaction Conditions start 2,4-Dichloropyrimidine conditions Nucleophile Substituents Solvent/Base Catalyst start->conditions product_C4 C4-Substituted Product (Generally Favored) conditions->product_C4 General Case product_C2 C2-Substituted Product (Favored under specific conditions) conditions->product_C2 e.g., C6-EDG, tertiary amine mixture Mixture of Isomers conditions->mixture e.g., Neutral N-nucleophile

Caption: Factors influencing SNAr on 2,4-dichloropyrimidine.

Conclusion

References

A Comparative Guide to the Spectroscopic Validation of 2,4-Dichloroquinazoline Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the spectroscopic data for 2,4-dichloroquinazoline and its derivatives, supported by experimental data. It is intended to aid in the validation of reaction products involving this important heterocyclic scaffold.

Introduction to this compound Reactivity

This compound is a versatile building block in medicinal chemistry, primarily due to the differential reactivity of its two chlorine atoms. The chlorine at the C4 position is highly susceptible to nucleophilic aromatic substitution (SNAr) under mild conditions. In contrast, substitution at the C2 position typically requires harsher reaction conditions. This regioselectivity allows for the sequential introduction of different substituents, making it a valuable scaffold for creating diverse molecular libraries. This guide will focus on the spectroscopic characterization of products from two common reaction types: nucleophilic substitution with amines and palladium-catalyzed Suzuki coupling.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and representative products from nucleophilic substitution and Suzuki coupling reactions. This data is crucial for confirming the successful synthesis and regioselectivity of the reactions.

Table 1: 1H NMR Spectroscopic Data (δ, ppm)

CompoundAromatic ProtonsOther ProtonsSolvent
This compound 8.30-8.20 (d, 1H), 8.10-8.00 (m, 2H), 7.80-7.70 (d, 1H)-CDCl3
2-Chloro-4-anilinoquinazoline 9.68 (s, 1H, NH), 7.82 (s, 1H), 7.41 (d, 2H), 7.12 (s, 1H), 6.82 (d, 2H)3.92 (s, 3H, OCH3), 3.91 (s, 3H, OCH3)DMSO-d6
2-Chloro-4-phenylquinazoline 8.64 (d, 2H), 8.12 (d, 1H), 8.08 (d, 1H), 7.87-7.86 (m, 3H), 7.50-7.60 (m, 6H)-CDCl3

Table 2: 13C NMR Spectroscopic Data (δ, ppm)

CompoundAromatic CarbonsOther CarbonsSolvent
This compound 161.3, 157.0, 151.0, 136.5, 128.6, 125.0, 120.0-CDCl3
2-Chloro-4-phenylquinazoline 167.1, 160.2, 152.0, 138.0, 136.1, 133.7, 131.5, 130.6, 129.3, 128.9, 128.7, 128.6, 127.2, 126.6, 123.5, 121.5-CDCl3

Table 3: IR Spectroscopic Data (cm-1)

CompoundKey Absorptions
This compound C=N stretching, C-Cl stretching, aromatic C-H stretching
2-Chloro-4-anilinoquinazoline N-H stretching, C=N stretching, C-Cl stretching, aromatic C-H stretching
2-Chloro-4-phenylquinazoline C=N stretching, C-Cl stretching, aromatic C-H stretching

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M+)Key Fragments
This compound 198/200/202 (isotopic pattern for 2 Cl)[M-Cl]+
2-Chloro-4-anilinoquinazoline Isotopic pattern for one chlorine atomFragmentation of the aniline (B41778) and quinazoline (B50416) rings
2-Chloro-4-phenylquinazoline 240/242 (isotopic pattern for 1 Cl)[M-Cl]+, loss of phenyl group

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis are provided below.

Synthesis Protocols

1. Synthesis of 2-Chloro-4-aminoquinazoline Derivatives (Nucleophilic Substitution)

  • Materials: this compound, appropriate amine (e.g., aniline, benzylamine), solvent (e.g., ethanol, isopropanol, or dioxane), and a base (e.g., N,N-diisopropylethylamine - DIPEA).

  • Procedure:

    • Dissolve this compound (1 equivalent) in the chosen solvent in a round-bottom flask.

    • Add the amine (1-1.2 equivalents) and the base (2-3 equivalents) to the solution.

    • The reaction mixture is typically stirred at room temperature or heated to reflux, with the progress monitored by Thin Layer Chromatography (TLC).[1]

    • Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve dilution with water and extraction with an organic solvent (e.g., ethyl acetate).

    • The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

    • The crude product is then purified, typically by column chromatography on silica (B1680970) gel or recrystallization.[2]

2. Synthesis of 2-Chloro-4-arylquinazoline Derivatives (Suzuki Coupling)

  • Materials: this compound, an arylboronic acid, a palladium catalyst (e.g., Pd(PPh3)4 or Pd(OAc)2 with a phosphine (B1218219) ligand), a base (e.g., K2CO3 or Na2CO3), and a solvent system (e.g., 1,4-dioxane/water or DME/water).

  • Procedure:

    • To a reaction vessel, add this compound (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (typically 2-5 mol%), and the base (2-3 equivalents).

    • The vessel is flushed with an inert gas (e.g., argon or nitrogen).

    • A degassed solvent mixture is added, and the reaction is heated (typically between 75-100 °C) with stirring.[3]

    • The reaction progress is monitored by TLC or LC-MS.

    • After completion, the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent.

    • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography.[3]

Spectroscopic Analysis Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire 1H and 13C NMR spectra.

  • Data Acquisition: Standard pulse programs are used. For 1H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For 13C NMR, a larger number of scans is usually required.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected.

2. Infrared (IR) Spectroscopy

  • Sample Preparation: Samples can be analyzed as a thin film on a salt plate (for oils), as a KBr pellet (for solids), or using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectrum, typically in the range of 4000-400 cm-1.

3. Mass Spectrometry (MS)

  • Instrumentation: Various mass spectrometry techniques can be employed, including Gas Chromatography-Mass Spectrometry (GC-MS) for volatile compounds or Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for less volatile compounds.

  • Analysis: The mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions, which helps to confirm the molecular weight and aspects of the structure of the synthesized compound. The isotopic pattern of chlorine is a key diagnostic feature.

Visualizing Workflows and Pathways

The following diagrams illustrate the general experimental workflow and the regioselective reactivity of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Validation Start Start Reaction Reaction Setup: - this compound - Reagents & Catalyst - Solvent Start->Reaction Heating Heating & Stirring Reaction->Heating Monitoring Reaction Monitoring (TLC/LC-MS) Heating->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Completion Purification Purification (Chromatography/ Recrystallization) Workup->Purification Product Pure Product Purification->Product NMR NMR Spectroscopy (1H, 13C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Validation Structure Confirmation NMR->Validation IR->Validation MS->Validation

Caption: General experimental workflow for synthesis and validation.

regioselectivity cluster_c4 C4 Substitution (Mild Conditions) cluster_c2 C2 Substitution (Harsh Conditions) DCQ This compound Nuc1 Nucleophile 1 (e.g., R-NH2) DCQ->Nuc1 regioselective S N Ar Prod1 2-Chloro-4-substituted-quinazoline Nuc1->Prod1 Nuc2 Nucleophile 2 (e.g., R'-NH2) Prod1->Nuc2 S N Ar Prod2 2,4-Disubstituted-quinazoline Nuc2->Prod2

Caption: Regioselective substitution on this compound.

References

Navigating Quinazoline Synthesis: A Comparative Guide to Reagents Beyond 2,4-Dichloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quinazoline (B50416) scaffold is a cornerstone of many therapeutic agents. The traditional reliance on 2,4-dichloroquinazoline as a key building block is now being challenged by a host of innovative synthetic strategies. This guide provides an objective comparison of alternative reagents and methodologies, supported by experimental data, to empower informed decisions in the synthesis of novel quinazoline-based drug candidates.

The synthesis of 2,4-disubstituted quinazolines, a common motif in kinase inhibitors and other pharmaceuticals, has historically depended on the sequential nucleophilic substitution of the two chlorine atoms on a pre-formed this compound core. While effective, this approach can be limited by the availability of the starting material, the harsh conditions sometimes required for the second substitution, and the generation of chlorinated byproducts.[1][2] Modern organic synthesis has ushered in a new era of efficiency and diversity, offering a range of alternative pathways that often bypass the need for this chlorinated intermediate altogether.

This guide will delve into a comparative analysis of these modern methods, focusing on transition-metal-catalyzed and metal-free approaches that utilize more readily available starting materials such as 2-aminobenzonitriles, 2-aminobenzaldehydes, and anthranilic acids. We will present a side-by-side comparison of reaction yields, conditions, and substrate scope to provide a clear picture of the advantages and limitations of each strategy.

Performance Comparison: this compound vs. Alternative Strategies

The following table summarizes the key performance indicators of the traditional this compound method against prominent alternative synthetic routes. The data presented is a representative compilation from various cited sources.

Synthetic StrategyStarting MaterialKey Reagents/CatalystTypical Reaction ConditionsTypical Yield (%)Key AdvantagesKey Disadvantages
Traditional Method This compoundNucleophiles (e.g., amines, anilines)Stepwise substitution, often requiring elevated temperatures for the second substitution.[1][3]65-98 (for each step)[3][4]Well-established, predictable regioselectivity.[2]Requires synthesis of the dichloro-intermediate, potentially harsh conditions for C2 substitution.[1]
Transition-Metal-Catalyzed 2-Aminobenzonitrile (B23959)Arylboronic acids, Aldehydes / Pd catalystOne-pot, often milder conditions.[5][6]52-92[7]High atom economy, convergent synthesis, broad substrate scope.[6]Catalyst cost and removal, potential for metal contamination.
Transition-Metal-Catalyzed 2-AminobenzylamineAlcohols, Amines / Fe or Mn catalystAerobic oxidation or acceptorless dehydrogenative coupling.[6][7]59-94[6][7]Use of readily available starting materials, environmentally benign oxidants (air/O2).[6]Catalyst loading and turnover can be an issue.
Metal-Free Synthesis 2-Aminobenzophenone (B122507)Nitriles, TMSOTf (catalyst)Microwave irradiation, short reaction times.[8]72-78[8]Avoids metal contamination, rapid synthesis.[8]May require specialized equipment (microwave reactor).
Metal-Free Synthesis 2-AminobenzylamineAldehydes, I2/O2 or PIDAOxidative cyclization at room or elevated temperatures.[8]68-98[8]Inexpensive reagents, mild conditions.[8]Use of stoichiometric oxidants can generate waste.
From Anthranilic Acid Anthranilic AcidFormamide, an appropriate amineCondensation and cyclization, often at high temperatures.[9][10][11]61-87[10]Inexpensive and readily available starting material.High temperatures, potential for side reactions.

Experimental Protocols: A Closer Look at the Methodologies

To provide a practical understanding of these synthetic strategies, detailed experimental protocols for key transformations are outlined below.

Protocol 1: Traditional Synthesis of Gefitinib from a this compound Derivative

This protocol illustrates the conventional approach of sequential nucleophilic substitution on a pre-functionalized quinazoline core for the synthesis of the EGFR inhibitor, Gefitinib.[3][4]

Step 1: Synthesis of N-(3-chloro-4-fluorophenyl)-2-chloro-6,7-dimethoxyquinazolin-4-amine

To a solution of 2,4-dichloro-6,7-dimethoxyquinazoline (B120542) (1.0 g, 3.86 mmol) in acetic acid (20 mL) is added 3-chloro-4-fluoroaniline (B193440) (0.56 g, 3.86 mmol). The reaction mixture is stirred at 55 °C for 2 hours. After cooling to room temperature, the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to afford the product.

  • Yield: 65%[3]

Step 2: Synthesis of Gefitinib

The product from the previous step is then subjected to further reactions including demethylation, O-alkylation, and dechlorination to yield Gefitinib.[3]

Protocol 2: One-Pot Transition-Metal-Catalyzed Synthesis of 2,4-Disubstituted Quinazolines

This protocol showcases a modern, convergent approach that avoids the use of a pre-chlorinated quinazoline.[5]

Synthesis of 4-phenyl-2-(triethoxymethyl)quinazoline

A mixture of 2-aminobenzonitrile (0.5 mmol), phenylboronic acid (0.75 mmol), triethyl orthoformate (1.0 mmol), and a palladium catalyst (e.g., Pd(PPh3)4, 5 mol%) in a suitable solvent (e.g., toluene) is heated under an inert atmosphere. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to give the desired product.

  • Typical Yield: 70-90%[5]

Protocol 3: Metal-Free Synthesis of 2,4-Disubstituted Quinazolines

This protocol highlights a rapid and efficient metal-free synthesis using microwave irradiation.[8]

Synthesis of 2,4-diphenylquinazoline

A mixture of 2-aminobenzophenone (1.0 mmol), benzonitrile (B105546) (1.2 mmol), and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf, 20 mol%) is subjected to microwave irradiation at 100 °C for 10 minutes. The crude product is then purified by column chromatography.

  • Yield: 78%[8]

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the different synthetic strategies discussed.

G cluster_0 Traditional Synthesis cluster_1 Alternative: One-Pot Pd-Catalyzed Synthesis a0 This compound a2 2-Chloro-4-substituted quinazoline a0->a2 SNAr at C4 a1 Nucleophile 1 (e.g., Amine) a1->a2 a4 2,4-Disubstituted quinazoline a2->a4 SNAr at C2 a3 Nucleophile 2 (e.g., Aniline) a3->a4 b0 2-Aminobenzonitrile b4 2,4-Disubstituted quinazoline b0->b4 b1 Arylboronic acid b1->b4 b2 Orthoformate b2->b4 b3 Pd Catalyst b3->b4

Diagram 1: Comparison of a traditional vs. a modern one-pot synthetic workflow for 2,4-disubstituted quinazolines.

G cluster_0 Metal-Free Synthesis from 2-Aminobenzylamine c0 2-Aminobenzylamine c3 Intermediate c0->c3 c1 Aldehyde c1->c3 Condensation c2 Oxidant (e.g., I2/O2) c4 2-Substituted quinazoline c2->c4 c3->c4 Oxidative Cyclization

Diagram 2: A generalized workflow for the metal-free synthesis of 2-substituted quinazolines.

Signaling Pathways Targeted by Quinazoline-Based Drugs

Many quinazoline derivatives exert their therapeutic effects by inhibiting key signaling pathways involved in cell proliferation and survival. A prominent example is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is a primary target for several anti-cancer drugs, including Gefitinib and Erlotinib.

G EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Gefitinib Gefitinib / Erlotinib Gefitinib->EGFR Inhibits

Diagram 3: Simplified EGFR signaling pathway and the inhibitory action of quinazoline-based drugs.

Conclusion

The synthetic landscape for quinazoline derivatives has evolved significantly, offering a diverse toolkit for medicinal chemists. While the traditional approach using this compound remains a viable option, alternative strategies, particularly those employing transition-metal catalysis or metal-free conditions, provide compelling advantages in terms of efficiency, atom economy, and the use of readily accessible starting materials. The choice of synthetic route will ultimately depend on the specific target molecule, available resources, and desired scale of production. This guide serves as a starting point for researchers to navigate these options and select the most appropriate methodology for their drug discovery and development endeavors.

References

A Comparative Guide to Catalysts for 2,4-Dichloroquinazoline Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the quinazoline (B50416) scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting significant biological activity. Among the various synthetic strategies, palladium-catalyzed cross-coupling reactions of 2,4-dichloroquinazoline offer a versatile platform for introducing molecular diversity. The choice of catalyst is paramount, directly influencing reaction efficiency, regioselectivity, and substrate scope. This guide provides an objective comparison of common catalyst systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of this compound, supported by experimental data from the literature.

Regioselectivity of Cross-Coupling Reactions

In cross-coupling reactions involving this compound, the chlorine atom at the C4 position is generally more susceptible to substitution than the one at the C2 position. This preferential reactivity is attributed to the higher electrophilicity of the C4 position.[1] However, the choice of catalyst, ligands, and reaction conditions can influence this regioselectivity.

Comparative Performance of Palladium Catalysts

Palladium complexes are the most extensively studied and widely employed catalysts for the cross-coupling reactions of halogenated quinazolines. The selection of the appropriate palladium precursor and ligand is crucial for achieving high yields and selectivity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. For this compound, this reaction is typically employed to introduce aryl or heteroaryl substituents.

Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of this compound Derivatives

Catalyst SystemBaseSolventTemperature (°C)Time (h)ProductYield (%)Reference
Pd(OAc)₂ / PPh₃Na₂CO₃DME/H₂O75Varies2-Aryl-4-chloro-7-trichloroquinazolineGood to Excellent[1]
Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O1000.25 (MW)2-Chloro-4-phenylpyrimidineHigh[2]
PdCl₂(PPh₃)₂ / PCy₃Cs₂CO₃Dioxane/H₂O802-42-Alkynyl-4-arylquinoline79-88[3]

Note: Data for structurally similar dichloropyrimidines and dichloroquinolines are included to provide insights into catalyst performance.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl and N-heteroaryl amines, which are prevalent in pharmacologically active compounds.

Table 2: Comparison of Palladium Catalysts for Buchwald-Hartwig Amination

Catalyst PrecursorLigandBaseSolventTemperature (°C)Time (h)SubstratesYield (%)Reference
Pd(OAc)₂X-PhosKOt-BuToluene1000.17Haloarenes + Various AminesGood to Excellent[4]
Pd₂(dba)₃BINAPNaOt-BuToluene110VariesHaloarenes + Various AminesHigh[4][5]
Pd(OAc)₂SPhosCs₂CO₃THFVariesVariesHaloarenes + Various AminesGood to Excellent[4]
Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to valuable alkynyl-substituted quinazolines.

Table 3: Comparison of Palladium Catalysts for Sonogashira Coupling

Catalyst SystemCo-catalystBaseSolventTemperature (°C)Time (h)ProductYield (%)Reference
PdCl₂(PPh₃)₂CuIEt₃NTHFRTVaries4-AlkynylquinazolinesHigh[6]
Pd/CCuIEt₃NWater808-122-Alkynyl-4-chloroquinolines*85-92[3]
Pd(PPh₃)₄CuICs₂CO₃DMFRTVaries4-AlkynylquinazolinesHigh[6]

Note: Data for structurally similar dichloroquinolines are included to provide insights into catalyst performance.

Nickel Catalysts: An Emerging Alternative

While palladium catalysts are well-established, nickel-based systems are gaining attention as a more cost-effective and sustainable alternative for C-N cross-coupling reactions.[7][8] Although specific data for the nickel-catalyzed cross-coupling of this compound is limited in the reviewed literature, general protocols for the amination of aryl halides suggest their potential applicability.

Table 4: Nickel Catalyst System for C-N Cross-Coupling

Catalyst SystemBaseSolventTemperature (°C)ReactionReference
Amide-Based Pincer Nickel(II) ComplexVariesVaries110C-N Cross-coupling of Aryl Halides[8]

Experimental Protocols

The following are generalized experimental protocols that can be adapted for specific substrates and catalyst systems based on the data presented in the tables.

General Procedure for Suzuki-Miyaura Coupling

To a reaction vessel containing this compound (1.0 equiv) and the arylboronic acid (1.2-1.5 equiv) is added the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a base (e.g., K₂CO₃, 2.0-3.0 equiv). A suitable solvent system (e.g., dioxane/water) is added, and the vessel is purged with an inert gas (e.g., argon). The reaction mixture is heated (typically 80-120 °C) until the starting material is consumed, as monitored by TLC or LC-MS. Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination

In an oven-dried reaction vessel under an inert atmosphere, the this compound (1.0 equiv), the amine (1.1-1.5 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine (B1218219) ligand (e.g., XPhos, 2-6 mol%), and a strong base (e.g., NaOtBu, 1.5-2.5 equiv) are combined in an appropriate solvent (e.g., toluene). The mixture is heated (typically 80-110 °C) and stirred until the reaction is complete. After cooling, the reaction mixture is quenched, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated, followed by purification of the crude product.

General Procedure for Sonogashira Coupling

To a solution of this compound (1.0 equiv) and the terminal alkyne (1.2-1.5 equiv) in a suitable solvent (e.g., THF or DMF), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), a copper(I) salt (e.g., CuI, 1-5 mol%), and a base (e.g., triethylamine) are added. The reaction mixture is deoxygenated and stirred at the appropriate temperature (room temperature to 100 °C) under an inert atmosphere. Upon completion, the reaction is worked up by quenching, extraction, and purification.

Visualizing the Process

Experimental Workflow

The general workflow for a catalytic cross-coupling reaction can be visualized as follows:

experimental_workflow start Start reagents Combine Reactants: - this compound - Coupling Partner - Base start->reagents catalyst Add Catalyst System: - Palladium/Nickel Precursor - Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat under Inert Atmosphere solvent->reaction monitoring Monitor Reaction (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: A typical experimental workflow for cross-coupling reactions.

Catalyst Comparison Logic

The selection of an optimal catalyst system is a critical step in developing a robust cross-coupling protocol. The following diagram illustrates the logical relationship in comparing different catalysts.

catalyst_comparison substrate This compound catalyst_choice Catalyst Selection substrate->catalyst_choice coupling_type Desired Cross-Coupling coupling_type->catalyst_choice suzuki Suzuki-Miyaura coupling_type->suzuki buchwald Buchwald-Hartwig coupling_type->buchwald sonogashira Sonogashira coupling_type->sonogashira pd_catalysts Palladium Catalysts catalyst_choice->pd_catalysts ni_catalysts Nickel Catalysts (Alternative) catalyst_choice->ni_catalysts performance_metrics Performance Metrics pd_catalysts->performance_metrics ni_catalysts->performance_metrics yield Yield performance_metrics->yield time Reaction Time performance_metrics->time selectivity Regioselectivity performance_metrics->selectivity cost Cost & Sustainability performance_metrics->cost

References

A Comparative Guide to the Regioselectivity of Substitution on 2,4-Dichloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quinazoline (B50416) scaffold is a cornerstone in the design of biologically active molecules. The selective functionalization of 2,4-dichloroquinazoline is a critical step in the synthesis of a vast array of therapeutic agents. This guide provides an objective comparison of methodologies for the regioselective substitution of this compound, with a focus on the factors governing substitution at the C4 versus the C2 position. The information presented is supported by experimental data to aid in the strategic design of synthetic routes.

Understanding the Regioselectivity: C4 vs. C2

Nucleophilic aromatic substitution (SNAr) on this compound exhibits a distinct regioselectivity. Under mild reaction conditions, nucleophilic attack preferentially occurs at the C4 position. Substitution at the C2 position typically requires more forcing conditions, such as higher temperatures. This observed regioselectivity is a consequence of the electronic properties of the quinazoline ring. Theoretical studies, including Density Functional Theory (DFT) calculations, have revealed that the C4 carbon atom possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, rendering it more susceptible to nucleophilic attack compared to the C2 position.

This inherent reactivity difference allows for the sequential functionalization of the this compound core, providing a versatile platform for the synthesis of diverse derivatives.

Comparison of Reaction Conditions for C4 vs. C2 Substitution

The following table summarizes the typical reaction conditions for achieving selective substitution at the C4 and C2 positions of this compound with amine nucleophiles.

PositionNucleophileSolventTemperatureTimeYield (%)Reference
C4 Hydrazine hydrateEthanol0-5 °C2 h-
C4 4-(N,N-dimethylamino)-anilineDioxane80 °C12 h65
C4 4-aminophenolDioxane80 °C12 h60
C4 Support-bound amineTHF60 °C15 h-
C2 Hydrazine hydrateIsopropanolReflux1 h-
C2 Primary and secondary aminesDMA135-140 °C--

Experimental Protocols

Selective C4-Amination: Synthesis of 2-chloro-4-(4-(N,N-dimethylamino)anilino)-6,7-dimethoxyquinazoline

Reference:

A mixture of 6,7-dimethoxy-2,4-dichloroquinazoline (0.60 mmol), 4-(N,N-dimethylamino)-aniline (0.60 mmol), and N,N-diisopropylethylamine (DIPEA) (2.18 mmol) in dioxane (6 mL) is stirred at 80 °C for 12 hours under an inert atmosphere. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic extracts are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography on silica (B1680970) gel (dichloromethane:methanol, 99:1) to afford the desired 2-chloro-4-anilinoquinazoline derivative.

Sequential C2-Amination: Synthesis of 2,4-Diaminoquinazolines on Solid Support

Reference:

Following the initial C4-substitution on a solid support, the resulting resin-bound 4-amino-2-chloroquinazoline is subjected to a second nucleophilic substitution at the C2 position. The resin is treated with a primary or secondary amine in N,N-dimethylacetamide (DMA) and heated to 135-140 °C. After the reaction is complete, the resin is washed, and the final 2,4-diaminoquinazoline product is cleaved from the solid support.

Visualization of Reaction Pathways

The regioselectivity of the substitution can be visualized as a decision point in the synthetic pathway, dictated by the reaction conditions.

G cluster_start Starting Material cluster_c4 C4-Selective Substitution cluster_c2 C2-Selective Substitution cluster_di Disubstitution This compound This compound Mild Conditions\n(e.g., 0-80 °C) Mild Conditions (e.g., 0-80 °C) This compound->Mild Conditions\n(e.g., 0-80 °C) Nucleophile Harsh Conditions\n(e.g., >100 °C, Reflux) Harsh Conditions (e.g., >100 °C, Reflux) This compound->Harsh Conditions\n(e.g., >100 °C, Reflux) Nucleophile C4-Substituted Product\n(2-chloro-4-aminoquinazoline) C4-Substituted Product (2-chloro-4-aminoquinazoline) Mild Conditions\n(e.g., 0-80 °C)->C4-Substituted Product\n(2-chloro-4-aminoquinazoline) Sequential Substitution Sequential Substitution C4-Substituted Product\n(2-chloro-4-aminoquinazoline)->Sequential Substitution Harsh Conditions + Nucleophile C2-Substituted Product\n(4-chloro-2-aminoquinazoline) C2-Substituted Product (4-chloro-2-aminoquinazoline) Harsh Conditions\n(e.g., >100 °C, Reflux)->C2-Substituted Product\n(4-chloro-2-aminoquinazoline) 2,4-Disubstituted Product 2,4-Disubstituted Product Sequential Substitution->2,4-Disubstituted Product

Caption: Regioselective substitution pathways on this compound.

Structural Confirmation of Regioselectivity

The regiochemical outcome of the substitution reaction must be unambiguously confirmed. Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy is a powerful tool for this purpose. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC) can establish the connectivity and spatial relationships between the substituent and the quinazoline core, thereby confirming the position of substitution.

For instance, in a 4-amino-substituted quinazoline, a NOESY experiment would show a cross-peak between the N-H proton of the amino substituent and the H5 proton of the quinazoline ring, confirming the C4 substitution.

G cluster_workflow Confirmation Workflow cluster_nmr 2D-NMR Techniques Synthesis Synthesis Purification Purification Synthesis->Purification NMR Analysis NMR Analysis Purification->NMR Analysis Structure Confirmation Structure Confirmation NMR Analysis->Structure Confirmation NOESY NOESY NMR Analysis->NOESY HMBC HMBC NMR Analysis->HMBC Spatial Proximity Spatial Proximity NOESY->Spatial Proximity Long-Range Couplings Long-Range Couplings HMBC->Long-Range Couplings Spatial Proximity->Structure Confirmation Long-Range Couplings->Structure Confirmation

Caption: Workflow for the structural confirmation of regioselectivity.

Alternative Strategies for Regioselective Functionalization

While the inherent reactivity of this compound provides a straightforward approach to regioselective substitution, alternative methods have been developed to access specific isomers or to overcome challenges with certain nucleophiles.

  • "Sulfonyl Group Dance": This strategy allows for a regioselective C2 modification. It involves the initial substitution at C4 with a sulfonyl group, which then rearranges to the C2 position under specific conditions, enabling subsequent nucleophilic attack at the now activated C4 position.

  • Palladium-Catalyzed Cross-Coupling Reactions: For the introduction of carbon-based substituents, palladium-catalyzed reactions such as Suzuki-Miyaura coupling can be employed. The regioselectivity of these reactions can be controlled by the choice of catalyst, ligands, and reaction conditions, offering an alternative to traditional SNAr.

  • C-H Activation: Direct C-H functionalization is an emerging strategy that avoids the need for pre-halogenated substrates. Transition metal catalysts can selectively activate specific C-H bonds on the quinazoline ring, allowing for the direct introduction of various functional groups.

These alternative methods provide a complementary toolbox for the synthesis of functionalized quinazolines, expanding the accessible chemical space for drug discovery and development.

A Comparative Guide to Analytical Techniques for the Characterization of 2,4-Diaminoquinazolines

Author: BenchChem Technical Support Team. Date: December 2025

The robust characterization of 2,4-diaminoquinazolines, a scaffold of significant interest in drug discovery, necessitates a multi-faceted analytical approach. Researchers, scientists, and drug development professionals rely on a suite of techniques to elucidate the structure, purity, and physicochemical properties of these compounds. This guide provides a comparative overview of the most common analytical methods, complete with experimental data and detailed protocols to aid in methodological selection and application.

Spectroscopic Techniques

Spectroscopic methods are fundamental in determining the chemical structure of 2,4-diaminoquinazoline derivatives. These techniques probe the interaction of molecules with electromagnetic radiation, providing insights into their atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, including 2,4-diaminoquinazolines. It provides detailed information about the carbon-hydrogen framework of a molecule.

Table 1: Comparative ¹H NMR and ¹³C NMR Data for a Representative 2,4-Diaminoquinazoline Derivative

Technique Instrumentation Solvent Key Observations (Chemical Shifts in ppm) Reference
¹H NMRBruker spectrometer (400 MHz)DMSO-d6δ 9.75 (s, 2H), 8.83 (s, 1H), 8.39 (s, 1H), 7.77 (d, J = 8.4 Hz, 2H), 7.59 (t, J = 8.0 Hz, 2H), 7.47 (d, J = 7.9 Hz, 2H), 7.36 (t, J = 8.0 Hz, 1H), 3.44 (s, 2H), 1.57 (t)[1]
¹³C NMRBruker spectrometer (100 MHz)DMSO or CDCl3Specific shifts depend on the substituents attached to the quinazoline (B50416) core.[1]

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the 2,4-diaminoquinazoline sample in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube.

  • Instrumentation: Record the ¹H and ¹³C NMR spectra on a spectrometer, such as a Bruker 400 MHz instrument.[1]

  • Data Acquisition: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard parameters for acquisition are typically used.

  • Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane (B1202638) - TMS).

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of 2,4-diaminoquinazolines. It provides a highly accurate mass-to-charge ratio (m/z) of the parent molecule and its fragments.

Table 2: Mass Spectrometry Data for 2,4-Diaminoquinazoline Derivatives

Technique Instrumentation Key Observations (m/z) Reference
Electrospray Ionization (ESI)Thermo Scientific DSQ II spectrometerm/z 494 [M + H]⁺[2]
Gas Chromatography-Mass Spectrometry (GC-MS)NIST Mass Spectrometry Data CenterTop Peak: 160, 2nd Highest: 118, 3rd Highest: 143[3]

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

  • Instrumentation: Introduce the sample into the mass spectrometer (e.g., a Thermo Scientific DSQ II) using an appropriate ionization source (e.g., ESI).[2]

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M]⁺) to confirm the molecular weight of the compound. Analyze the fragmentation pattern to gain further structural information.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule, while UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is useful for conjugated systems like quinazolines.

Table 3: IR and UV-Vis Spectroscopic Data for 2,4-Diaminoquinazolines

Technique Instrumentation Key Observations Reference
IR SpectroscopyThermo Fisher Scientific Nicolet IS10Wave numbers of maximum absorption peaks are presented in cm⁻¹.[1]
UV-Vis SpectroscopyPerkin Elmer Lambda 950Absorption bands at 224 nm (π–π* transitions) and 314-318 nm (π–π* and n–π* transitions).[4][4][5]

Experimental Protocol: IR and UV-Vis Spectroscopy

  • IR Spectroscopy:

    • Sample Preparation: Prepare the sample as a KBr pellet or a thin film.

    • Instrumentation: Record the spectrum using an FTIR spectrometer (e.g., Thermo Fisher Scientific Nicolet IS10).[1]

    • Data Analysis: Identify characteristic absorption bands corresponding to functional groups (e.g., N-H, C=N, C-N stretches).

  • UV-Vis Spectroscopy:

    • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., water or DMSO) to a known concentration.[4]

    • Instrumentation: Record the absorption spectrum using a UV-Vis spectrophotometer (e.g., Perkin Elmer Lambda 950) over a range of 200-800 nm.[4]

    • Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and calculate the molar absorptivity.

Chromatographic Techniques

Chromatographic methods are crucial for the separation, purification, and purity assessment of 2,4-diaminoquinazoline derivatives.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly efficient technique for separating components of a mixture and determining the purity of a compound.

Table 4: HPLC Parameters for Analysis of Quinazoline-Related Compounds

Parameter Condition Reference
Column Alltima C18 5 μm; 4.6 × 150 mm
Mobile Phase Acetonitrile-water (90:10)
Flow Rate 1 mL/min[6]
Detection UV at 365 nm or 220 nm[6]
Column Temperature 30°C

Experimental Protocol: HPLC

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. Filter the solution through a 0.2 μm filter.[7]

  • Instrumentation: Use an HPLC system equipped with a suitable column (e.g., C18), a pump, an injector, and a UV detector.

  • Method Development: Optimize the mobile phase composition, flow rate, and detection wavelength to achieve good separation and sensitivity.

  • Analysis: Inject the sample and record the chromatogram. The retention time is characteristic of the compound, and the peak area is proportional to its concentration. Purity is determined by the area percentage of the main peak.

Crystallographic Techniques

X-ray Crystallography

For unambiguous structure determination, including stereochemistry, X-ray crystallography is the gold standard. It provides a precise three-dimensional model of the molecule as it exists in a crystal lattice.

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Grow single crystals of the 2,4-diaminoquinazoline derivative of sufficient size and quality. This is often the most challenging step.

  • Data Collection: Mount a suitable crystal on a goniometer and expose it to a monochromatic X-ray beam. The resulting diffraction pattern is recorded on a detector.[8]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is calculated, from which the atomic positions are determined. The structural model is then refined to fit the experimental data.[8][9]

Visualizing the Analytical Workflow

The characterization of a novel 2,4-diaminoquinazoline typically follows a logical progression of analytical techniques. The following diagrams illustrate a general workflow and a decision-making process for technique selection.

Analytical_Workflow cluster_techniques Analytical Techniques Synthesis Synthesis of 2,4-Diaminoquinazoline Purification Purification (e.g., Column Chromatography) Synthesis->Purification Initial_Characterization Initial Characterization Purification->Initial_Characterization Structural_Elucidation Structural Elucidation Purification->Structural_Elucidation Purity_Assessment Purity Assessment Purification->Purity_Assessment TLC TLC Initial_Characterization->TLC Reaction Monitoring MS Mass Spectrometry Initial_Characterization->MS Molecular Weight Definitive_Structure Definitive Structure Confirmation Structural_Elucidation->Definitive_Structure NMR NMR (1H, 13C) Structural_Elucidation->NMR Connectivity IR IR Spectroscopy Structural_Elucidation->IR Functional Groups HPLC HPLC Purity_Assessment->HPLC Quantitative Purity XRay X-ray Crystallography Definitive_Structure->XRay 3D Structure (if crystal available)

General workflow for the characterization of 2,4-diaminoquinazolines.

Technique_Selection cluster_questions cluster_techniques Question What is the research question? Structure What is the chemical structure? Question->Structure Purity How pure is the sample? Question->Purity Functional_Groups What functional groups are present? Question->Functional_Groups Molecular_Weight What is the molecular weight? Question->Molecular_Weight Stereochemistry What is the absolute stereochemistry? Question->Stereochemistry NMR_MS NMR & Mass Spectrometry Structure->NMR_MS HPLC_NMR HPLC & NMR Purity->HPLC_NMR IR_Spec IR Spectroscopy Functional_Groups->IR_Spec MS_Spec Mass Spectrometry Molecular_Weight->MS_Spec XRay_Cryst X-ray Crystallography Stereochemistry->XRay_Cryst

Decision tree for selecting an analytical technique.

References

A Comparative Analysis of the Biological Activities of 2,4-Disubstituted Quinazoline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazoline (B50416) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1] Analogs derived from the versatile starting material, 2,4-dichloroquinazoline, have been the subject of extensive research, leading to the development of potent anticancer, antimicrobial, and antifungal agents.[2][3] This guide provides an objective comparison of the biological performance of various 2,4-disubstituted quinazoline analogs, supported by experimental data from peer-reviewed studies.

Anticancer Activity: A Comparative Overview

2,4-Disubstituted quinazoline derivatives have shown significant promise as anticancer agents, often by inhibiting key signaling pathways involved in tumor growth and proliferation.[4] The following tables summarize the in vitro cytotoxic activity of several series of these analogs against various human cancer cell lines.

Table 1: In Vitro Anticancer Activity of 2,4-Disubstituted Quinazoline Derivatives against Various Cancer Cell Lines (IC50 in µM)

Compound IDR1 SubstituentR2 SubstituentH1975 (Lung Cancer)PC-3 (Prostate Cancer)MDA-MB-231 (Breast Cancer)MGC-803 (Gastric Cancer)Reference
19e -NH(CH2)2N(CH3)24-fluorophenylacetamide0.08 ± 0.011.25 ± 0.152.31 ± 0.213.14 ± 0.32[4]

IC50 values represent the concentration required for 50% inhibition of cell growth.

Table 2: In Vitro Antiproliferative Activity of 2,4-Disubstituted Quinazoline Analogs (GI50 in µM)

Compound IDR SubstituentK-562 (Leukemia)RPMI-8226 (Leukemia)HCT-116 (Colon Cancer)LOX IMVI (Melanoma)MCF7 (Breast Cancer)Reference
14g 4-Anilino0.6221.811.250.981.12[5]

GI50 values represent the concentration required for 50% inhibition of cell growth.

Antimicrobial and Antifungal Activities

In addition to their anticancer properties, quinazoline derivatives have been investigated for their potential to combat microbial and fungal infections, a critical area of research due to rising antibiotic resistance.[3]

Table 3: Antimicrobial Activity of 2,4-Disubstituted Quinazoline Analogs (MIC in µg/mL)

Compound IDR1 SubstituentR2 SubstituentS. aureus (MRSA)S. pneumoniae (PRSP)E. faecalis (VRE)M. smegmatisReference
Series 1 -thiobutyl-aminobutyl1121[6]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that prevents visible growth of a bacterium.

Table 4: Antifungal Activity of Quinazolinone Derivatives against Candida albicans

Compound IDR SubstituentMIC (µg/mL)Reference
5g 1-methyl-3-substituted8-fold stronger than fluconazole[7]
5k 1-methyl-3-substituted8-fold stronger than fluconazole[7]

MIC values are compared to the standard antifungal drug fluconazole.

Experimental Protocols

The data presented in this guide are generated using standardized in vitro assays. Below are detailed methodologies for key experiments cited.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture: Human cancer cell lines (H1975, PC-3, MDA-MB-231, and MGC-803) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 103 cells per well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of the synthesized quinazoline derivatives and incubated for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability.[4]

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

  • Inoculum Preparation: Bacterial strains are grown on appropriate agar (B569324) plates, and colonies are suspended in saline to a turbidity equivalent to a 0.5 McFarland standard.

  • Compound Dilution: The test compounds are serially diluted in Mueller-Hinton broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[6]

Visualizing Molecular Mechanisms

Signaling Pathways

Many 2,4-disubstituted quinazoline analogs exert their anticancer effects by inhibiting receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), and their downstream signaling pathways like the PI3K/Akt pathway.[4]

EGFR_PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Quinazoline Quinazoline Analog (e.g., Compound 19e) Quinazoline->EGFR Inhibition EGF EGF EGF->EGFR experimental_workflow A Starting Material (e.g., this compound) B Chemical Synthesis (Substitution Reactions) A->B C Purification & Characterization (Chromatography, NMR, MS) B->C D Biological Screening (e.g., Anticancer, Antimicrobial) C->D E Data Analysis (IC50/MIC Determination) D->E F Lead Compound Identification E->F

References

Safety Operating Guide

Proper Disposal of 2,4-Dichloroquinazoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of 2,4-Dichloroquinazoline based on publicly available safety data sheets. It is intended to supplement, not replace, the specific protocols and regulations of your institution's Environmental Health and Safety (EHS) office. Always consult with your EHS department for detailed instructions and compliance with local, state, and federal regulations.

The proper disposal of this compound, a chlorinated heterocyclic compound, is critical to ensure laboratory safety and environmental protection. This substance is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, it must be managed as hazardous waste from the point of generation through to its final disposal.

Immediate Safety and Handling Precautions

Before beginning any procedure that involves this compound, ensure you are familiar with the necessary safety precautions to minimize exposure risks.

Personal Protective Equipment (PPE): A comprehensive set of PPE is mandatory when handling this compound. This includes:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[3]

  • Hand Protection: Use chemical-impermeable gloves that have been inspected prior to use.[3]

  • Body Protection: A fire/flame resistant and impervious lab coat or gown should be worn.[3]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[3]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3] Avoid the formation of dust and aerosols.[3]

Step-by-Step Disposal Procedure

The disposal of this compound and any materials contaminated with it must be handled systematically to ensure safety and regulatory compliance.

Step 1: Waste Segregation All waste contaminated with this compound must be segregated from non-hazardous and other chemical waste streams.[4] It is particularly important to keep halogenated organic waste separate from non-halogenated waste.[4]

  • Solid Waste: This includes any unused or expired this compound, contaminated personal protective equipment (gloves, disposable lab coats), weighing papers, and absorbent materials from spill cleanups.

  • Liquid Waste: This includes solutions containing this compound.

  • Sharps: Any contaminated sharps, such as needles or broken glassware, must be placed in a designated puncture-resistant sharps container.[4]

Step 2: Waste Container Selection and Labeling Select appropriate, leak-proof, and sealable containers for each type of waste.[1]

  • Containers for both solid and liquid waste must be clearly labeled as "Hazardous Waste."[4]

  • The label must also specify the contents, including "this compound" and "Halogenated Organic Waste."[4]

  • Ensure containers are kept tightly closed when not in use and stored in a cool, dry, and well-ventilated area.[3][5]

Step 3: Waste Collection and Storage Accumulate the hazardous waste in a designated satellite accumulation area within the laboratory. This area should be clearly marked and secure. Do not overfill waste containers; a general rule is to fill to no more than 90% capacity.[6]

Step 4: Arrange for Professional Disposal The final disposal of this compound must be conducted by a licensed hazardous waste disposal company.[3] Contact your institution's EHS office to schedule a pickup. Provide them with an accurate description of the waste.

Accidental Release Measures

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure the Area: Alert colleagues and restrict access to the spill area.[1]

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full PPE described above.[3]

  • Contain the Spill: For solid spills, carefully sweep or vacuum up the material, avoiding dust generation.[1] Use spark-proof tools and explosion-proof equipment.[3] For liquid spills, use an inert absorbent material.

  • Clean the Spill: Collect all contaminated materials and place them in a designated hazardous waste container for disposal.[1][3]

  • Decontaminate the Area: Once the bulk of the spill has been removed, decontaminate the area according to your laboratory's standard operating procedures.

  • Report the Spill: Report the incident to your supervisor and EHS office.

Quantitative Data Summary

The following table summarizes key hazard information for this compound.

PropertyValueReference
Molecular Formula C8H4Cl2N2[3][5]
Molecular Weight 199.04 g/mol [3][5]
Appearance White to Yellow Solid[5]
Melting Point 115 - 121 °C[5]
Signal Word Warning[3]
Hazard Statements H302, H315, H319, H335[1]
Experimental Protocols

This document focuses on disposal procedures. For experimental protocols involving the synthesis or use of quinazoline (B50416) derivatives, refer to relevant chemical literature. For example, the synthesis of quinazoline derivatives can involve the reaction of anthranilic acid with various reagents.[7]

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

Caption: Disposal workflow for this compound.

References

Comprehensive Safety and Handling Guide for 2,4-Dichloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for the handling of 2,4-Dichloroquinazoline in a laboratory setting. Adherence to these guidelines is critical to ensure the safety of researchers, scientists, and drug development professionals.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 607-68-1

  • Molecular Formula: C8H4Cl2N2[1][2][3]

  • Molecular Weight: 199.04 g/mol [1][2]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary hazards are summarized below.

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)GHS07 (Exclamation Mark)[4]Warning[4]H302: Harmful if swallowed[3][4][5]
Skin Corrosion/Irritation (Category 2)GHS07 (Exclamation Mark)[4]Warning[4]H315: Causes skin irritation[3][4][5]
Serious Eye Damage/Eye Irritation (Category 2A)GHS07 (Exclamation Mark)[4]Warning[4]H319: Causes serious eye irritation[3][4][5]
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemGHS07 (Exclamation Mark)[4]Warning[4]H335: May cause respiratory irritation[3][4][5]

Personal Protective Equipment (PPE)

Strict adherence to PPE guidelines is mandatory when handling this compound.

Protection TypeSpecificationRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. A face shield may also be necessary.[1]To prevent eye contact which can cause serious irritation.[3][5]
Skin Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber, butyl rubber, polychloroprene).[5] A complete suit protecting against chemicals or a flame-retardant lab coat is required.[1]To prevent skin contact which causes irritation.[3][5] Contaminated clothing must be removed and washed before reuse.[1][5]
Respiratory Protection Use only in a well-ventilated area or under a chemical fume hood.[1][5][6] If exposure limits are exceeded or dust is generated, a full-face respirator with an appropriate particle filter (e.g., P95 or P1) should be used.[1]To avoid inhalation of dust or vapors, which may cause respiratory irritation.[3][5]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial for the safe handling of this compound.

  • Preparation and Engineering Controls :

    • Work in a designated area with adequate ventilation, preferably within a chemical fume hood.[1][6][7]

    • Ensure that an eyewash station and safety shower are readily accessible.[8]

    • Remove all sources of ignition.[1]

    • Keep the container tightly closed when not in use.[1][5][6]

  • Donning PPE :

    • Before handling, inspect all PPE for integrity.

    • Don PPE in the following order: lab coat/suit, gloves, and finally, eye/face protection.

  • Handling the Compound :

    • Avoid the formation of dust and aerosols.[1]

    • Do not eat, drink, or smoke in the handling area.[5]

    • Wash hands thoroughly with soap and water after handling.[1][5]

  • Storage :

    • Store in a cool, dry, and well-ventilated place.[1][5][6]

    • Keep the container tightly closed and store locked up.[1][5][6]

    • Store away from incompatible materials such as strong oxidizing agents.[2]

Emergency and First-Aid Procedures

Immediate and appropriate response to exposure is critical.

Exposure RouteFirst-Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][5]
Skin Contact Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][5][9]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][5][10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately.[1][5]

Spill and Disposal Plan

Proper containment and disposal are essential to prevent environmental contamination and further exposure.

Spill Response:

  • Evacuate : Clear the area of all personnel and move upwind.[5]

  • Control : Prevent further spillage or leakage if it is safe to do so.[1] Avoid generating dust.[5]

  • Containment : Use dry clean-up procedures. Do not use air hoses.[5] Sweep or shovel the material into a suitable, sealed, and labeled container for disposal.[5]

  • Decontamination : Clean the spill area thoroughly.

Waste Disposal:

  • Dispose of this compound and any contaminated materials through a licensed professional waste disposal company.[1]

  • Disposal methods may include controlled incineration with flue gas scrubbing.[1]

  • Do not discharge into sewer systems or the environment.[1]

  • Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or disposed of as hazardous waste.[1]

Handling Workflow

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,4-Dichloroquinazoline
Reactant of Route 2
Reactant of Route 2
2,4-Dichloroquinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.